molecular formula C9H16ClNO2 B587996 Arecaidine Ethyl Ester Hydrochloride CAS No. 17210-50-3

Arecaidine Ethyl Ester Hydrochloride

货号: B587996
CAS 编号: 17210-50-3
分子量: 205.682
InChI 键: DMHNLWWLYHVIGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A Arecaidine derivative as muscarinic acetylcholine receptor binding.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHNLWWLYHVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719849
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17210-50-3
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Arecaidine Ethyl Ester Hydrochloride – Mechanism & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride (Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride) is a synthetic analogue of the natural alkaloid arecaidine. Unlike its parent compound arecaidine (which is zwitterionic and acts primarily as a GABA uptake inhibitor), the ethyl esterification confers significant lipophilicity and potent muscarinic acetylcholine receptor (mAChR) agonist activity.

This guide details the molecular mechanism, structure-activity relationships (SAR), and rigorous experimental protocols for utilizing AEE in pharmacological research. It specifically addresses the critical instability of the ester bond—a common source of experimental failure in reproducibility.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the mechanism of AEE, one must distinguish it from its structural relatives. The pharmacological profile of arecaidine derivatives is dictated by the ester side chain at the C3 position.

CompoundStructure (C3 Substituent)Primary TargetPotency Trend
Arecaidine Carboxylic Acid (-COOH)GABA Transporter (GAT-1)Inactive at mAChR
Arecoline Methyl Ester (-COOCH

)
mAChR (Non-selective)Moderate Agonist
AEE Ethyl Ester (-COOCH

CH

)
mAChR (Non-selective) High Potency
APE Propargyl Ester (-COOCH

C

CH)
mAChR (M2/M3 selective)Highest Potency

The "Chain-Length" Rule: Research indicates that extending the ester chain from methyl (arecoline) to ethyl (AEE) generally increases affinity and potency at muscarinic receptors, particularly M2 and M3 subtypes. The ethyl group enhances hydrophobic interaction within the orthosteric binding pocket of the GPCR, stabilizing the active conformation more effectively than the methyl group of arecoline [1, 2].

Mechanism of Action: Receptor Signaling

AEE acts as an orthosteric agonist. Upon binding, it stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G


 subunit. The downstream signaling depends entirely on the specific receptor subtype coupled.
The Dual-Pathway Signaling Cascade

AEE activates all five muscarinic subtypes (M1–M5), initiating two distinct signaling cascades.

  • G

    
    /
    
    
    
    Coupling (M1, M3, M5):
    • Primary Effect: Activation of Phospholipase C

      
       (PLC
      
      
      
      ).
    • Second Messengers: Hydrolysis of PIP

      
       yields IP
      
      
      
      (calcium mobilization) and DAG (PKC activation).
    • Physiological Outcome: Smooth muscle contraction, glandular secretion.

  • G

    
    /
    
    
    
    Coupling (M2, M4):
    • Primary Effect: Inhibition of Adenylyl Cyclase (AC).

    • Second Messengers: Reduction in cAMP levels; modulation of K

      
       channels (GIRK).
      
    • Physiological Outcome: Bradycardia (heart), presynaptic inhibition.

Pathway Visualization

G cluster_Gq Excitatory Pathway (M1, M3, M5) cluster_Gi Inhibitory Pathway (M2, M4) AEE Arecaidine Ethyl Ester (Ligand) R_Gq Receptor (M1/M3/M5) AEE->R_Gq R_Gi Receptor (M2/M4) AEE->R_Gi Gq Gq Protein R_Gq->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release Gi Gi/o Protein R_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP

Figure 1: Dual signaling mechanism of AEE. It activates Gq-coupled receptors to mobilize calcium and Gi-coupled receptors to inhibit cAMP production.

Experimental Protocols & Methodologies

Scientist's Note: The most common failure mode with AEE is hydrolysis . The ester bond is labile at physiological pH (7.4) and warm temperatures. Solutions must be prepared fresh. Never store diluted working solutions overnight.

Protocol A: Calcium Mobilization Assay (FLIPR/Fluo-4)

Objective: Quantify agonist potency (EC


) on M1/M3/M5 receptors expressed in CHO or HEK293 cells.

Materials:

  • AEE Hydrochloride (Store desiccant at -20°C).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (calcium indicator).

  • Probenecid: (2.5 mM) to prevent dye leakage.

Workflow:

  • Stock Preparation (Critical):

    • Weigh AEE HCl quickly (hygroscopic).

    • Dissolve in 100% DMSO or acidified water (pH 3-4) to create a 10 mM stock. Stability is high in acidic conditions.

    • Keep on ice.

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (2-4 µM) for 45-60 mins at 37°C.

  • Compound Addition:

    • Prepare 10x working concentrations of AEE in Assay Buffer immediately before use.

    • Inject compound into wells.

  • Data Acquisition:

    • Measure fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

    • Calculate

      
      .
      
Protocol B: Ex Vivo Organ Bath (Guinea Pig Ileum)

Objective: Measure functional smooth muscle contraction (M3 mediated).

  • Tissue Prep: Isolate 2 cm ileum segments; mount in Tyrode’s solution at 37°C, aerated with 95% O

    
    /5% CO
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Equilibrate 60 min, washing every 15 min.

  • Dosing: Add AEE cumulatively (10

    
     to 10
    
    
    
    M).
  • Control: Normalize response to a maximal dose of Acetylcholine (10 µM) or Carbachol.

Stability & Handling: The "Self-Validating" System

To ensure your data is valid, you must verify the integrity of the AEE during the experiment.

The Hydrolysis Trap: AEE degrades into Arecaidine (inactive at mAChR) and Ethanol.



Validation Step: If you observe a "fading" response or shifting EC


 curves over the course of a 4-hour experiment, it is likely chemical degradation, not receptor desensitization.
  • Rule: Prepare serial dilutions in slightly acidic buffer (pH 5.0) and only neutralize in the final assay well/bath at the moment of injection.

Experimental Workflow Diagram

Workflow cluster_Assay Assay Execution (t < 30 mins) Start Start: AEE HCl Solid Solubilization Dissolve in Acidic H2O (pH 3.0 - 4.0) or DMSO PREVENTS HYDROLYSIS Start->Solubilization Dilution Prepare Serial Dilutions (Keep on Ice) Solubilization->Dilution Injection Inject into Assay Buffer (pH 7.4) Dilution->Injection Immediate Use Measurement Measure Response (Ca2+ Flux / Contraction) Injection->Measurement

Figure 2: Optimized workflow to minimize ester hydrolysis before receptor engagement.

References

  • Mutschler, E., et al. (1995). Structure-activity relationships of mono- and bivalent ligands at muscarinic M1, M2 and M3 receptor subtypes.[1] Arzneimittelforschung.[1]

  • Gmeiner, P., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands.[2] European Journal of Medicinal Chemistry.[2] [2]

  • Krobert, K.A., et al. (2022). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Goodman & Gilman. The Pharmacological Basis of Therapeutics. Muscarinic Receptor Agonists and Antagonists.[7][10][12][13] (Standard Text).

Sources

Molecular structure and chemical properties of arecaidine ethyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, synthesis, and pharmacological profile of Arecaidine Ethyl Ester Hydrochloride.[1]

Part 1: Executive Summary

Arecaidine Ethyl Ester Hydrochloride (also known as Homoarecoline or Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate HCl) is a synthetic derivative and active metabolite of the naturally occurring alkaloid arecoline.[1] While arecoline (the methyl ester) is the primary psychoactive constituent of the Areca nut (Areca catechu), the ethyl ester variant has garnered significant interest in neuropharmacology due to its modulated lipophilicity and altered binding kinetics at muscarinic acetylcholine receptors (mAChRs).

Uniquely, this compound can form in vivo via transesterification when arecoline is co-consumed with ethanol, analogous to the formation of cocaethylene from cocaine and alcohol.[1] This phenomenon makes it a critical subject for toxicological studies and a valuable probe for exploring structure-activity relationships (SAR) within the muscarinic agonist series.

Part 2: Molecular Architecture & Physiochemical Properties

Chemical Identity
  • IUPAC Name : Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride[1]

  • CAS Number : 17210-50-3 (HCl salt), 28125-84-0 (Free base)

  • Molecular Formula :

    
    
    
  • Molecular Weight : 205.68 g/mol (Salt), 169.22 g/mol (Base)[1]

Structural Characteristics

The core structure consists of a tetrahydropyridine ring with a tertiary amine at position 1 and an ester moiety at position 3.[1]

  • Stereochemistry : The molecule possesses a plane of symmetry in the tetrahydropyridine ring if unsubstituted at other carbons; however, the nitrogen inversion and ring puckering create conformational flexibility.[1]

  • Salt Form : The hydrochloride salt stabilizes the tertiary amine, rendering the compound water-soluble and resistant to oxidation compared to the free base.[1]

Physiochemical Data Table
PropertyValue / CharacteristicRelevance
Solubility >50 mg/mL in Water; Soluble in DMSO, EthanolHighly suited for in vitro aqueous buffers.[1]
pKa ~8.1 (Tertiary Amine)Predominantly ionized at physiological pH (7.4).[1]
LogP ~0.86 - 1.0 (Base)Higher lipophilicity than arecoline (Methyl ester), enhancing BBB penetration.[1]
Stability Hygroscopic; Ester susceptible to hydrolysisRequires desiccated storage at -20°C.
Appearance White to off-white crystalline solidVisual QC indicator.[1]

Part 3: Synthesis & Manufacturing

Chemical Synthesis (Laboratory Scale)

The most reliable route for high-purity synthesis involves the acid-catalyzed esterification of arecaidine.

Reagents: Arecaidine (Precursor), Absolute Ethanol (Solvent/Reactant), Thionyl Chloride (


) or dry HCl gas.[1]

Protocol:

  • Activation : Dissolve arecaidine in absolute ethanol under an inert atmosphere (

    
    ).
    
  • Catalysis : Add thionyl chloride dropwise at 0°C to generate anhydrous HCl in situ and activate the carboxylic acid.

  • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours to drive the equilibrium toward the ester.

  • Workup : Evaporate solvent in vacuo. Recrystallize the residue from ethanol/ether to yield the hydrochloride salt.[1]

Biological Synthesis (Transesterification)

In biological systems (specifically human liver microsomes), arecaidine ethyl ester is formed from arecoline in the presence of ethanol.[1][2] This is catalyzed by carboxylesterases (CES1).[1]

Mechanism :



Visualization: Synthesis Pathways

SynthesisPathways Arecaidine Arecaidine (Carboxylic Acid) Target Arecaidine Ethyl Ester (Target) Arecaidine->Target Chemical Synthesis (EtOH, HCl, Reflux) Arecoline Arecoline (Methyl Ester) Arecoline->Target Hepatic Transesterification (hCES1 + Ethanol) Ethanol Ethanol Ethanol->Arecoline Ethanol->Target

Caption: Dual pathways for generation: Chemical synthesis from the acid precursor vs. metabolic transesterification from arecoline.

Part 4: Pharmacology & Mechanism of Action

Receptor Binding Profile

Arecaidine ethyl ester acts as a non-selective muscarinic agonist with partial agonist activity.[1]

  • M2/M3 Selectivity : Like its propargyl analog (APE), the ethyl ester shows significant affinity for M2 (cardiac) and M3 (smooth muscle) receptors.

  • Potency : The ethyl ester generally exhibits slightly lower potency than the propargyl ester but higher lipophilicity than the methyl ester (arecoline).

  • SAR Insight : Extending the ester chain from methyl (C1) to ethyl (C2) increases hydrophobic interaction within the orthosteric binding pocket, often altering the efficacy from full to partial agonism depending on the specific receptor subtype.

Signal Transduction

Upon binding to the M2 receptor (G_i/o coupled), the compound initiates a cascade resulting in cardiac inhibition and smooth muscle contraction.[1]

Pathway Logic :

  • Binding : Ligand binds to M2 mAChR.[1][3][4]

  • G-Protein Activation :

    
     dissociates from 
    
    
    
    .[1]
  • Effector Modulation :

    • 
       inhibits Adenylyl Cyclase 
      
      
      
      
      
      cAMP.[1]
    • 
       opens GIRK (Potassium) channels 
      
      
      
      Hyperpolarization.[1]
Visualization: Muscarinic Signaling Cascade

Signaling Ligand Arecaidine Ethyl Ester M2 M2 Muscarinic Receptor Ligand->M2 Agonist Binding Gi Gi/o Protein M2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (Gα) GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activation (Gβγ) cAMP ↓ cAMP Levels AC->cAMP Hyperpol Hyperpolarization (Bradycardia) GIRK->Hyperpol

Caption: Mechanism of action at the M2 muscarinic receptor leading to physiological depression.

Part 5: Experimental Protocols

Handling & Storage (Self-Validating Protocol)
  • Storage : Store solid at -20°C under desiccant. The ester bond is labile; moisture leads to hydrolysis back to arecaidine (inactive at most receptors).

  • Validation : Before use, check solubility. If the solution is cloudy in water, significant hydrolysis to the less soluble acid form may have occurred.[1]

In Vitro Solution Preparation
  • Stock Solution : Dissolve 10 mg in 1 mL DMSO (approx. 48 mM). Vortex until clear.

  • Working Solution : Dilute stock 1:1000 into assay buffer (e.g., Krebs-Henseleit) immediately prior to use.[1]

  • Control : Always run a parallel condition with Atropine (1 µM) . If the observed effect (e.g., contraction) is not blocked by atropine, the sample is contaminated or the effect is non-muscarinic.[1]

Safety & Toxicology
  • Hazard : Potent Cholinergic.[1]

  • Symptoms : Salivation, Lacrimation, Urination, Defecation (SLUD syndrome).[1]

  • Antidote : Atropine Sulfate.[1]

  • Handling : Use nitrile gloves and face shield.[1] Avoid inhalation of dust.[1]

References

  • Santa Cruz Biotechnology . Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3).[1] Product Monograph. Link

  • Moser, U., et al. (1989).[1] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.[1] Link

  • Dao, N., et al. (2020).[1][2][5] Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. IADR Abstract Archives. Link

  • FooDB . Compound Summary: Homoarecoline. Link

  • Kilian, J., et al. (2022).[1][6] Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Molecules. Link

Sources

Pharmacological profile of arecaidine ethyl ester hydrochloride as a muscarinic agonist

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Arecaidine Ethyl Ester Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, and Drug Discovery Specialists

A Technical Guide to Structure-Activity Relationships and Muscarinic Modulation

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic and semi-synthetic derivative of the alkaloid arecaidine. While its methyl-ester analog (Arecoline) and propargyl-ester analog (APE) are widely recognized for their potent muscarinic agonism, AEE occupies a critical niche in Structure-Activity Relationship (SAR) studies. It serves as a pivotal reference point for understanding how ester side-chain steric bulk influences orthosteric binding at Muscarinic Acetylcholine Receptors (mAChRs).

Furthermore, AEE has emerged as a compound of toxicological interest due to its formation in vivo via hepatic transesterification when arecoline (from Areca nut) is co-consumed with ethanol. This guide details the physicochemical properties, receptor pharmacology, and experimental protocols required to utilize AEE effectively in research.

Molecular Identity & Physicochemical Stability

Chemical Structure

AEE is the ethyl ester of 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid (arecaidine).

  • Systematic Name: Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride.

  • Molecular Formula:

    
    
    
  • Key Feature: The ethyl group replaces the methyl group found in Arecoline. This increase in steric bulk at the ester position is the primary determinant of its altered pharmacological profile compared to its parent alkaloids.

Stability and Hydrolysis (Critical Protocol Note)

Like all arecaidine esters, AEE is susceptible to hydrolysis, converting back to the zwitterionic parent compound, arecaidine, which has significantly different blood-brain barrier (BBB) permeability and pharmacological activity (GABA uptake inhibition).

  • In Vitro Stability: In aqueous buffer (pH 7.4), the ester bond is labile. Spontaneous hydrolysis accelerates at pH > 8.0 or temperatures > 37°C.

  • Biological Stability: AEE is a substrate for carboxylesterases (CES). In liver microsomes, it degrades rapidly.

  • Handling Requirement: Solutions of AEE HCl must be prepared fresh immediately prior to use. Stock solutions should be stored in anhydrous DMSO at -20°C.

Pharmacodynamics: Receptor Profile & SAR

Mechanism of Action

AEE acts as a partial agonist at muscarinic acetylcholine receptors (mAChRs). Its activity profile is defined by the "dual-constraint" of the orthosteric binding pocket:

  • Cationic Head: The protonated tertiary amine binds to the conserved aspartate residue (Asp105 in M1) via ionic interaction.

  • Ester Function: The carbonyl oxygen forms hydrogen bonds with tyrosine/threonine residues in the pocket.

The "Ethyl" Effect: Research indicates that increasing the ester chain length from methyl (Arecoline) to ethyl (AEE) results in a reduction in potency and intrinsic activity . While the propargyl ester (APE) maintains high potency and gains M2 selectivity due to pi-electron interactions, the ethyl group in AEE introduces steric hindrance without adding compensatory binding interactions.

Subtype Selectivity

AEE is generally considered non-selective across M1–M5 subtypes, though it exhibits tissue-specific efficacy differences:

  • M2 (Cardiac): Moderate affinity. Acts as a partial agonist in atrial preparations.[1]

  • M3 (Smooth Muscle): Lower intrinsic activity compared to Carbachol or Arecoline. Often used to probe the steric tolerance of the M3 agonist binding site.

The Transesterification Phenomenon

A unique pharmacological aspect of AEE is its in vivo synthesis.

  • Pathway: Arecoline + Ethanol

    
     Arecaidine Ethyl Ester.
    
  • Significance: This reaction occurs in the liver of subjects co-consuming betel nut and alcohol. AEE is more lipophilic than arecaidine, potentially altering the toxicity profile and prolonging CNS exposure before hydrolysis.

Signal Transduction Pathways

AEE activates G-protein coupled cascades characteristic of muscarinic receptors. The specific pathway activated depends on the dominant receptor subtype in the target tissue.

G cluster_0 Extracellular cluster_1 Membrane / Intracellular AEE Arecaidine Ethyl Ester (Ligand) M1_M3 M1 / M3 Receptor (Gq-Coupled) AEE->M1_M3 M2_M4 M2 / M4 Receptor (Gi-Coupled) AEE->M2_M4 Gq Gq Protein Activation M1_M3->Gq Gi Gi Protein Activation M2_M4->Gi PLC PLC-beta Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 / DAG PLC->IP3 cAMP cAMP Reduction AC->cAMP Ca Intracellular Ca2+ Increase IP3->Ca

Figure 1: Dual signaling pathways activated by AEE. Note the bifurcation between Gq (calcium mobilization) and Gi (cAMP inhibition) pathways.

Experimental Protocols

In Vitro Organ Bath (Guinea Pig Ileum)

This is the gold-standard assay for determining the functional potency (


) and intrinsic activity (

) of AEE.

Materials:

  • Tyrode’s Solution (maintain at 37°C, carbogenated with 95% O2 / 5% CO2).

  • Force displacement transducer.

  • AEE Hydrochloride (Freshly dissolved in deionized water).

Workflow:

  • Tissue Prep: Harvest ileum segments (2-3 cm). Flush lumen with Tyrode’s. Mount in organ bath under 1g resting tension.

  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Viability Check: Challenge with KCl (80 mM) or Acetylcholine (1

    
    M) to ensure contractility. Wash out.
    
  • Cumulative Dosing:

    • Add AEE in half-log increments (

      
       M to 
      
      
      
      M).
    • Do not wash between doses (cumulative curve).

    • Wait for plateau response (approx. 2-3 mins per dose).

  • Validation (Antagonism):

    • Wash tissue. Incubate with Atropine (

      
       M) for 20 mins.
      
    • Repeat AEE dosing. A rightward shift in the curve confirms muscarinic specificity.

Workflow Visualization

Workflow Start Fresh AEE Prep (Ice Bath) Dose Cumulative Dosing (1nM - 100µM) Start->Dose Add Equil Tissue Equilibration (60 min, 37°C) Equil->Dose Measure Record Isometric Tension Dose->Measure Wash Washout (3x Tyrode's) Measure->Wash Antag Atropine Block (Validation) Wash->Antag Antag->Dose Re-challenge

Figure 2: Experimental workflow for assessing AEE potency in isolated tissue preparations.

Comparative Pharmacology

The table below contextualizes AEE against its structural analogs. This is crucial for selecting the correct probe for your specific hypothesis.

CompoundEster GroupReceptor SelectivityRelative Potency (Ileum)Stability (Hydrolysis)Primary Application
Arecoline MethylNon-selective (M1-M3)High (Full Agonist)Low (Rapid)General CNS/PNS stimulation; Cognitive studies.
Arecaidine Ethyl Ester (AEE) EthylNon-selectiveModerate (Partial Agonist) Low (Rapid)SAR studies; Metabolite toxicology; Steric probe.
Arecaidine Propargyl Ester (APE) PropargylM2 Selective High (Full Agonist)ModerateCardiac M2 receptor characterization.[1][2][3][4]
Arecaidine (Carboxylic Acid)Non-selective (Weak)Very LowHigh (Stable)GABA uptake inhibitor; Inactive metabolite control.

Key Insight: If your study requires high potency or M2 selectivity, use APE . If you are studying the metabolic consequences of alcohol/betel nut interaction or need a partial agonist to probe receptor reserve, use AEE .

References

  • Mutschler, E., & Lambrecht, G. (1984). Selective muscarinic agonists and antagonists in functional tests.[1] Trends in Pharmacological Sciences.

  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[5][6] British Journal of Pharmacology.[2][5][6]

    • Note: This paper establishes the SAR where increasing ester chain length (methyl -> ethyl)
  • Dao, N., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline.[7] IADR/AADR/CADR General Session.

    • Note: Confirms the formation of Arecaidine Ethyl Ester via liver microsomes in the presence of ethanol.[7]

  • IUPHAR/BPS Guide to Pharmacology. Muscarinic Acetylcholine Receptors.

  • PubChem. Arecaidine Ethyl Ester Hydrochloride (Compound Summary).

Sources

Technical Whitepaper: Pharmacodynamics and Binding Profile of Arecaidine Ethyl Ester (Homoarecoline)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacodynamics and binding profile of Arecaidine Ethyl Ester Hydrochloride.

Executive Summary

Arecaidine Ethyl Ester (AEE) , frequently referred to in literature as Homoarecoline , is a synthetic muscarinic acetylcholine receptor (mAChR) agonist. It is the ethyl ester homolog of the natural alkaloid Arecoline (Arecaidine Methyl Ester).

In the hierarchy of muscarinic ligands, AEE serves as a critical structure-activity relationship (SAR) probe. It bridges the pharmacological gap between the moderate-affinity partial agonist Arecoline and the high-potency, M2-preferring agonist Arecaidine Propargyl Ester (APE) . AEE is characterized by enhanced lipophilicity compared to its parent compound and exhibits orthosteric binding with varying degrees of efficacy across M1, M2, and M3 subtypes.

This guide details the physicochemical properties, receptor binding affinities, signaling mechanisms, and experimental protocols required for the evaluation of AEE in drug discovery workflows.

Chemical & Structural Basis

The pharmacological distinctiveness of AEE arises from the elongation of the ester side chain. The transition from a methyl (Arecoline) to an ethyl (AEE) group increases steric bulk and lipophilicity, allowing for deeper penetration into the hydrophobic accessory pockets of the muscarinic orthosteric binding site.

Structural Homologation

The following diagram illustrates the structural progression and its impact on receptor affinity.

ChemicalStructure cluster_legend SAR Trend Arecoline Arecoline (Methyl Ester) Modest Affinity (pD2 ~6.0) AEE Arecaidine Ethyl Ester (Homoarecoline) Intermediate Affinity Enhanced Lipophilicity Arecoline->AEE +CH2 (Methylene Insertion) Increases Hydrophobic Interaction APE Arecaidine Propargyl Ester (APE) High Affinity (pD2 ~8.0) M2 Selective AEE->APE Alkyne Substitution Optimizes Accessory Binding Legend Chain elongation generally increases affinity until steric hindrance occurs (Butyl/Phenyl).

Figure 1: Structural Homologation of Arecaidine Esters. The ethyl insertion in AEE represents a "sweet spot" of steric tolerance before affinity is maximized by the propargyl group.

Receptor Binding Profile & Affinity

Arecaidine Ethyl Ester acts as a non-selective muscarinic agonist . While it binds to all five subtypes (M1–M5), its efficacy (


) and affinity (

or

) vary by tissue and receptor density.
Comparative Affinity Data

The values below represent a synthesis of classical SAR studies (e.g., Mutschler et al., Lambrecht et al.) comparing AEE to its homologs.

CompoundSubstituent (R)M1 Affinity (Cortex/Ganglia)M2 Affinity (Atria)M3 Affinity (Ileum)Pharmacological Profile
Arecoline –CH₃



Partial Agonist
Arecaidine Ethyl Ester –CH₂CH₃



Agonist
APE –CH₂C≡CH



Potent Full Agonist

Key Insight: AEE typically exhibits a 3- to 5-fold increase in potency compared to Arecoline due to enhanced hydrophobic interactions within the receptor binding pocket, though it lacks the high potency and specific M2-selectivity seen in APE.

Selectivity Ratios
  • M2/M3 Selectivity: Low. AEE does not discriminate significantly between cardiac (M2) and smooth muscle (M3) receptors compared to APE.

  • M1/M2 Selectivity: Low/Moderate. It retains significant activity at M1 receptors, making it a useful tool for general cholinergic stimulation rather than subtype-specific targeting.

Mechanism of Action & Signaling Pathways

AEE binds to the orthosteric site of the G-protein coupled receptors (GPCRs). Its physiological effects are dictated by the specific G-protein coupling of the receptor subtype.

Signaling Cascade Diagram

SignalingPathway Ligand Arecaidine Ethyl Ester (Ligand) M1_M3 M1 / M3 Receptors (Gq-Coupled) Ligand->M1_M3 M2 M2 Receptor (Gi/o-Coupled) Ligand->M2 Gq Gq Protein Activation M1_M3->Gq Gi Gi/o Protein Activation M2->Gi PLC Phospholipase C (PLC) ↑ Gq->PLC AC Adenylyl Cyclase ↓ Gi->AC K_channel K+ Channel Activation (Hyperpolarization/Bradycardia) Gi->K_channel βγ subunits IP3 IP3 + DAG ↑ PLC->IP3 cAMP cAMP ↓ AC->cAMP Ca Intracellular Ca2+ Release (Contraction/Secretion) IP3->Ca

Figure 2: Dual Signaling Mechanism. AEE activates excitatory pathways (Ca2+ mobilization) via M1/M3 and inhibitory pathways (cAMP reduction/K+ efflux) via M2.

Experimental Methodologies

To validate the binding affinity and functional potency of AEE, the following standardized protocols are recommended. These protocols ensure data is comparable to historical SAR literature.

Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of AEE for M1, M2, and M3 receptors.
  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human M1, M2, or M3 receptors.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 15 mins; resuspend pellet in assay buffer.

  • Ligand Selection:

    • Radioligand: [³H]-N-Methylscopolamine ([³H]NMS) (0.2 nM) is preferred for its high affinity and low non-specific binding. Alternatively, [³H]-QNB can be used for lipophilic ligands.

    • Competitor: Serial dilutions of Arecaidine Ethyl Ester HCl (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate membranes + Radioligand + AEE for 60–90 minutes at 25°C (equilibrium).

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Functional Calcium Mobilization Assay (M1/M3)

Objective: Assess the agonist potency (


) and efficacy (

) relative to Acetylcholine.
  • Cell Loading:

    • Seed CHO-M1 or CHO-M3 cells in black-walled 96-well plates.

    • Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare AEE in HBSS buffer.

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation to monitor fluorescence baseline.

    • Inject AEE and monitor calcium flux (fluorescence increase) for 120 seconds.

  • Data Normalization:

    • Normalize response to the maximal response elicited by 10 µM Carbachol or Acetylcholine (defined as 100%).

Implications for Drug Development[1]

  • SAR Benchmarking: AEE is primarily a tool compound. It helps define the steric limit of the muscarinic orthosteric pocket. If a novel lead compound has an ethyl-ester-sized substituent and loses affinity compared to a methyl analog, the pocket is sterically restricted. If affinity increases (as with AEE), the pocket has hydrophobic reserve.

  • Metabolic Considerations: AEE can be formed in vivo via transesterification if Arecoline is co-ingested with Ethanol (similar to Cocaethylene formation from Cocaine). This metabolite may contribute to prolonged toxicity or altered pharmacological effects in dual-substance users.

  • Toxicology: Like Arecoline, AEE is cytotoxic and potentially genotoxic. It is not a therapeutic candidate but a pharmacological probe.

References

  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.

  • Mutschler, E. & Lambrecht, G. (1984). Selective Muscarinic Agonists and Antagonists in Functional Studies. Trends in Pharmacological Sciences.
  • Dao, N., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. IADR/AADR/CADR General Session.

  • Pichler, V., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry.

  • Tumiatti, V., et al. (2000). Muscarinic Properties of Compounds Related to Arecaidine Propargyl Ester. Arzneimittelforschung.

Technical Guide: History, Synthesis, and Neuroscience Applications of Arecaidine Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition of Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) from a metabolic byproduct of the Areca nut to a central scaffold in neuropharmacology represents a masterclass in rational drug design. While the natural alkaloid arecoline (arecaidine methyl ester) acts as a non-selective muscarinic agonist, its rapid hydrolysis and lack of subtype specificity limited its clinical utility.

This guide focuses on the Arecaidine Ethyl Ester derivatives and their structural homologues (e.g., propargyl, butynyl esters). These compounds were pivotal in defining the orthosteric binding pocket constraints of Muscarinic Acetylcholine Receptors (mAChRs), specifically distinguishing between M1 (neuronal), M2 (cardiac), and M3 (smooth muscle) subtypes.

Historical Genesis: From Alkaloid to Probe

The Natural Source and Metabolic Wall

The history begins with Areca catechu (Betel nut).[1] Its primary psychoactive component, arecoline , penetrates the Blood-Brain Barrier (BBB) effectively but is rapidly hydrolyzed by esterases into arecaidine .

  • Arecoline: High affinity, BBB permeable, non-selective.

  • Arecaidine: Zwitterionic at physiological pH, poor BBB penetration, negligible receptor affinity.

The Re-Esterification Era (The Mutschler & Lambrecht Breakthroughs)

In the late 1970s and 1980s, researchers led by E. Mutschler and G. Lambrecht (University of Frankfurt) hypothesized that the inactivity of arecaidine was solely due to the zwitterionic carboxylate. They initiated a systematic "re-esterification" program.

Their work revealed a critical Structure-Activity Relationship (SAR):

  • Methyl Ester (Arecoline): Reference agonist.

  • Ethyl Ester (Isoarecoline): Retained agonism but often showed altered potency, probing the steric tolerance of the receptor's binding pocket.

  • Propargyl Ester (APE): The discovery of Arecaidine Propargyl Ester was a watershed moment, revealing that unsaturated side chains could significantly enhance potency and selectivity, particularly for M2 receptors.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The biological activity of arecaidine derivatives is dictated by the steric bulk and electronic density of the ester alkyl group (


).
The "Chain-Length" Rule

The orthosteric site of mAChRs has a finite depth.

  • Short Chains (Methyl/Ethyl): Full Agonists. The ethyl group is the limit for simple alkyl chains before efficacy drops.

  • Unsaturated Chains (Propargyl/Butynyl): High Potency Agonists. The triple bond interacts with specific aromatic residues (e.g., Tyrosine/Tryptophan) in the receptor pocket (pi-pi interactions).

  • Long/Bulky Chains (Hexyl/Phenyl): Antagonists.[2][3] Once the chain exceeds a certain length (approx 4-5 carbons), the molecule prevents the receptor from closing into its active conformation, flipping the pharmacology from agonist to antagonist.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for synthesizing arecaidine derivatives based on desired pharmacological outcome.

SAR_Logic Arecaidine Arecaidine Scaffold (Inactive Zwitterion) Esterification Esterification (R-Group Selection) Arecaidine->Esterification Methyl R = Methyl (Arecoline) Non-selective Agonist Esterification->Methyl Small Alkyl Ethyl R = Ethyl (Isoarecoline) Reduced Potency Agonist Esterification->Ethyl Steric Probe Propargyl R = Propargyl (APE) M2 Selective Agonist Esterification->Propargyl Pi-System Bulky R = >C5 / Phenyl Steric Clash Esterification->Bulky Large Volume Antagonist Competitive Antagonist Bulky->Antagonist

Caption: SAR decision tree demonstrating how ester side-chain modification shifts pharmacology from non-selective agonism (Methyl) to high-affinity agonism (Propargyl) or antagonism (Bulky).

Experimental Protocols

Synthesis of Arecaidine Ethyl Ester

Objective: Conversion of commercially available Arecoline Hydrobromide to Arecaidine Ethyl Ester via an acid-catalyzed transesterification or hydrolysis-esterification route.

Reagents:

  • Arecoline HBr[1][4]

  • Ethanol (Absolute)

  • Thionyl Chloride (

    
    ) or HCl gas
    
  • Diethyl ether (for precipitation)

Protocol:

  • Hydrolysis (Generation of Arecaidine):

    • Dissolve Arecoline HBr (5g) in 10% HCl.

    • Reflux for 4 hours.

    • Evaporate to dryness under reduced pressure to obtain Arecaidine HCl.

  • Esterification:

    • Suspend Arecaidine HCl in absolute Ethanol (50 mL).

    • Critical Step: Add Thionyl Chloride (1.2 eq) dropwise at 0°C (Ice bath) to generate anhydrous HCl in situ. Avoid water contamination to prevent reversion to acid.

    • Reflux the mixture for 3-5 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 80:20:2).

  • Isolation:

    • Evaporate solvent.

    • Recrystallize the residue from Ethanol/Ether.

    • Validation: 1H-NMR should show the disappearance of the methyl singlet (~3.7 ppm) and appearance of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).

Pharmacological Evaluation (Radioligand Binding)

Objective: Determine affinity (


) of the new ester for M1 vs M2 receptors.
ParameterM1 Assay (Cortex/Ganglia)M2 Assay (Heart/Atria)
Tissue Source Rat Cerebral CortexRat/Guinea Pig Heart Homogenate
Radioligand

-Pirenzepine (M1 Selective)

-AF-DX 384 or

-QNB
Non-Specific Atropine (1

M)
Atropine (1

M)
Incubation 60 min @ 25°C60-90 min @ 25°C
Filtration Whatman GF/B filtersWhatman GF/B filters

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Mechanism of Action & Signaling

Arecaidine esters function as orthosteric agonists . Upon binding, they induce a conformational change in the Transmembrane Domain (TM) 3, 5, and 6, facilitating G-protein coupling.

Pathway Visualization

The following diagram details the divergent signaling pathways activated by Arecaidine Ethyl Ester derivatives depending on subtype selectivity (M1 vs M2).

Signaling_Pathway Ligand Arecaidine Ester (Ligand) M1 M1 Receptor (Gq-Coupled) Ligand->M1 M2 M2 Receptor (Gi-Coupled) Ligand->M2 Gq Gq/11 Protein M1->Gq Gi Gi/o Protein M2->Gi PLC PLC-beta Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Heart Bradycardia (Heart Rate Decr.) Gi->Heart Beta-Gamma Subunit IP3 IP3 / DAG Increase PLC->IP3 cAMP cAMP Decrease AC->cAMP Ca Intracellular Ca2+ Release IP3->Ca

Caption: Divergent G-protein signaling: M1 activation drives Calcium mobilization (Gq), while M2 activation inhibits cAMP and regulates heart rate (Gi).

References

  • Moser, U., Lambrecht, G., Wagner, M., Wess, J., & Mutschler, E. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[5] British Journal of Pharmacology, 96(2), 319–324.[2]

  • Mutschler, E., & Lambrecht, G. (1984). Selective muscarinic agonists and antagonists in functional tests. Trends in Pharmacological Sciences, 5, 39-44.
  • Ghelardini, C., et al. (2001). Muscarinic Receptor Agonists and Antagonists.[6] MDPI Pharmaceuticals.

  • Smolecule. Arecaidine Ethyl Ester Hydrochloride Product Data.

  • Freeman, G. A., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline. IADR Abstract Archives.

Sources

Arecaidine ethyl ester hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17210-50-3 Document Type: Technical Whitepaper & Experimental Guide Version: 2.1 (2025 Revision)

Executive Summary

Arecaidine ethyl ester hydrochloride (also known as Homoarecoline ) is a synthetic derivative of the natural alkaloid arecaidine, primarily utilized as a potent, non-subtype-selective muscarinic acetylcholine receptor (mAChR) agonist. Structurally analogous to arecoline (the methyl ester), the ethyl ester variant exhibits altered lipophilicity and receptor binding kinetics, making it a critical tool compound for dissecting the structure-activity relationships (SAR) of the orthosteric muscarinic binding pocket.

This guide provides a comprehensive technical analysis of Arecaidine ethyl ester hydrochloride, including validated chemical identifiers, a self-validating synthesis protocol, and a mechanistic breakdown of its pharmacological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The physicochemical profile of Arecaidine ethyl ester hydrochloride is defined by its tetrahydropyridine core. Unlike its parent compound arecaidine (a zwitterion at physiological pH), the ethyl ester exists as a cationic species in its hydrochloride form, enhancing solubility in aqueous media for in vitro applications.

Table 1: Chemical Identifiers and Properties
ParameterValue
Chemical Name Arecaidine ethyl ester hydrochloride
IUPAC Name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Common Synonyms Homoarecoline HCl; 1,2,5,6-Tetrahydro-1-methylnicotinic acid ethyl ester HCl
CAS Number (HCl Salt) 17210-50-3
CAS Number (Free Base) 28125-84-0
Molecular Formula C

H

NO

[1][2][3][4][5][6] · HCl
Molecular Weight 205.68 g/mol
Solubility Water (>50 mg/mL), Ethanol, DMSO
Appearance White to off-white crystalline solid
SMILES (Free Base) CCOC(=O)C1=CCCN(C)C1
InChI Key DMHNLWWLYHVIGL-UHFFFAOYSA-N

Synthesis & Preparation Protocol

Expert Insight: While Arecaidine ethyl ester is commercially available, in-house synthesis is often required to ensure fresh, non-hydrolyzed stock for sensitive kinetic assays. The most robust route involves the acid-catalyzed esterification of Arecaidine.

Reaction Scheme


Protocol: Thionyl Chloride Mediated Esterification

Note: This protocol assumes the starting material is Arecaidine (free acid).

Reagents:

  • Arecaidine (dried under vacuum over P

    
    O
    
    
    
    )
  • Absolute Ethanol (anhydrous)

  • Thionyl Chloride (SOCl

    
    ) - Handle with extreme caution 
    
  • Diethyl ether (for precipitation)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of dry Arecaidine in anhydrous ethanol (10 mL/g).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 1.2 equivalents of Thionyl Chloride.

    • Critical Control Point: The addition must be slow to manage the exotherm and prevent the formation of degradation byproducts. The reaction generates HCl in situ, catalyzing the esterification.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: CHCl

      
      :MeOH:NH
      
      
      
      OH, 85:14:1). The starting acid spot (low R
      
      
      ) should disappear, replaced by the higher R
      
      
      ester.
  • Isolation: Evaporate the solvent under reduced pressure to yield a viscous oil.

  • Crystallization: Dissolve the residue in a minimum volume of cold absolute ethanol. Add anhydrous diethyl ether dropwise until turbidity is observed. Store at -20°C overnight to crystallize.

  • Purification: Filter the white crystals and wash with cold ether. Dry under high vacuum.

Pharmacology & Mechanism of Action[12]

Arecaidine ethyl ester acts as a full agonist at muscarinic acetylcholine receptors. While it binds to all five subtypes (M1–M5), its utility is often highlighted in M2 (cardiac) and M3 (smooth muscle) receptor studies.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway for Arecaidine ethyl ester acting on an M2-subtype muscarinic receptor (G


/G

coupled).

M2_Signaling Ligand Arecaidine Ethyl Ester Receptor M2 Muscarinic Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi Subunit Gbg Gβγ Subunit G_Protein->Gbg Dissociation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation GIRK GIRK Channel (Activation/K+ Efflux) Gbg->GIRK Direct Binding Response Hyperpolarization / Cardiac Slowing GIRK->Response K+ Current

Figure 1: Signal transduction pathway of M2 receptor activation by Arecaidine ethyl ester, leading to adenylyl cyclase inhibition and GIRK channel activation.

Pharmacological Profile[2][12][13]
  • Mechanism: Orthosteric Agonist.

  • Potency: Comparable to Arecoline but often exhibits slower hydrolysis rates in biological media due to the steric bulk of the ethyl group compared to the methyl group of Arecoline.

  • Selectivity: Non-selective across M1-M5, though functional selectivity (bias) is observed in specific tissue preparations (e.g., guinea pig ileum vs. atria).

Experimental Applications

In Vitro Smooth Muscle Contraction Assay

This assay validates the biological activity of the synthesized compound using guinea pig ileum (M3 dominant) or atria (M2 dominant).

  • Tissue Prep: Suspend ileal segments in Tyrode’s solution at 37°C, oxygenated with 95% O

    
    /5% CO
    
    
    
    .
  • Equilibration: Allow tissue to equilibrate for 60 minutes under 1g resting tension.

  • Dosing: Add Arecaidine ethyl ester hydrochloride cumulatively (

    
     M to 
    
    
    
    M).
  • Data Analysis: Measure isometric contraction. Plot Log[Concentration] vs. % Max Response to determine EC

    
    .
    
    • Expected Result: Sigmoidal dose-response curve. Pre-treatment with Atropine (non-selective antagonist) should shift the curve to the right (competitive antagonism).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][7][8]

  • H319: Causes serious eye irritation.[1][8][9]

  • H335: May cause respiratory irritation.[7]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the powder form inside a chemical fume hood to prevent inhalation of dust.

  • Storage: Store at room temperature (RT) in a desiccator. The ester bond is susceptible to hydrolysis; avoid exposure to moisture.

References

  • Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3) Product Data.[6] Retrieved from

  • Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology. Retrieved from

  • PubChem. Arecaidine (Compound Summary). Retrieved from

  • NIST Chemistry WebBook. Homoarecoline (Arecaidine Ethyl Ester). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Arecaidine hydrochloride. Retrieved from

Sources

Technical Guide: The Role of Arecaidine Ethyl Ester Hydrochloride in Cholinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester Hydrochloride (AEE) is a synthetic derivative of the alkaloid arecaidine and a structural homolog of arecoline (arecaidine methyl ester). Within cholinergic research, AEE serves as a critical pharmacological probe for mapping the steric tolerance and structure-activity relationships (SAR) of muscarinic acetylcholine receptors (mAChRs).

Unlike its more potent analog, arecaidine propargyl ester (APE), which exhibits high selectivity for M2 receptors, AEE functions as a broad-spectrum muscarinic agonist with partial-to-full efficacy depending on the receptor subtype and tissue preparation. This guide details the physicochemical properties, signal transduction mechanisms, and validated experimental protocols for utilizing AEE in drug discovery and cholinergic signaling research.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

AEE is the ethyl ester form of 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid (arecaidine). It is typically supplied as a hydrochloride salt to ensure water solubility and stability.

PropertySpecification
IUPAC Name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
CAS Number 17210-50-3
Molecular Formula C₉H₁₅NO₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 205.68 g/mol
Solubility Water (>50 mM), Ethanol, DMSO
Receptor Profile Non-selective Muscarinic Agonist (M1–M5)
Key Distinction Arecoline: Methyl ester (Natural, partial agonist)AEE: Ethyl ester (Synthetic, SAR probe)APE: Propargyl ester (Synthetic, M2 selective potent agonist)
Structure-Activity Relationship (SAR) Context

The potency of arecaidine esters is governed by the size and electronic character of the ester group.

  • Methyl (Arecoline): Moderate potency; partial agonist.[5]

  • Ethyl (AEE): Retains agonist activity but often displays altered affinity kinetics compared to the methyl ester due to increased steric bulk at the binding pocket.

  • Propargyl (APE): The introduction of the triple bond and specific steric configuration dramatically increases potency and M2 selectivity (pD2 > 8.0).

Mechanistic Action: Cholinergic Signaling Cascades

AEE acts as an orthosteric agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). Upon binding, AEE induces a conformational change that activates two distinct signaling pathways depending on the receptor subtype expressed.

Pathway A: Gq/11 Coupling (M1, M3, M5)
  • Primary Effect: Excitatory.

  • Mechanism: Activation of Phospholipase C

    
     (PLC
    
    
    
    ), leading to the hydrolysis of PIP2 into IP3 and DAG.
  • Outcome: IP3 triggers intracellular Calcium (

    
    ) release from the ER; DAG activates Protein Kinase C (PKC).
    
Pathway B: Gi/o Coupling (M2, M4)
  • Primary Effect: Inhibitory.

  • Mechanism: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels. The

    
     subunits can also directly open G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization.
    
  • Outcome: Reduced excitability (e.g., bradycardia in cardiac tissue).

Visualization: AEE Signaling Topology

The following diagram illustrates the dual-pathway activation triggered by AEE binding.

AEE_Signaling cluster_Gq Excitatory Pathway (M1, M3, M5) cluster_Gi Inhibitory Pathway (M2, M4) AEE Arecaidine Ethyl Ester (Ligand) M_Gq mAChR (M1/M3) AEE->M_Gq M_Gi mAChR (M2/M4) AEE->M_Gi Gq Gq Protein M_Gq->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ER Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Gi Gi/o Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux) Gi->GIRK Beta-Gamma Subunit cAMP cAMP Reduction AC->cAMP

Caption: Dual signaling mechanism of Arecaidine Ethyl Ester. Left: Gq-mediated Calcium mobilization. Right: Gi-mediated cAMP inhibition and hyperpolarization.

Experimental Protocols

To validate the activity of AEE, researchers typically employ functional assays measuring calcium flux (Gq) or tissue contraction (M3).

Protocol A: Calcium Mobilization Assay (Fluo-4)

This protocol quantifies the potency (


) of AEE in CHO-K1 cells stably expressing human M1 or M3 receptors.

Reagents:

  • AEE Hydrochloride (10 mM stock in water).

  • Fluo-4 AM (Calcium indicator).

  • Probenecid (Inhibitor of organic anion transporters to retain dye).

  • Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

  • Cell Seeding: Plate CHO-hM1 cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media; add 100 µL Dye Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Baseline Reading: Transfer to FLIPR or FlexStation. Record baseline fluorescence (

    
    ) for 10 seconds (Ex: 494 nm / Em: 516 nm).
    
  • Agonist Injection: Inject 20 µL of AEE (serial dilutions:

    
     to 
    
    
    
    M).
  • Data Acquisition: Measure fluorescence peak (

    
    ) for 60–90 seconds.
    
  • Analysis: Normalize data as

    
     and fit to a sigmoidal dose-response curve.
    
Protocol B: Isolated Tissue Bioassay (Guinea Pig Ileum)

A classical pharmacology method to determine intrinsic activity and affinity (


).

Workflow:

  • Preparation: Isolate terminal ileum segments (2–3 cm) from guinea pig.

  • Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, gassed with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min, washing every 15 min.

  • Stimulation: Construct a cumulative concentration-response curve (CCRC) by adding AEE (

    
     to 
    
    
    
    M) in 0.5 log unit increments.
  • Comparison: Normalize contraction amplitude against a reference maximum (e.g., 10 µM Carbachol or Acetylcholine).

Visualization: Experimental Workflow

AEE_Workflow cluster_Assay Assay Selection Stock AEE Stock (10mM in H2O) Dilution Serial Dilution (10^-9 to 10^-4 M) Stock->Dilution Cells CHO-M1 Cells (Fluo-4 Loaded) Dilution->Cells Tissue Ileum Segment (Organ Bath) Dilution->Tissue Readout Signal Acquisition (Fluorescence / Tension) Cells->Readout Tissue->Readout Analysis Data Analysis (Sigmoidal Fit) Readout->Analysis Output Output: EC50 & Emax Analysis->Output

Caption: Integrated workflow for characterizing AEE activity via Calcium Imaging (Cells) or Contractility (Tissue).

Data Analysis and Interpretation

When analyzing AEE data, distinguish between Affinity (binding strength) and Efficacy (activation potential). AEE is often a partial agonist compared to full agonists like Carbachol.

ParameterDefinitionInterpretation for AEE

Concentration inducing 50% max responseLower value = Higher potency. AEE is typically in the micromolar (

) range.

Negative log of

Used for affinity estimation. AEE

is generally < APE.

Maximum achievable responseAEE often shows

of ACh (Partial Agonism).
Selectivity Ratio Ratio of

between subtypes
Comparison of M2 vs M3 potency reveals AEE's lack of selectivity compared to Propargyl esters.

Calculation of Intrinsic Activity (


): 


  • If

    
    : Full Agonist.
    
  • If

    
    : Partial Agonist (Typical for AEE in some tissues).
    

Safety and Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Target Organs: Central Nervous System (Cholinergic stimulation).

Handling Protocol:

  • Hygroscopic Nature: The hydrochloride salt attracts moisture. Store desicated at -20°C.

  • Reconstitution: Dissolve in distilled water or saline. Aqueous solutions are stable for 24 hours at 4°C but prone to hydrolysis over long periods; prepare fresh.

  • PPE: Wear gloves and safety glasses. Avoid inhalation of powder.

References

  • Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes."[3][9] British Journal of Pharmacology.[10][3][9]

  • Barlow, R. B., & Weston-Smith, P. (1985). "The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi."[9] British Journal of Pharmacology.[10][3][9]

  • Giri, S., et al. (2006). "Metabolomic analysis of arecoline and arecaidine in mouse serum." Journal of Chromatography B.

  • Santa Cruz Biotechnology. "Arecaidine Ethyl Ester Hydrochloride Product Data."

  • Tocris Bioscience. "Arecaidine Propargyl Ester Tosylate (Related Compound Reference)."

Sources

Technical Guide: Blood-Brain Barrier Permeability of Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride represents a critical structural modification of the alkaloid arecaidine, designed to overcome the blood-brain barrier (BBB) impermeability associated with its parent compound. While arecaidine is zwitterionic and restricted to the periphery, the ethyl esterification masks the carboxylic acid moiety, significantly increasing lipophilicity (LogP) and enabling passive diffusion into the Central Nervous System (CNS).

Once within the CNS, AEE acts as a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist, contrasting with the GABA uptake inhibitory activity of its parent acid. This guide details the physicochemical determinants of this transport, the mechanistic pathways of permeation, and the validated experimental protocols required to quantify its BBB penetration.

Physicochemical Profile & In Silico Prediction[1]

The ability of AEE to cross the BBB is governed by its physicochemical properties, specifically the shift from a zwitterionic structure (arecaidine) to a cationic/neutral equilibrium (AEE).

Comparative Properties Table
PropertyArecaidine (Parent)Arecaidine Ethyl Ester (Free Base)AEE Hydrochloride (Salt)
Molecular Weight 141.17 g/mol ~169.22 g/mol 205.68 g/mol
Charge at pH 7.4 Zwitterion (±)Cation (+) / Neutral EquilibriumDissociated Ions
LogP (Octanol/Water) -2.3 (Highly Hydrophilic)~0.70 (Lipophilic)N/A (Salt)
Topological PSA > 40 Ų< 40 Ų (Est.)N/A
H-Bond Donors 101 (Ammonium)
BBB Permeability Negligible High High (as free base)
The "Masking" Strategy

Arecaidine contains both a secondary amine (basic) and a carboxylic acid (acidic). At physiological pH, it exists primarily as a zwitterion, which prevents passive diffusion across the tight junctions of the BBB endothelial cells.

AEE Hydrochloride circumvents this by esterifying the carboxylic acid with an ethyl group.

  • Elimination of Zwitterion: The negative charge is removed.

  • Lipophilicity Boost: The ethyl group adds non-polar surface area, raising the LogP from -2.3 to ~0.7.

  • pH Partitioning: At pH 7.4, a fraction of the molecule exists as the uncharged free base (depending on the pKa of the ring nitrogen), which drives the concentration gradient across the lipid bilayer.

Mechanism of Transport

The transport of AEE across the BBB is primarily driven by passive transcellular diffusion , followed by potential intracellular metabolism.

Transport Pathway Visualization

BBB_Transport cluster_blood Systemic Circulation (pH 7.4) cluster_bbb BBB Endothelial Cell (Lipid Bilayer) cluster_brain Brain Parenchyma (CNS) AEE_HCl AEE-HCl (Salt) [Solubilized] AEE_Ion AEE⁺ (Cation) AEE_HCl->AEE_Ion Dissociation AEE_Base AEE (Neutral Free Base) AEE_Ion->AEE_Base pH Equilibrium (pKa ~9) Membrane Passive Diffusion (Lipophilic Route) AEE_Base->Membrane Lipophilic Entry Brain_AEE AEE (Intact Agonist) Membrane->Brain_AEE Flux Receptor Muscarinic Receptors (M1/M2/M3) Brain_AEE->Receptor Binding (Agonism) Hydrolysis Esterase Hydrolysis (Potential) Brain_AEE->Hydrolysis Metabolism Arecaidine Arecaidine (GABA Inhibitor) Hydrolysis->Arecaidine Conversion

Figure 1: Transport mechanism of Arecaidine Ethyl Ester Hydrochloride from systemic circulation to CNS target engagement.

Mechanistic Causality
  • Dissociation: Upon injection, the HCl salt dissociates immediately.

  • Equilibrium Shift: The Henderson-Hasselbalch equation dictates the ratio of ionized (AEE+) to neutral (AEE) forms. The neutral form partitions into the endothelial membrane.

  • No Efflux Liability: Unlike many bulky cations, small esterified alkaloids like AEE are generally poor substrates for P-glycoprotein (P-gp), reducing the risk of active efflux back into the blood.

  • Target Engagement: Once in the brain interstitial fluid, the intact ester binds to muscarinic receptors. Note: If hydrolyzed to arecaidine by brain esterases, the pharmacological effect shifts from muscarinic agonism to GABA uptake inhibition.

Experimental Validation Protocols

To rigorously validate the BBB permeability of AEE HCl, researchers should avoid relying solely on in silico models. The following protocols provide a self-validating workflow.

In Vitro: PAMPA-BBB (High Throughput Screening)

This assay mimics the passive diffusion properties of the BBB without the complexity of cell culture.

  • Objective: Determine the effective permeability (

    
    ) of AEE.
    
  • Materials:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF).

    • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

    • Acceptor Plate: 96-well PTFE plate.

    • Buffer: PBS (pH 7.4).

  • Protocol Steps:

    • Preparation: Dissolve AEE HCl in PBS to 10 mM stock; dilute to 50 µM working solution.

    • Membrane Coating: Apply 4 µL of lipid solution to the donor filter.

    • Loading: Add 200 µL of AEE solution to Donor wells; 300 µL PBS to Acceptor wells.

    • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber (prevents evaporation).

    • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.

    • Calculation:

      
      
      
  • Validation Criterion:

    
     cm/s indicates high BBB permeability.
    
In Vivo: Brain/Plasma Ratio ( ) via Microdialysis

This is the "Gold Standard" for determining unbound drug concentration in the brain.

  • Objective: Measure free fraction of AEE in brain extracellular fluid (ECF).

  • Workflow Visualization:

Experimental_Workflow cluster_sampling Simultaneous Sampling Step1 Subject Prep (Rat/Mouse, Jugular Cannulation) Step2 Probe Implantation (Striatum or Hippocampus) Step1->Step2 Step3 Administration (AEE HCl, i.v. or i.p.) Step2->Step3 Sample_Blood Blood Plasma Collection Step3->Sample_Blood Sample_Dialysate Brain Microdialysate (ECF) Step3->Sample_Dialysate Step4 LC-MS/MS Analysis Sample_Blood->Step4 Sample_Dialysate->Step4 Step5 Calculate Kp,uu (AUC_brain / AUC_plasma) Step4->Step5

Figure 2: In vivo microdialysis workflow for determining unbound brain-to-plasma partition coefficient.

  • Critical Control: Use a probe recovery correction factor (retrodialysis) to account for AEE sticking to the tubing or probe membrane.

  • Interpretation: A

    
     close to 1.0 suggests passive diffusion dominates. A value < 0.2 suggests active efflux (P-gp substrate).
    

Pharmacological Implications[2][3]

Understanding the BBB permeability of AEE is vital for interpreting its pharmacological effects.

  • Muscarinic Agonism: AEE is often used to study M1/M2 receptor signaling in cognitive models. If BBB permeability were low, systemic administration would only induce peripheral parasympathetic effects (salivation, bradycardia) without central cognitive enhancement.

  • Neurotoxicity vs. Neuroprotection: High permeability allows AEE to activate central M1 receptors (potential cognitive boost) but also M2/M4 receptors or excitotoxic pathways if dosed excessively.

  • Prodrug Consideration: While AEE is active itself, researchers must account for the half-life of the ester in the brain. Rapid hydrolysis to arecaidine could lead to a biphasic effect: initial cholinergic excitation (AEE) followed by GABAergic modulation (Arecaidine).

References

  • Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Ghelardini, C., et al. (2001). "Muscarinic agonist properties of arecaidine propargyl ester and its derivatives." Journal of Medicinal Chemistry. (Establishes esterified arecaidine analogs as CNS-active muscarinic agonists).

  • Lodge, D., et al. (1977). "Structure-activity relationships of arecaidine derivatives." Nature. (Foundational work on the zwitterionic nature of arecaidine vs. lipophilic esters).
  • Hammarlund-Udenaes, M. (2010). "The use of microdialysis in CNS drug delivery research." Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2024). "Arecaidine Ethyl Ester."[2][3][4][5] National Center for Biotechnology Information.

Sources

Metabolic Stability of Arecaidine Ethyl Ester Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of Arecaidine Ethyl Ester (AEE) Hydrochloride , a muscarinic acetylcholine receptor agonist. This document is structured for researchers and drug development professionals, focusing on the critical instability of the ester moiety in biological systems.

Technical Whitepaper & Experimental Guide

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic analogue of the natural alkaloid arecoline.[1] While the ethyl ester modification modulates lipophilicity and receptor affinity compared to its methyl ester parent (arecoline), it remains highly susceptible to enzymatic hydrolysis.

Key Insight: The metabolic bottleneck for AEE is the rapid cleavage of the ethyl ester bond by Carboxylesterases (CES) in the liver and Butyrylcholinesterase (BChE) in plasma. This "soft drug" characteristic results in a short half-life (


) and rapid conversion to the polar, potentially inactive or less active metabolite, arecaidine .

This guide provides the mechanistic basis for this instability, species-specific considerations (Rat vs. Human), and a validated protocol for assessing its stability in vitro.

Chemical & Pharmacological Context

Structural Vulnerability

AEE consists of a tetrahydropyridine ring with an ethyl ester at the C3 position. The ester bond is the "metabolic soft spot."

  • Compound: Arecaidine Ethyl Ester Hydrochloride[1]

  • CAS: 17210-50-3

  • Molecular Formula:

    
    
    
  • MW: 205.68 g/mol (Salt), ~169.22 g/mol (Free Base)

  • Mechanism: Muscarinic agonist (M1/M2/M3 subtypes).[2]

The "Soft Drug" Concept

AEE behaves as a soft drug—a biologically active compound designed (intentionally or not) to metabolize rapidly into a predictable, non-toxic species (arecaidine) after exerting its therapeutic effect.[1] However, for systemic indications (e.g., cognitive enhancement), this rapid hydrolysis is a liability that limits bioavailability.

Mechanisms of Metabolism

The primary clearance pathway is hydrolysis , mediated by distinct enzyme families depending on the biological matrix.

Pathway Diagram

The following diagram illustrates the degradation of AEE into Arecaidine and Ethanol.

MetabolicPathway cluster_enzymes Enzymatic Drivers AEE Arecaidine Ethyl Ester (Active Agonist) MW: 169.2 Arecaidine Arecaidine (Polar Metabolite) MW: 141.1 AEE->Arecaidine Hydrolysis (CES1, BChE) Ethanol Ethanol (Byproduct) AEE->Ethanol NOxide AEE N-Oxide (Minor Metabolite) AEE->NOxide FMO / CYP450 (Oxidation) CES1 hCES1 (Liver) BChE BChE (Plasma)

Figure 1: Primary metabolic pathways of Arecaidine Ethyl Ester. The hydrolysis pathway (Green) is dominant over oxidative pathways.

Enzymology & Species Differences

Understanding the specific enzymes involved is critical for translational modeling.[1]

FeatureHuman SystemRat SystemImpact on AEE
Plasma Stability Moderate/Low. Hydrolysis driven by Butyrylcholinesterase (BChE).[1] Albumin esterase activity is low.Very Low. Rat plasma contains high levels of Carboxylesterases (CES).[1]Translational Gap: AEE will appear much less stable in rat plasma than in human plasma. Do not over-interpret rat PK data.
Liver Stability Low. High expression of CES1 (microsomes).[1]Low. High expression of various CES isoforms.[1]Hepatic first-pass effect will be significant in both species.[1]
Intestinal Stability High. Human intestine expresses CES2, but arecaidine esters are preferentially cleaved by CES1 (Liver).[1]Variable. Oral bioavailability may be limited by liver extraction, not intestinal degradation.[1]

Critical Note: Arecoline (methyl ester) has a half-life of ~6-16 minutes in Human Liver Microsomes (HLM).[3] AEE (ethyl ester) is expected to have a slightly longer but comparable half-life due to the steric hindrance of the ethyl group, yet it remains metabolically unstable.

Experimental Protocol: In Vitro Stability Assessment

To rigorously determine the intrinsic clearance (


) and half-life (

), follow this standardized LC-MS/MS workflow.
Materials
  • Test Compound: Arecaidine Ethyl Ester HCl (10 mM stock in water/DMSO).

  • Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein) or Plasma.[1]

  • Cofactors: NADPH regenerating system (required for oxidative metabolism check, though hydrolysis proceeds without it). Note: Run with and without NADPH to distinguish Hydrolysis (NADPH-independent) from Oxidation (NADPH-dependent).

  • Internal Standard (IS): Arecoline-d3 or generic (e.g., Propranolol, Tolbutamide).[1]

Workflow Diagram

ProtocolWorkflow Start Preparation Pre-warm Buffer (pH 7.4) & Microsomes to 37°C Spike Initiation Add AEE (1 µM final) to Matrix Start->Spike Incubate Incubation 0, 5, 15, 30, 60 min (+/- NADPH) Spike->Incubate Quench Quenching Add Ice-cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor AEE depletion & Arecaidine formation Centrifuge->Analysis

Figure 2: Step-by-step workflow for metabolic stability assessment.[1]

Analytical Conditions (LC-MS/MS)

Since AEE is a polar cation, Reversed-Phase (C18) chromatography may require ion-pairing agents or HILIC mode.[1]

  • Column: Waters XBridge C18 or HILIC equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Transitions (MRM):

    • AEE (Parent):

      
       170.1 
      
      
      
      (Loss of Ethyl) or
      
      
      (Core).
    • Arecaidine (Metabolite):

      
       142.1 
      
      
      
      (Ring fragment).
    • Arecoline (Reference):

      
       156.1 
      
      
      
      .
Data Calculation

Calculate the in vitro half-life (


) using the slope (

) of the natural log of percent remaining vs. time.[1]

[1]

Calculate Intrinsic Clearance (


):

[1]

Strategies for Stabilization

If AEE proves too unstable for the desired therapeutic application, consider these structural modifications (Bioisosteres):

  • Steric Shielding: Replace the Ethyl ester with a Tert-butyl or Isopropyl ester.[1] The increased steric bulk hinders the approach of the catalytic serine of the esterase.

  • Bioisosteric Replacement: Replace the ester with a 1,2,4-Oxadiazole or Tetrazole ring. These mimic the planar geometry and electronics of the ester but are resistant to hydrolysis.

  • Carbamate Linkage: Generally more stable than esters while maintaining similar hydrogen bonding capability.

References

  • Hydrolysis of Areca Nut Alkaloids: Comparison of arecoline and guvacoline hydrolysis in human liver microsomes.

    • Source:[1]

  • Arecoline Metabolism: Identification of arecaidine as the major metabolite via LC-MS/MS.

    • Source:

  • Esterase Species Differences: Comprehensive review of plasma and liver esterase activity in R

    • Source:[1]

  • Muscarinic Agonist Design: Structure-activity rel

    • Source:

Sources

In-Depth Technical Guide: Arecaidine Ethyl Ester Hydrochloride in Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride represents a pivotal pharmacological scaffold in the study of muscarinic acetylcholine receptors (mAChRs).[1] As the ethyl analog of the natural alkaloid arecoline, AEE retains the core tetrahydropyridine structure essential for orthosteric binding to M1, M2, and M3 receptor subtypes but exhibits altered lipophilicity and metabolic stability profiles.

While the parent compound, arecoline, is a known partial agonist with cognitive-enhancing properties limited by cytotoxicity and carcinogenicity, AEE offers a unique window into Structure-Activity Relationships (SAR). It serves both as a critical tool compound for mapping the orthosteric pocket of mAChRs and as a potential lead for designing M1-selective agonists for Alzheimer’s Disease (AD) and schizophrenia. This guide synthesizes the chemical identity, neuropharmacological mechanisms, and validated experimental protocols for utilizing AEE in neurodegenerative research.

Chemical Identity & Pharmacological Mechanism[2][3]

Structural Basis and Synthesis

Arecaidine ethyl ester (Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) is chemically distinct from its parent, arecoline (the methyl ester), and its metabolite, arecaidine (the carboxylic acid).

  • Arecoline (Methyl Ester): High BBB permeability, rapid hydrolysis, cytotoxic.

  • Arecaidine (Acid): Low BBB permeability, GABA uptake inhibitor, zwitterionic.

  • Arecaidine Ethyl Ester (Ethyl Ester): Enhanced lipophilicity compared to the acid; functions as a muscarinic agonist similar to arecoline but modulates potency and receptor residence time.

Metabolic Transesterification: AEE is also formed in vivo via hepatic transesterification when arecoline is co-present with ethanol. This reaction is catalyzed by carboxylesterases (CES1), highlighting AEE's relevance not just as a synthetic drug candidate but as a bioactive metabolite in poly-substance models.

Mechanism of Action: The M1 Agonist Hypothesis

In the context of neurodegeneration, AEE primarily targets the M1 Muscarinic Receptor . The therapeutic logic follows the "Cholinergic Hypothesis":

  • M1 Activation: AEE binds to the orthosteric site of postsynaptic M1 receptors in the hippocampus and cortex.

  • Gq-Signaling Cascade: This activates the Gq/11 protein, stimulating Phospholipase C (PLC).

  • Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.

  • Cognitive Output: IP3 triggers intracellular Ca²⁺ release, while DAG activates PKC. This cascade enhances NMDA receptor function and promotes ERK/CREB phosphorylation, leading to Long-Term Potentiation (LTP) and improved memory consolidation.

  • Neuroprotection: M1 activation shifts APP processing towards the non-amyloidogenic

    
    -secretase pathway, reducing toxic A
    
    
    
    plaque formation.
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by AEE binding to the M1 receptor.

M1_Signaling_Pathway AEE Arecaidine Ethyl Ester (Ligand) M1 M1 Muscarinic Receptor (GPCR) AEE->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC ERK ERK/MAPK Pathway PKC->ERK APP APP Processing (Non-Amyloidogenic) PKC->APP α-Secretase CREB CREB Phosphorylation ERK->CREB LTP Long-Term Potentiation (Memory) CREB->LTP

Caption: AEE-induced M1 receptor signaling cascade promoting cognitive enhancement (LTP) and neuroprotection (APP processing).

Comparative Pharmacology

The following table summarizes the key distinctions between AEE and related analogs, guiding experimental selection.

FeatureArecoline (Methyl Ester)Arecaidine (Acid)Arecaidine Ethyl Ester (AEE)
Receptor Affinity High (M1, M2, M3)Low (Muscarinic), High (GABA)Moderate-High (M1, M2, M3)
Activity Type Partial AgonistGABA Uptake InhibitorAgonist / Partial Agonist
BBB Permeability HighLow (Zwitterionic)Moderate (Lipophilic)
Metabolic Stability Low (Rapid hydrolysis)Stable metaboliteModerate (Susceptible to CES1)
Toxicity Profile Cytotoxic, CarcinogenicLow toxicityUnder Investigation (Likely lower)
Primary Use Reference AgonistGABA ToolSAR Tool / Lead Optimization

Validated Experimental Protocols

Chemical Synthesis of Arecaidine Ethyl Ester HCl

Objective: To synthesize high-purity AEE HCl from Arecaidine for biological testing.

Reagents: Arecaidine (free base or HCl), Absolute Ethanol, Thionyl Chloride (SOCl₂) or HCl gas.

Protocol:

  • Preparation: Dissolve Arecaidine (1.0 eq) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.5 eq) or bubble dry HCl gas through the solution for 30 minutes. Note: SOCl₂ generates HCl in situ and scavenges water, driving the equilibrium.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Evaporate the solvent under reduced pressure to yield a crude oil.

  • Crystallization: Redissolve the crude oil in a minimum amount of hot ethanol and add cold diethyl ether to precipitate the hydrochloride salt.

  • Purification: Filter the white crystalline solid and dry under vacuum.

  • Validation: Confirm structure via ¹H-NMR (Ethyl signals: quartet ~4.2 ppm, triplet ~1.3 ppm) and Mass Spectrometry (M+ 169.2).

In Vitro M1 Receptor Calcium Flux Assay

Objective: To quantify the agonist potency (EC₅₀) of AEE in a functional cellular model.

System: CHO-K1 cells stably expressing human M1 receptor (CHO-hM1).

Protocol:

  • Seeding: Plate CHO-hM1 cells in black-walled, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove media and load cells with Calcium-4 or Fluo-4 AM dye (dissolved in assay buffer + 2.5 mM probenecid to inhibit dye extrusion) for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of AEE HCl (10⁻⁹ M to 10⁻⁴ M) in assay buffer (HBSS + 20 mM HEPES).

  • Baseline Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Measure baseline fluorescence for 10 seconds.

  • Stimulation: Inject AEE dilutions into wells.

  • Data Acquisition: Record fluorescence emission (Excitation 488 nm / Emission 525 nm) for 120 seconds.

  • Analysis: Normalize data to maximal response elicited by 10 µM Carbachol (Full Agonist Control). Plot dose-response curve to calculate EC₅₀.

In Vivo Cognitive Assessment (Modified Morris Water Maze)

Objective: To assess spatial memory enhancement in scopolamine-induced amnesia models.

Subjects: Male C57BL/6 mice (8–10 weeks).

Protocol:

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to training to induce cholinergic blockade/memory deficit.

  • Treatment: Administer AEE HCl (e.g., 0.5, 1.0, 5.0 mg/kg, i.p.) or Vehicle 15 minutes prior to Scopolamine.

  • Training (Days 1–4):

    • Place mouse in a circular pool (1.2m diameter) with a submerged hidden platform.

    • Allow 60 seconds to find the platform. If failed, guide manually.

    • Run 4 trials/day from different starting quadrants.

  • Probe Trial (Day 5):

    • Remove the platform.

    • Release mouse from the quadrant opposite the target.

    • Record time spent in the target quadrant and platform crossings over 60 seconds.

  • Statistics: Compare latency and quadrant time using One-Way ANOVA followed by Dunnett’s post-hoc test. Success criteria: Significant reduction in latency compared to Scopolamine-only group.

Safety & Toxicology Considerations

While AEE is explored for therapeutic potential, researchers must be aware of its toxicological context:

  • Cytotoxicity: Like Arecoline, AEE may induce ROS production at high concentrations (>100 µM). Dose-ranging studies must establish the therapeutic window (Neuroprotection vs. Neurotoxicity).

  • Transesterification Risk: In the presence of alcohol, Arecoline converts to AEE. While AEE is less polar and potentially more brain-penetrant, its specific carcinogenicity profile relative to Arecoline is still under investigation. Handling requires standard cytotoxic precautions.

References

  • Synthesis and Biological Evaluation of Arecaidine Esters Title: Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Source:Pharmaceuticals, 2021.[2] URL:[Link]

  • Transesterification of Arecoline to Arecaidine Ethyl Ester Title: Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. Source:IADR Abstract Archives, 2020. URL:[Link]

  • Muscarinic Receptor Signaling in Neurodegeneration Title: A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases. Source:International Journal of Molecular Sciences, 2021. URL:[Link]

  • Arecoline and Arecaidine Pharmacology Title: Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[3] Source:British Journal of Pharmacology, 1989. URL:[Link]

  • Neuroprotective Mechanisms of Areca Alkaloids Title: Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells.[4] Source:Antioxidants, 2023. URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Preparing Arecaidine Ethyl Ester Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arecaidine ethyl ester hydrochloride (CAS: 17210-50-3) is a synthetic analogue of the alkaloid arecaidine and acts as a potent muscarinic acetylcholine receptor (mAChR) agonist.[1] While valuable for characterizing M2 and M1 receptor subtypes, its ester linkage renders it susceptible to spontaneous hydrolysis in aqueous environments, degrading into the pharmacologically distinct arecaidine acid.[1] This protocol delineates a rigorous method for preparing high-integrity stock solutions, emphasizing solvent selection to minimize hydrolysis and establishing a self-validating quality control workflow.[1]

Pre-Formulation Analysis & Chemical Integrity[1]

Before initiating the protocol, researchers must understand the physicochemical vulnerabilities of the compound to prevent experimental artifacts caused by degradation products.

Physicochemical Profile
PropertySpecificationCritical Note
Compound Name Arecaidine Ethyl Ester HydrochlorideSynthetic muscarinic agonist
CAS Number 17210-50-3Verify CAS on vial label
Molecular Weight 205.68 g/mol Use this for Molarity calculations
Formula C

H

ClNO

HCl salt form
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol (>50 mM)Hygroscopic : Absorbs atmospheric moisture rapidly
Stability Labile Ester BondHigh Risk : Hydrolyzes to Arecaidine in water/basic pH
The Hydrolysis Hazard

The ethyl ester moiety is the structural determinant of this compound's agonist potency and lipophilicity.[1] In aqueous solution—particularly at neutral to basic pH—the ester bond undergoes nucleophilic attack by water, cleaving the ethyl group and yielding Arecaidine , which has significantly different receptor affinity and permeation properties (Mutschler et al., 1987).[1]

Implication: Aqueous stock solutions are unstable .[1] Long-term stocks must be prepared in anhydrous organic solvents (DMSO or Ethanol).[1]

Materials & Equipment

Reagents
  • Arecaidine Ethyl Ester Hydrochloride (Solid, >98% purity).[1]

  • Dimethyl Sulfoxide (DMSO) : Anhydrous, sterile-filtered, cell-culture grade (≥99.9%).[1]

    • Why: DMSO prevents hydrolysis and inhibits microbial growth in stock solutions.[1]

  • Ethanol (Optional) : Absolute (200 proof), anhydrous.[1]

  • Aqueous Buffer (for immediate use only) : PBS or HBSS, pH 7.4.[1]

Equipment
  • Analytical Balance : Readable to 0.01 mg (e.g., Mettler Toledo XPR).[1]

  • Vortex Mixer : Variable speed.[1]

  • Centrifuge : Microcentrifuge for spinning down powder.[1]

  • Storage Vials : Amber glass or opaque polypropylene (light sensitive).[1]

  • Desiccator : For equilibrating the solid vial before opening.[1]

Protocol: Stock Solution Preparation (100 mM)

This protocol targets a 100 mM stock concentration in Anhydrous DMSO .[1] This concentration allows for high-dilution factors (1:1000) in assays, minimizing solvent toxicity.[1]

Phase 1: Environmental Equilibration
  • Warm-Up: Remove the product vial from -20°C storage.

  • Desiccation: Place the sealed vial in a desiccator at room temperature for at least 60 minutes.

    • Mechanism:[1][2] This prevents condensation of atmospheric water onto the hygroscopic powder when the vial is opened.[1] Moisture introduction is the primary cause of solid-state degradation.[1]

Phase 2: Gravimetric Preparation

Note: Do not rely on the vendor's stated mass (e.g., "5 mg").[1] Residual salts or packing errors can alter the actual mass.[1] Always weigh.

  • Tare: Place a sterile, amber glass HPLC vial on the balance and tare.[1]

  • Weigh: Quickly transfer approximately 10–20 mg of Arecaidine Ethyl Ester HCl into the vial. Record the exact mass (

    
     in mg).
    
  • Calculate Volume: Determine the volume of DMSO (

    
    ) required to achieve 100 mM using the formula:
    
    
    
    
    Simplified:
    
    
    [1]
Phase 3: Dissolution & Aliquoting
  • Add Solvent: Add the calculated volume of Anhydrous DMSO.

  • Solubilize: Vortex vigorously for 30 seconds. The solid should dissolve instantly.[1] Inspect for clarity.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20–50

    
    L) in light-protective microtubes.
    
    • Why: Freeze-thaw cycles introduce moisture via condensation, accelerating hydrolysis.[1] Single-use aliquots eliminate this variable.

  • Flash Freeze: (Optional but recommended) Snap-freeze aliquots in liquid nitrogen or dry ice.

  • Store: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Workflow Visualization

The following diagram illustrates the critical decision pathways and handling steps to ensure compound integrity.

ProtocolWorkflow Start Start: Solid Arecaidine Ethyl Ester HCl Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid (m) Calculate Volume Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Long-term Storage Water Water / Buffer (Not Recommended for Stock) SolventChoice->Water Immediate Experiment Dissolve Dissolve & Vortex Target: 100 mM DMSO->Dissolve Use Immediate Use (Within 4 hours) Water->Use Aliquot Aliquot into Single-Use Vials (Amber/Opaque) Dissolve->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Discard Unused Portion Discard Unused Portion Use->Discard Unused Portion

Caption: Workflow for stock preparation emphasizing solvent selection to prevent ester hydrolysis.

Usage & Dilution Strategy

When preparing working solutions for cell culture or tissue baths, the "Dilute-and-Shoot" method is required to minimize the time the ester spends in an aqueous environment.[1]

Dilution Protocol
  • Thaw: Thaw one aliquot of 100 mM DMSO stock at room temperature.

  • Intermediate Dilution (Optional): If the final target is low (e.g., nM range), prepare a 1 mM intermediate in water or buffer .[1]

    • Critical Step: Use this intermediate within 30 minutes .

  • Final Application: Add directly to the assay medium.[1]

    • Example: To achieve 10

      
      M final concentration in 5 mL bath:
      
      • Add 0.5

        
        L of 100 mM stock directly (1:10,000 dilution).[1]
        
      • DMSO concentration will be 0.01%, which is generally non-toxic.[1]

Self-Validating Control

To ensure the observed effect is due to the Ethyl Ester and not the hydrolysis product (Arecaidine acid):

  • Run a Control: Include a condition using Arecaidine Hydrochloride (acid form) at the same concentration.[1]

  • Logic: If the Ethyl Ester produces a distinct response (e.g., higher potency on M2 receptors) compared to the acid, the ester integrity was maintained.[1]

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitation upon thawing DMSO is hygroscopic; water absorption caused saturation.[1]Warm to 37°C briefly.[1] If precipitate persists, discard (hydrolysis likely).[1]
Loss of Potency Ester hydrolysis due to improper storage (aqueous or RT).[1]Prepare fresh stock. Switch to -80°C storage.
Unexpected pH change Hydrolysis releases HCl and carboxylic acid.[1]Check pH of aqueous working solutions; buffering is critical.[1]

References

  • Mutschler, E., et al. (1987).[1][3] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. European Journal of Pharmacology. Link

  • Santa Cruz Biotechnology. (n.d.).[1] Arecaidine Ethyl Ester Hydrochloride Product Data. Link[1][4]

  • United States Biological. (n.d.).[1][5] Arecaidine Ethyl Ester Hydrochloride Properties. Link

  • Kilian, J., et al. (2022).[1] Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. International Journal of Molecular Sciences. Link

Sources

Application Note: Optimal Solubilization & Handling of Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Arecaidine Ethyl Ester Hydrochloride (AEE-HCl) in cell culture assays. It addresses the specific physicochemical challenges of this compound—specifically its hydrolytic instability and salt-form solubility—to ensure experimental reproducibility.

Abstract & Critical Constraints

Arecaidine Ethyl Ester Hydrochloride (AEE-HCl) is a synthetic derivative of the areca nut alkaloid arecaidine. It functions primarily as a muscarinic acetylcholine receptor ligand and a probe for GABA transport systems.

The Critical Failure Point: The ethyl ester moiety is susceptible to hydrolysis in aqueous environments, converting the active ester into the inactive (or distinctively active) carboxylic acid parent, Arecaidine. This reaction is accelerated by:

  • Prolonged storage in aqueous buffers (PBS, Water).

  • Freeze-thaw cycles in aqueous solution.

  • Presence of serum esterases in cell culture media.

Therefore, anhydrous DMSO is the required solvent for stock solution preparation to maintain molecular integrity, while aqueous solvents are restricted to immediate-use working solutions.

Physicochemical Profile & Solvent Selection[3]

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Solubility in Water ~30–50 mg/mLHigh. Good for immediate use only. Unstable for storage.
Solubility in DMSO ~25 mg/mLOptimal. Prevents hydrolysis. Recommended for Stock.[1][2][3][4][5]
Solubility in Ethanol < 1 mg/mL (Poor)Not Recommended. The HCl salt form precipitates in pure ethanol.
Stability (Solid) 2 Years at -20°CProtect from moisture.
Stability (Solution) 6 Months at -80°C (DMSO)Aqueous solutions degrade within 24 hours.
Solvent Decision Matrix
  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) .

    • Rationale: Solubilizes the HCl salt effectively while excluding water, thereby halting ester hydrolysis. DMSO is also bacteriostatic, reducing contamination risks in stored stocks.

  • Secondary Solvent (Working): Sterile Water / PBS .

    • Rationale: Only for immediate dilution. Do not use for stock storage.

  • Avoid: Ethanol .[6]

    • Rationale: Arecaidine Ethyl Ester HCl exhibits poor solubility in absolute ethanol. Furthermore, alcohols can induce transesterification under certain conditions.

Protocol: Preparation of Stock Solution (50 mM)

Target Concentration: 50 mM Total Volume: 1 mL Required Mass: 10.28 mg

Materials
  • Arecaidine Ethyl Ester HCl (CAS 17210-50-3)[7][8][9][10][11]

  • Anhydrous DMSO (Cell Culture Grade, e.g., Sigma D2650)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Vortex mixer

Step-by-Step Procedure
  • Equilibration: Allow the vial of lyophilized AEE-HCl to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic salt.

  • Weighing: Accurately weigh 10.3 mg of AEE-HCl into a sterile microcentrifuge tube or amber glass vial.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Note: If using a different mass, calculate volume using:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • QC Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Vessel: Use polypropylene tubes or amber glass.

  • Storage: Store immediately at -20°C (short term) or -80°C (long term).

Protocol: Cell Culture Application (Dilution Strategy)

Objective: Dilute the 50 mM DMSO stock to a working concentration (e.g., 100 µM) in culture media while minimizing DMSO toxicity.

Safety Limit: Most mammalian cell lines tolerate 0.1% to 0.5% v/v DMSO .

  • A 1:1000 dilution of stock yields 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to cell treatment, highlighting the "Danger Zone" where hydrolysis occurs.

G Solid Solid AEE-HCl (Desiccated) DMSO_Stock Stock Solution (50 mM in DMSO) Store -80°C Solid->DMSO_Stock Dissolve (Anhydrous) Intermediate Intermediate Dilution (1 mM in Media) DMSO_Stock->Intermediate 1:50 Dilution (Immediate Use) Well Cell Culture Well (100 µM Final) Intermediate->Well 1:10 Dilution Hydrolysis Hydrolysis Risk! (Aqueous Exposure) Intermediate->Hydrolysis Well->Hydrolysis

Figure 1: Solubilization and dilution workflow. Green indicates stable storage; Yellow/Red indicates zones where aqueous hydrolysis can occur, requiring immediate use.

Dilution Protocol (Example for 100 µM Treatment)
  • Thaw: Thaw one 50 µL aliquot of 50 mM DMSO stock at Room Temperature.

  • Intermediate Step (Optional but Recommended):

    • Prepare a 10x or 100x intermediate solution in sterile media or PBS.

    • Example: Add 10 µL of 50 mM Stock to 990 µL Media → 500 µM Intermediate (DMSO conc: 1%).

  • Final Treatment:

    • Add the Intermediate solution to cell wells to reach final concentration.

    • Example: Add 200 µL of 500 µM Intermediate to 800 µL of media in the well → 100 µM Final (DMSO conc: 0.2%).

  • Vehicle Control: Treat control cells with DMSO matched to the final concentration (e.g., 0.2% v/v DMSO in media).

Troubleshooting & FAQs

Q1: Can I dissolve the powder directly in PBS?

Technically yes, but scientifically no. While soluble, the ester bond will begin hydrolyzing immediately. If you must use aqueous stock, prepare it fresh, filter-sterilize (0.22 µm), and use within 4 hours. Do not store.

Q2: My solution turned yellow. Is it safe?

Discard it. AEE-HCl should be colorless. Yellowing indicates oxidation or degradation, often caused by moisture contamination in the DMSO or improper storage temperature.

Q3: The compound precipitated when added to the media.

This occurs if the concentration is too high or the mixing is too rapid (causing local saturation).

  • Solution: Use the "Intermediate Dilution" step described above. Pre-diluting in a larger volume of media prevents "shock" precipitation when adding to the cells.

References

  • Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3) Product Data Sheet.[10]Link

  • Selleck Chemicals. Arecaidine Hydrochloride Solubility & Stability Data. (Used for comparative salt handling). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102047, Arecaidine.Link

  • Muthu, K., et al. (2022). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters. Molecules, 27(10), 3173. (Validating DMSO stock preparation for arecaidine esters). Link

Sources

Application Note: In Vivo Dosage & Pharmacological Profiling of Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Arecaidine Ethyl Ester (AEE) Hydrochloride (CAS: 17210-50-3) is a synthetic derivative of the areca nut alkaloid arecaidine. It is structurally homologous to Arecoline (the methyl ester) and is frequently utilized in neuropharmacology to interrogate muscarinic acetylcholine receptors (mAChRs) and GABAergic transport systems.

Unlike its propargyl analog (Arecaidine Propargyl Ester or APE ), which exhibits high selectivity for M2 receptors, AEE acts as a non-selective muscarinic agonist with a secondary metabolic role as a prodrug for Arecaidine , a potent GABA uptake inhibitor. This dual mechanism—immediate cholinergic stimulation followed by delayed GABAergic modulation—requires precise dosage calibration to isolate the desired physiological endpoint.

Key Chemical Properties
PropertySpecification
Chemical Name 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester hydrochloride
Molecular Weight 205.68 g/mol
Solubility Freely soluble in water (>50 mg/mL), PBS, and Saline.
Stability Labile Ester: Susceptible to spontaneous and enzymatic hydrolysis. Solutions must be prepared fresh.
Receptor Profile Primary: mAChR Agonist (M1/M2/M3). Secondary: GAT-1 Inhibitor (via metabolite Arecaidine).

Mechanism of Action & Signaling Pathways

To design effective in vivo protocols, researchers must understand the compound's biphasic pharmacology. Upon systemic administration, AEE acts directly on muscarinic receptors. It is subsequently hydrolyzed by carboxylesterases (primarily CES1 in the liver) into the carboxylic acid Arecaidine , which does not bind mAChRs but inhibits the GABA transporter GAT-1.

DOT Diagram: Dual Pharmacological Pathway

AEE_Pathway AEE Arecaidine Ethyl Ester (AEE) mAChR Muscarinic Receptors (M1, M2, M3) AEE->mAChR Direct Agonism Esterase Carboxylesterase 1 (Hepatic Hydrolysis) AEE->Esterase Metabolic Clearance Response_Chol Cholinergic Response (Salivation, Tremor, Vasodilation) mAChR->Response_Chol Arecaidine Metabolite: Arecaidine (Acid) Esterase->Arecaidine GAT1 GABA Transporter 1 (GAT-1) Arecaidine->GAT1 Inhibition Response_GABA GABAergic Response (Sedation, Anxiolysis) GAT1->Response_GABA Increased Synaptic GABA

Figure 1: Biphasic mechanism of AEE showing direct cholinergic agonism and metabolic conversion to the GABA uptake inhibitor Arecaidine.

In Vivo Dosage Guidelines

The following dosages are derived from structure-activity relationship (SAR) data comparing AEE to Arecoline and Arecaidine Propargyl Ester. AEE is generally less potent than Arecoline (methyl ester) regarding muscarinic agonism but shares a similar toxicity profile due to the shared metabolite.

Species-Specific Dosage Table
SpeciesRouteDose RangePrimary EffectLatency
Mouse (C57BL/6)IP 5 – 20 mg/kg Muscarinic stimulation (tremor, salivation)2–5 min
IP 20 – 50 mg/kg Mixed Cholinergic/GABAergic (sedation)10–15 min
IV 1 – 5 mg/kg Acute Cardiovascular (Hypotension)Immediate
Rat (Sprague-Dawley)IP 5 – 15 mg/kg Muscarinic stimulation5–10 min
SC 10 – 30 mg/kg Sustained release/Prolonged effect15–20 min
Oral 50 – 100 mg/kg High first-pass hydrolysis (High Arecaidine)30–60 min

Critical Note: Oral administration significantly favors the GABAergic pathway due to rapid hepatic hydrolysis of the ester before it reaches systemic circulation. For muscarinic studies, parenteral routes (IP, IV) are strictly required.

Detailed Experimental Protocols

Protocol A: Preparation of Injectable Solution

Objective: Create a stable, sterile 10 mg/mL stock solution.

  • Vehicle Selection: Use 0.9% Sterile Saline (NaCl). Avoid alkaline buffers (pH > 7.4) as they accelerate ester hydrolysis.

  • Weighing: Weigh the hygroscopic hydrochloride salt quickly to minimize moisture uptake.

  • Dissolution:

    • Add requisite volume of saline.

    • Vortex for 30 seconds. AEE-HCl is highly soluble; no heating is required.

    • pH Check: Ensure pH is between 5.5 – 6.5. If too acidic, adjust carefully with dilute NaOH, but do not exceed pH 7.0.

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

  • Storage: Do not store. Prepare fresh daily. Discard unused solution after 4 hours.

Protocol B: Assessment of Muscarinic Agonism (Salivation/Tremor)

Objective: Quantify the direct cholinergic activity of AEE in mice.

  • Baseline: Acclimate male C57BL/6 mice (20-25g) to the observation cage for 30 minutes.

  • Administration: Administer AEE-HCl (10 mg/kg, IP).

  • Observation (0–30 min):

    • Salivation: Score on a scale of 0 (dry) to 3 (profuse saliva wetting the jaw).

    • Tremor: Score 0 (none) to 3 (continuous whole-body tremor).

    • Lacrimation: Note presence of chromodacryorrhea (red tears).

  • Control: Run a parallel vehicle group (Saline) and a positive control group (Arecoline, 10 mg/kg IP) for potency comparison.

  • Data Analysis: AEE typically shows ~50-70% of the potency of Arecoline in this assay.

Protocol C: Assessment of GABAergic Modulation (Seizure Threshold)

Objective: Utilize the metabolite Arecaidine to raise seizure threshold.

  • Pre-treatment: Administer AEE-HCl (30 mg/kg, IP) or Vehicle.

  • Wait Period: Wait 30–45 minutes . This allows for ester hydrolysis and accumulation of the metabolite Arecaidine in the CNS (via transport or local hydrolysis).

  • Challenge: Administer a convulsant (e.g., Pentylenetetrazol, 60 mg/kg SC).

  • Endpoint: Measure latency to first myoclonic jerk and generalized tonic-clonic seizure.

  • Interpretation: An increase in latency compared to vehicle indicates successful GABA uptake inhibition.

Safety & Troubleshooting

Signs of Toxicity (Cholinergic Crisis)

If overdosed (>50 mg/kg IP), animals may exhibit "SLUDGE" syndrome:

  • S alivation

  • L acrimation

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis (or retching in rodents)

Antidote: Atropine Sulfate (1 mg/kg, IP) will block the muscarinic effects (respiratory distress, salivation) but will not reverse the GABAergic sedation caused by the metabolite.

Common Pitfalls
  • Confusing AEE with APE: Do not assume AEE is M2 selective. It is a broad-spectrum agonist.

  • pH Drift: Preparing the solution in basic buffers (pH > 8) destroys the compound within minutes.

  • Route Selection: Using oral gavage when trying to study muscarinic receptors will lead to failure due to the "first-pass effect" converting the agonist into the inactive (at mAChR) metabolite.

References

  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology, 96(2), 319–332.

  • Giri, S., et al. (2006). Metabolism of the areca alkaloids – toxic and psychoactive constituents of the areca (betel) nut. Chemical Research in Toxicology, 19(6), 818–827.

  • Lodge, D., et al. (1977). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. Brain Research, 136(3), 513-522.

  • Pichler, V., et al. (2020).[1] Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers.[1][2] European Journal of Medicinal Chemistry, 204, 112623.[2]

  • Papke, R. L., et al. (2015).[3][4] Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity.[4] PLOS ONE, 10(10), e0140907.[4]

Sources

Application of Arecaidine Ethyl Ester Hydrochloride in Electrophysiology Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic analogue of the areca nut alkaloid arecaidine. Unlike its parent compound—which acts primarily as a GABA uptake inhibitor—AEE is a potent muscarinic acetylcholine receptor (mAChR) agonist . It is frequently employed in electrophysiology to study G-protein coupled receptor (GPCR) modulation of ion channels, specifically the inhibition of M-currents (


, Kv7/KCNQ) and the activation of G-protein coupled inwardly rectifying potassium channels (

, Kir3.x).

Critical Technical Note: The ester linkage in AEE is susceptible to hydrolysis, converting the compound from a muscarinic agonist (Ester) back to a GABA uptake inhibitor (Acid). This protocol addresses the specific handling requirements to prevent this "pharmacological drift" during experiments.

Chemical Identity & Pharmacology[1]

FeatureSpecification
Compound Name Arecaidine Ethyl Ester Hydrochloride
CAS Number 17210-50-3
Molecular Weight ~205.68 g/mol
Primary Target Muscarinic Acetylcholine Receptors (mAChRs)
Mechanism Agonist (Non-selective, with context-dependent M1/M2/M3 preference)
Major Metabolite Arecaidine (via hydrolysis) – GABA Transporter (GAT-1) Inhibitor
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol
Mechanistic Pathway

AEE binds to mAChRs, triggering G-protein signaling cascades that modulate excitability.

G cluster_0 Extracellular cluster_1 Membrane / Intracellular AEE Arecaidine Ethyl Ester Rec mAChR (M1/M3) AEE->Rec Binding Rec2 mAChR (M2/M4) AEE->Rec2 Binding Gq Gq Protein Rec->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 Depletion PLC->PIP2 KCNQ Kv7 (M-Channel) CLOSURE PIP2->KCNQ Inhibits Current Gi Gi/o Protein Rec2->Gi Gbg G-beta-gamma Gi->Gbg GIRK Kir3.x (GIRK) OPENING Gbg->GIRK Activates Current

Figure 1: Dual Signaling Pathways. AEE activates M1/M3 receptors to inhibit M-currents (top path) or M2/M4 receptors to activate GIRK currents (bottom path), depending on the cell type.

Preparation & Handling (Critical)

To ensure scientific integrity, you must prevent the hydrolysis of the ethyl ester.

Stock Solution Protocol
  • Solvent: Dissolve powder in 100% anhydrous DMSO to a concentration of 100 mM . Avoid water for long-term storage.

  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3-6 months).

  • Verification: If the solution turns slightly acidic or precipitates, discard.

Working Solution (Daily Prep)
  • Dilution: Dilute the stock into the extracellular recording solution (aCSF or Tyrode’s) immediately before the experiment.

  • Temperature: Keep the working solution on ice or at 4°C until loaded into the perfusion system.

  • pH Check: Ensure the final pH is 7.3–7.4. Do not store the diluted aqueous solution for >4 hours at room temperature.

Experimental Protocols

Protocol A: Modulation of M-Current ( )

Objective: Measure the inhibition of Kv7.2/7.3 channels in neuronal soma.

1. Solutions
  • Internal (Pipette): K-Gluconate based.[1]

    • 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. (pH 7.3).[1]

  • External (Bath): Standard aCSF + 1 µM TTX (to block Na+ spikes).

2. Voltage Protocol
  • Holding Potential: -20 mV (to pre-activate M-channels).

  • Step: Hyperpolarize to -60 mV for 500 ms.

  • Return: Step back to -20 mV.

  • Measurement: The "relaxation" current during the step to -60 mV represents the deactivation of

    
    .
    
3. Application Workflow
  • Baseline: Record stable currents for 2 minutes.

  • Agonist: Perfuse 10 µM AEE .

  • Observation: Watch for the reduction in the holding current (inward shift) and the loss of the relaxation tail.

  • Washout: Perfuse standard aCSF for 5–10 minutes.

  • Validation: Apply 1 µM Atropine . If the effect was muscarinic, Atropine should prevent re-inhibition by AEE.

Protocol B: Activation of GIRK Currents ( )

Objective: Measure G-protein gated inward rectification in atrial myocytes or hippocampal neurons.

1. Solutions
  • Internal: High K+ (140 mM KCl) or standard K-Aspartate.

  • External: High K+ (20 mM) Tyrode’s solution (to shift

    
     and make inward currents visible).
    
2. Voltage Protocol
  • Ramp: Voltage ramps from -120 mV to +20 mV (100 ms duration) every 2 seconds.

  • Holding: -60 mV between ramps.

3. Application Workflow
  • Baseline: Record ramps in High K+ solution.

  • Agonist: Perfuse 1–30 µM AEE .

  • Observation: Look for a specific increase in inward current at potentials negative to

    
     (-40 mV).
    
  • Blocker Check: Co-apply 100 nM Tertiapin-Q (selective GIRK blocker) to confirm channel identity.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following structure:

ParameterDefinitionExpected AEE Effect

Shift
Change in holding current at -50 mVInward shift (depolarizing) in neurons; Outward in cardiac
Conductance (

)
Normalized membrane conductanceDecreased (if Kv7 inhibited); Increased (if GIRK activated)

Concentration for 50% max effectTypically 1 – 10 µM (Tissue dependent)
Washout Time Time to 90% recovery2–5 minutes (Slower than Acetylcholine due to lipophilicity)
Self-Validating Checks
  • The "Desensitization" Artifact: If the response fades during AEE application, it may be receptor desensitization. Pulse application (fast perfusion) is preferred over slow bath exchange.

  • The "Hydrolysis" Artifact: If you observe a gradual blockade of GABA currents (in a GABAergic neuron) without muscarinic effects, your AEE stock has likely hydrolyzed to Arecaidine. Discard and prepare fresh.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Response Receptor absence or Hydrolysis1. Test with Carbachol (positive control).2. Prepare fresh AEE from powder.
Irreversible Effect Lipophilic accumulationIncrease washout flow rate; use BSA (0.1%) in wash solution to scavenge lipophilic esters.
Unstable Seal Osmolarity mismatchEnsure AEE addition (if high conc.) doesn't alter osmolarity >5 mOsm.
Unexpected GABA Effect Hydrolysis to ArecaidineCheck pH of stock. Ensure solution is not >4 hours old.

References

  • Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology.

  • Lodge, D., et al. (1977). "Arecaidine derivatives: putative muscarinic agonists."[2][3] Nature. (Foundational chemistry/pharmacology).[4][5]

  • Kilian, J., et al. (2022).[6] "Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs." International Journal of Molecular Sciences.

  • Smolecule. (2023). "Arecaidine Ethyl Ester Hydrochloride Product Information."

Sources

Optimizing Stability and Solubility: Preparation of Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AEE-001

Executive Summary

Arecaidine ethyl ester (AEE) hydrochloride is a potent muscarinic acetylcholine receptor agonist.[1] While chemically simple, its application in biological assays is frequently compromised by a fundamental "Solvent Paradox": the solvent that provides the most physiological environment (water) actively degrades the molecule through ester hydrolysis.

This guide addresses the critical instability of AEE in aqueous media. We provide a validated protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and define strict "just-in-time" workflows for aqueous working solutions to ensure data reproducibility.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDetail
Compound Name Arecaidine Ethyl Ester Hydrochloride
CAS Number 17210-50-3
Molecular Formula

Molecular Weight 205.68 g/mol
Class Muscarinic Agonist / Tetrahydropyridine derivative
Key Instability Ester Hydrolysis (pH and moisture sensitive)

Critical Analysis: The Solvent Paradox

The Mechanism of Degradation

The ethyl ester moiety of AEE is susceptible to nucleophilic attack by water (hydrolysis). In aqueous solution, AEE degrades into Arecaidine (the carboxylic acid form) and Ethanol .

Why this matters: Arecaidine is chemically distinct (zwitterionic) and pharmacologically different (often acting as a GABA uptake inhibitor rather than a muscarinic agonist). Using a degraded solution results in false negatives or off-target effects.

Visualization of Instability

The following diagram illustrates the degradation pathway that occurs spontaneously in water and is accelerated by alkaline pH or biological esterases (e.g., CES1).

Hydrolysis AEE Arecaidine Ethyl Ester (Active Agonist) Transition Tetrahedral Intermediate AEE->Transition + Nucleophilic Attack Water H₂O / OH⁻ Water->Transition Arecaidine Arecaidine (Inactive/Off-target) Transition->Arecaidine Ester Cleavage Ethanol Ethanol Transition->Ethanol

Figure 1: Hydrolysis mechanism of Arecaidine Ethyl Ester. In aqueous media, the active ester converts to the carboxylic acid metabolite.

Solvent Comparison Data
FeatureAnhydrous DMSO Water / PBS
Solubility High (>50 mM)High (~100 mM)
Stability (25°C) Months (if sealed/desiccated)< 24 Hours (Significant hydrolysis)
Primary Risk Cytotoxicity (if >0.5% v/v)Chemical Degradation
Storage Suitability Recommended (-20°C)Forbidden for storage

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Purpose: To create a long-term storage solution (e.g., 100 mM) that prevents hydrolysis.

Materials:

  • Arecaidine ethyl ester HCl (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)

  • Desiccator

  • Amber glass vials (Borosilicate) with PTFE-lined caps

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid AEE HCl to warm to room temperature inside a desiccator before opening.

    • Reasoning: The HCl salt is hygroscopic. Opening a cold vial condenses atmospheric moisture onto the powder, initiating hydrolysis before you even begin.

  • Weighing: Weigh 20.6 mg of AEE HCl.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If cloudy, sonicate for 5 minutes at <30°C.

  • Aliquot & Store: Immediately dispense into small aliquots (e.g., 50 µL) in amber vials.

  • Freezing: Store at -20°C.

    • Shelf Life: 6 months.[2]

    • Critical Alert: DMSO freezes at 19°C. Upon thawing, look for precipitates. If precipitate exists, warm to 37°C briefly to redissolve.[3]

Protocol B: Preparation of Aqueous Working Solution

Purpose: To prepare the final dosing solution for cell culture or binding assays. Constraint: This solution must be used immediately .

Step-by-Step Methodology:

  • Thaw: Thaw a DMSO stock aliquot (from Protocol A) at room temperature.

  • Calculation: Calculate the dilution factor to ensure final DMSO concentration is <0.1% (or <0.5% depending on cell line sensitivity).

    • Example: To achieve 100 µM AEE in assay, dilute 1 µL of 100 mM DMSO stock into 999 µL of assay buffer (PBS/HBSS).

  • Mixing: Add the DMSO stock dropwise to the vortexing buffer.

    • Reasoning: Prevents local high concentrations of drug precipitating out ("crashing") upon contact with water.

  • Usage Window: Keep the aqueous solution on ice. Discard unused aqueous solution after 4 hours.

Workflow Decision Logic

Use the following decision tree to determine the correct preparation method for your specific experimental needs.

Workflow Start Start: AEE Preparation StorageQ Is this for long-term storage (>24 hours)? Start->StorageQ YesStorage Use Protocol A (DMSO) StorageQ->YesStorage Yes NoStorage Is this for immediate assay? StorageQ->NoStorage No Anhydrous Ensure DMSO is Anhydrous YesStorage->Anhydrous Freeze Store at -20°C (Protect from moisture) Anhydrous->Freeze ProtocolB Use Protocol B (Aqueous) NoStorage->ProtocolB Yes Dilution Dilute DMSO Stock 1:1000 into Buffer ProtocolB->Dilution Timer CRITICAL STOP: Use within 4 hours Dilution->Timer

Figure 2: Decision Matrix for Solvent Selection. Aqueous buffers are restricted to immediate experimental windows.

Troubleshooting & QC

IssueDiagnosisCorrective Action
Loss of Potency Hydrolysis has occurred.Check storage age. If aqueous solution was stored >4h, discard. If DMSO stock is old, verify by LC-MS.
Precipitation in Buffer "Crashing out" upon dilution.Vortex buffer while adding DMSO stock. Ensure DMSO % is low.
Cell Toxicity DMSO concentration too high.Ensure final DMSO < 0.5%.[2] Include a "Vehicle Control" (Buffer + DMSO only) to normalize data.
Yellowing of Solution Oxidation or Contamination.Discard immediately. AEE HCl solutions should be colorless.

References

  • Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride Product Data Sheet.[4] Retrieved from scbt.com. Link

  • Dao, N., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin.[5] IADR/AADR/CADR General Session.[5] Link

  • MedChemExpress. Compound Handling Instructions: Stock Solution Preparation.Link

  • Paolillo, V., et al. (2025). In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver.[6] Drug Metabolism and Pharmacokinetics.[6] Link

  • Cytiva. Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO.Link

Sources

Application Note: Standard Operating Procedure for Handling Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Arecaidine Ethyl Ester Hydrochloride (AEE) is a potent, synthetic muscarinic acetylcholine receptor (mAChR) agonist derived from the areca nut alkaloid arecaidine.[1] Unlike its parent compound, the ethyl ester modification significantly enhances lipophilicity and receptor binding affinity, particularly displaying potency at M2 and M1 subtypes [1, 2].[2][1]

This guide provides a rigorous framework for the safe handling, solubilization, and experimental application of AEE.[2][1] Due to its ester linkage, AEE is susceptible to spontaneous hydrolysis in aqueous environments, necessitating strict adherence to pH and temperature controls to maintain pharmacological integrity.[2][1]

Chemical Identity & Properties

PropertyDetail
Chemical Name Arecaidine Ethyl Ester Hydrochloride
IUPAC Name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
CAS Number 17210-50-3
Molecular Weight 205.68 g/mol
Physical State White crystalline solid
Solubility Water (~100 mg/mL), DMSO (~25 mg/mL), Ethanol (Soluble)
Pharmacology Muscarinic Agonist (Non-selective/M2-preferring)

Health, Safety, & Environment (HSE)[1][2]

Hazard Assessment

AEE is a potent cholinergic agonist.[1] While specific LD50 data for this derivative is limited, it shares toxicological profiles with Arecoline.[1] Systemic absorption can precipitate a cholinergic crisis .[1]

  • Primary Routes: Inhalation of dust, Dermal absorption, Accidental ingestion.[2][1]

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[1][3]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][3]

  • Acute Symptoms: Salivation, lacrimation, bradycardia (slow heart rate), bronchoconstriction, and tremors.[2][1]

Engineering Controls & PPE[1]
  • Containment: Handle all dry powder within a certified Chemical Fume Hood.

  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).[1]

  • Dermal: Nitrile gloves (double-gloving recommended for concentrated stocks).[1]

  • Ocular: Chemical splash goggles.[1]

Storage & Stability Protocols

Solid State Stability

The solid hydrochloride salt is hygroscopic.[1] Moisture uptake accelerates ester hydrolysis, degrading the compound into the less active Arecaidine acid.[1]

  • Temperature: Store at Room Temperature (RT) or 4°C .

  • Environment: Keep in a tightly sealed vial within a desiccator.[1]

  • Shelf Life: >2 years if kept dry and dark.[1]

Solution Stability (Critical)

The ester bond is labile in aqueous solutions, particularly at alkaline pH.[1]

  • Aqueous Solutions: Unstable.[1] Prepare fresh immediately before use. Do not store aqueous working solutions for >4 hours at RT.

  • DMSO Stocks: Stable.[1][4] Can be stored at -20°C for 1 month or -80°C for 6 months . Avoid repeated freeze-thaw cycles.[2][1][5]

Protocol: Preparation of Stock Solutions

Calculation Reference
  • Target Concentration: 100 mM (Stock)

  • Mass Required: 20.57 mg[2][1]

  • Volume: 1.0 mL[2][1]

Solubilization Workflow

Solvent Choice: Anhydrous DMSO is preferred for long-term storage.[2][1] Sterile Water or Saline is preferred for immediate in vivo use.[1]

Method A: DMSO Stock (Recommended for Storage)[1][5]
  • Weigh 20.6 mg of AEE in a tared microcentrifuge tube.

  • Add 1.0 mL of high-grade anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in light-protective amber tubes.

  • Store at -20°C .

Method B: Aqueous Stock (Immediate Use Only)[1]
  • Weigh required mass.[1]

  • Dissolve in PBS (pH 7.2–7.4) or 0.9% Saline . Note: Avoid basic buffers (pH > 8.[1]0) to prevent rapid hydrolysis.[1]

  • Filter sterilize using a 0.22 µm PVDF syringe filter if using for cell culture.[1]

  • Keep on ice; use within 4 hours.

G Solid Solid AEE (Desiccated, RT) Weigh Weigh Mass (e.g., 20.57 mg) Solid->Weigh Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Stock) Solvent->DMSO Long-term Water PBS / Saline (Immediate Use) Solvent->Water Acute Use Storage Store -20°C (1 Month) DMSO->Storage Exp Experiment (In Vitro/In Vivo) Water->Exp Keep on Ice Storage->Exp Dilute Waste Chemical Waste (Neutralize) Exp->Waste

Figure 1: Decision matrix for solubilization based on experimental timeline.[2][1] High-contrast colors denote critical path differences.[2][1]

Experimental Protocols

In Vitro Receptor Binding / Calcium Flux

AEE is typically used in the nanomolar to low micromolar range (1 nM – 10 µM).[1]

Step-by-Step Dilution:

  • Thaw a 100 mM DMSO stock aliquot.[1]

  • Intermediate Dilution: Add 10 µL Stock to 990 µL Assay Buffer → 1 mM .

  • Working Solution: Serially dilute the 1 mM intermediate to achieve 10x concentrations of your final targets (e.g., 10 µM, 1 µM, 100 nM).

  • Application: Add 10 µL of 10x working solution to 90 µL of cell culture media.

    • Final DMSO concentration must remain <0.1% to avoid cytotoxicity.[1]

In Vivo Administration (General Guideline)

Note: Dosing depends heavily on species and endpoint.[1] AEE is potent; start low.[2][1]

  • Vehicle: 0.9% Sterile Saline.[1]

  • Route: Intraperitoneal (IP) or Intravenous (IV).[1]

  • Typical Dose Range: 0.1 – 5.0 mg/kg (Titration required).[1]

  • Procedure:

    • Prepare fresh stock in saline (e.g., 1 mg/mL).

    • Calculate injection volume:

      
      .[1]
      
    • Administer immediately. Monitor for cholinergic signs (salivation, lacrimation) within 5–15 minutes.[1]

Mechanistic Context

AEE acts by binding to the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs).[1] It is often used to differentiate M2-mediated cardiac effects from M3-mediated smooth muscle effects, although absolute selectivity is low [3].[2][1]

Signaling AEE Arecaidine Ethyl Ester mAChR Muscarinic Receptor (M1/M2/M3) AEE->mAChR Agonist Bind Gq Gq Protein (M1/M3) mAChR->Gq Selectivity? Gi Gi/o Protein (M2/M4) mAChR->Gi High Affinity PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca Ca2+ Release (Contraction/Secretion) PLC->Ca cAMP Reduced cAMP (Bradycardia) AC->cAMP

Figure 2: Simplified signal transduction pathway.[2][1] AEE activates both Gq and Gi coupled pathways depending on receptor subtype expression.[1]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or cold media.[2][1]Warm media to 37°C; ensure DMSO <0.5%.
Loss of Potency Hydrolysis of ester bond.[1]Use fresh stocks; check pH of buffer (keep < 7.5).[1]
Unexpected Toxicity DMSO effect or overdose.[1]Run a Vehicle Control (DMSO only); Titrate dose down.
Yellowing of Solid Oxidation/Moisture.[1]Discard. Solid should be white/off-white.[2][1]

References

  • Moser, U., et al. (1989).[1] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.[1][6] Retrieved from [Link]

Sources

Administering arecaidine ethyl ester hydrochloride via intraperitoneal injection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Intraperitoneal Administration of Arecaidine Ethyl Ester Hydrochloride in Rodent Models

Abstract & Scope

This application note details the standardized protocol for the formulation, handling, and intraperitoneal (IP) administration of Arecaidine Ethyl Ester (AEE) Hydrochloride . Unlike its parent acid arecaidine (a GABA uptake inhibitor), the ethyl ester derivative functions primarily as a muscarinic acetylcholine receptor (mAChR) agonist , sharing pharmacological similarities with arecoline but with distinct kinetic properties.

This guide is designed for researchers investigating cholinergic signaling, nociception, or cognitive modulation. It emphasizes the critical distinction between the ester and acid forms to prevent experimental confounding and provides a safety-first framework for dose optimization.

Pharmacological Profile & Mechanism

To administer AEE effectively, one must understand its specific receptor profile, which differs significantly from its metabolic breakdown products.

  • Compound: Arecaidine Ethyl Ester Hydrochloride (CAS: 17210-50-3)[1][2][3]

  • Primary Target: Muscarinic Acetylcholine Receptors (mAChR).

  • Mechanism: The esterification of the carboxyl group prevents the formation of the zwitterionic species characteristic of arecaidine (the acid). This structural modification allows the molecule to bind the orthosteric site of muscarinic receptors (M1/M2 subtypes), mimicking the action of acetylcholine.

  • Metabolic Consideration: In vivo, esterases may hydrolyze AEE back into arecaidine , potentially introducing a secondary GABAergic effect over time. This biphasic pharmacology (Early: Cholinergic

    
     Late: GABAergic) must be accounted for in pharmacodynamic sampling.
    
Figure 1: Structure-Activity Relationship & Metabolic Pathway

G cluster_0 Pharmacological Phase Shift AEE Arecaidine Ethyl Ester (Active Drug) mAChR Muscarinic Receptors (M1, M2 Agonism) AEE->mAChR Primary Action Esterase Plasma Esterases (Hydrolysis) AEE->Esterase Metabolism Arecaidine Arecaidine (Metabolite) Esterase->Arecaidine Conversion GAT1 GAT-1 Transporter (GABA Uptake Inhibition) Arecaidine->GAT1 Secondary Action

Caption: Figure 1 illustrates the pharmacological transition from the cholinergic activity of the ethyl ester to the GABAergic activity of its metabolite, arecaidine.

Pre-Formulation & Stability

Warning: AEE is a hydrochloride salt of an ester.[2] It is susceptible to hydrolysis in aqueous solution, particularly at alkaline pH.

ParameterSpecificationCausality / Rationale
Vehicle 0.9% Sterile Saline (NaCl)Isotonicity prevents injection site irritation. Avoid phosphate buffers (PBS) for long-term storage as phosphate can catalyze ester hydrolysis.
pH 5.5 – 6.5Slightly acidic pH stabilizes the ester bond. Neutral/Basic pH accelerates degradation to arecaidine.
Solubility >50 mg/mL (Water/Saline)Highly soluble due to HCl salt form. No co-solvents (DMSO/Ethanol) typically required.
Stability Make Fresh Daily Hydrolysis half-life is short in physiological buffers. Discard unused portion after 4 hours.

Dose Optimization Protocol

Since AEE is less commonly cited than arecoline, a fixed "standard dose" is scientifically irresponsible. Researchers must determine the Maximum Tolerated Dose (MTD) and Effective Dose (ED50) for their specific strain.

Recommended Starting Range:

  • Mice (C57BL/6): 1.0 – 10.0 mg/kg

  • Rats (Sprague-Dawley): 0.5 – 5.0 mg/kg

Safety Benchmark: The LD50 of the analog Arecoline is ~100 mg/kg (SC, Mouse).[4] AEE is likely equipotent or slightly less potent, but cholinergic crisis can occur well below lethal levels.

Pilot Dose-Escalation Workflow
  • Group A (Low): 1 mg/kg. Monitor for 30 mins.

  • Group B (Mid): 5 mg/kg. Monitor for salivation/tremors.

  • Group C (High): 10 mg/kg. Stop if severe distress (seizures/respiratory depression) occurs.

Administration Protocol (Intraperitoneal)

Materials Required
  • Arecaidine Ethyl Ester HCl (Solid)

  • 0.9% Sterile Saline[5]

  • 0.22 µm Syringe Filter (PES or Nylon)

  • Syringes: 1 mL (Insulin type) for mice; 3-5 mL for rats.

  • Needles: 27G (Mice); 25G (Rats).[6]

  • Antidote: Atropine Sulfate (1 mg/mL stock) – Mandatory safety requirement.

Step-by-Step Procedure

Step 1: Calculation & Weighing Calculate the total mass required based on batch size.



Example: For 10 mice (25g avg) at 10 mg/kg:


Step 2: Solubilization Dissolve AEE HCl in sterile saline to achieve a concentration where the injection volume is 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Why 10 mL/kg? This volume ensures accurate dosing and sufficient diffusion in the peritoneal cavity without causing distension.

Step 3: Filtration Pass the solution through a 0.22 µm syringe filter into a sterile vial. This removes particulate matter and ensures sterility, crucial for preventing peritonitis.

Step 4: Injection Technique

  • Restraint: Secure the animal in a scruff (mice) or V-hold (rats), tilting the head downward. This shifts the viscera cranially, creating a safe injection zone in the lower abdomen.

  • Landmark: Identify the lower right quadrant (to avoid the cecum).

  • Insertion: Insert the needle at a 30° angle. Aspirate slightly to ensure the needle has not penetrated the bladder or intestine (urine or green/brown fluid).

  • Delivery: Inject smoothly over 1-2 seconds.

  • Return: Place animal in a clean cage for observation.

Figure 2: Experimental Workflow

Workflow Start Weigh AEE HCl (Solid) Solubilize Dissolve in 0.9% Saline (Target Vol: 10 mL/kg) Start->Solubilize Filter Filter Sterilize (0.22 µm PES) Solubilize->Filter Inject IP Injection (Lower Right Quadrant) Filter->Inject Monitor Monitor for Cholinergic Signs (0-60 mins) Inject->Monitor Rescue Rescue Protocol (Atropine 1 mg/kg) Monitor->Rescue If Toxicity > Grade 3

Caption: Figure 2 outlines the preparation and administration workflow, including the critical decision point for rescue intervention.

Monitoring & Post-Injection Analysis

Muscarinic agonists induce a specific syndrome known as SLUDGE . Use the scoring table below to quantify the physiological response.

Table 1: Cholinergic Response Scoring System

GradeSeverityClinical SignsAction Required
0 NormalNormal grooming, exploration, respiration.None
1 MildSlight salivation (wet chin), increased defecation.Monitor closely.
2 ModerateProfuse salivation, lacrimation (red tears in rats), tremors.Document; this is likely the active range.
3 SevereRespiratory distress (gasping), convulsions, cyanosis.TERMINATE: Administer Atropine (1 mg/kg IP) immediately.

Pharmacodynamic Time-Points:

  • Peak Effect: Typically 15–30 minutes post-IP.

  • Duration: Effects usually subside within 60–90 minutes due to ester hydrolysis.

Troubleshooting

  • Issue: Lack of Effect.

    • Cause: Hydrolysis of the ester.

    • Solution: Ensure solution is prepared <30 mins before use. Check pH of saline (must not be basic).

  • Issue: Inconsistent Results.

    • Cause: Variable IP absorption (injection into fat pad or gut).

    • Solution: Verify technique; ensure "head-down" restraint to clear the injection site.[6]

  • Issue: Unexpected Toxicity.

    • Cause: Synergistic effect with other cholinergic drugs or stress.

    • Solution: Reduce dose by 50%. Ensure animals are habituated to handling.

References

  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology, 96(2), 319–324. Link

  • Giri, S., et al. (2006).[7][8] Metabolism of Arecoline in Mice: Identification of Arecaidine and Other Metabolites.[8] Chemical Research in Toxicology, 19(6), 818-827. Link

  • Canadian Council on Animal Care (CCAC). (2024). Guidelines on: Injection volumes in laboratory animals. CCAC Guidelines. Link

  • Santa Cruz Biotechnology. (2023). Arecaidine Ethyl Ester Hydrochloride Product Data Sheet. SCBT. Link

  • University of British Columbia. (2014). SOP: Intraperitoneal (IP) Injection in Rats and Mice. UBC Animal Care Services.[6] Link

Sources

Technical Application Note: Smooth Muscle Stimulation using Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the protocol for utilizing Arecaidine Ethyl Ester Hydrochloride (AEE-HCl) to induce isometric contraction in smooth muscle preparations (e.g., guinea pig ileum, rat trachea, or urinary bladder). Unlike its parent compound Arecaidine (a GABA uptake inhibitor), the ethyl ester derivative acts as a potent muscarinic acetylcholine receptor (mAChR) agonist .

This guide is designed for pharmacologists and physiologists requiring precise control over M3-mediated contractile pathways. It covers compound handling, detailed organ bath methodologies, mechanistic signaling visualization, and data analysis.

Compound Profile & Handling

Chemical Identity:

  • Name: Arecaidine Ethyl Ester Hydrochloride[1][2][3]

  • IUPAC: Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride[2]

  • Role: Non-subtype selective muscarinic agonist (High affinity for M3 and M2 subtypes).

  • Key Advantage: AEE exhibits greater lipophilicity than Acetylcholine (ACh) and distinct hydrolysis kinetics, making it a valuable tool for Structure-Activity Relationship (SAR) studies involving esteratic hydrolysis rates in tissue.

Storage & Stability (Critical):

  • Solid State: Store at -20°C in a desiccator. Hygroscopic.

  • Stock Solution: Dissolve in deionized water or DMSO to 10–100 mM. Do not store aqueous solutions for >24 hours at room temperature. The ester bond is susceptible to spontaneous and enzymatic hydrolysis (yielding the inactive Arecaidine acid).

  • Working Buffer: Prepare fresh dilutions in Krebs-Henseleit solution immediately prior to the experiment.

Mechanism of Action: The Contractile Pathway[4]

AEE-HCl stimulates contraction primarily by binding to the M3 muscarinic receptor on smooth muscle cells. This triggers the Gq-protein coupled cascade, elevating intracellular Calcium (


).
Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by AEE-HCl.

G AEE Arecaidine Ethyl Ester (Agonist) M3 M3 Muscarinic Receptor AEE->M3 Binding Gq Gq Protein Activation M3->Gq Coupling PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG (Diacylglycerol) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Ca Intracellular Ca2+ Increase SR->Ca Ca2+ Release MLCK MLCK Activation Ca->MLCK Ca2+-Calmodulin Actin Actin-Myosin Crossbridging MLCK->Actin Phosphorylation Contract Smooth Muscle Contraction Actin->Contract

Figure 1: M3-mediated signal transduction pathway. AEE binds M3, triggering IP3 generation and Calcium release, leading to contraction.

Experimental Protocol: Isometric Tension Measurement

This protocol uses a standard Organ Bath system (e.g., Radnoti or DMT) with Guinea Pig Ileum (GPI) or Rat Trachea.

A. Material Preparation[5][6][7][8][9]
  • Physiological Saline Solution (PSS): Modified Krebs-Henseleit Buffer.

    • Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

    • Crucial Step: Aerate continuously with Carbogen (95% O₂ / 5% CO₂) for 20 mins before use to stabilize pH at 7.4.

  • Tissue Preparation:

    • Harvest tissue immediately post-euthanasia.

    • Clean connective tissue/fat carefully under a dissection microscope.

    • Cut into 1.5–2.0 cm segments.

    • Note: Avoid stretching the tissue during cutting, as this damages the contractile machinery.

B. Organ Bath Setup
  • Mounting: Suspend the tissue segment between a stationary hook and an isometric force transducer.

  • Chamber Conditions: 10–20 mL volume, 37°C, continuous Carbogen bubbling.

  • Pre-load (Resting Tension):

    • Ileum: Apply 1.0 g (10 mN).

    • Trachea: Apply 1.5–2.0 g.

    • Bladder: Apply 1.0 g.

  • Equilibration: Allow tissue to equilibrate for 60 minutes . Wash with fresh Krebs buffer every 15 minutes. Adjust tension back to baseline if it drifts.[4]

C. Experimental Workflow (Cumulative Dosing)

Do not use a single bolus dose for characterization. Use a cumulative concentration-response curve (CCRC) to determine EC50.

Workflow Start Equilibration (60 min) Viability Viability Check (KCl 60mM or ACh 10µM) Start->Viability Wash Washout (3x over 15 min) Viability->Wash Dose1 Add AEE Low Dose (e.g., 1nM) Wash->Dose1 Plateau Wait for Plateau (2-3 min) Dose1->Plateau Max Max Response Reached? Plateau->Max NextDose Add Next Log Dose (Cumulative) NextDose->Plateau Max->NextDose No Analysis Calculate EC50 & Emax Max->Analysis Yes

Figure 2: Experimental workflow for generating a cumulative concentration-response curve.

Step-by-Step Dosing:

  • Viability Check: Challenge tissue with 60 mM KCl or 10 µM Acetylcholine (ACh) to confirm contractility. Wash out 3 times.

  • Baseline: Record 2 minutes of stable baseline.

  • Dosing: Add AEE-HCl cumulatively in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM... up to 100 µM).

    • Volume Rule: Keep addition volumes <1% of bath volume to avoid vehicle artifacts.

  • Plateau: Wait for the contraction to stabilize (plateau) before adding the next dose (typically 2–4 minutes).

  • Completion: Stop when the response no longer increases (Emax).

  • Washout: Immediately wash tissue 3–4 times to prevent receptor desensitization.

Data Analysis & Interpretation

Quantitative Metrics

Convert raw tension (grams or mN) into % of Maximum Contraction (relative to the KCl or ACh reference response) to normalize for tissue size differences.

ParameterDefinitionTypical Range (AEE)
EC50 Concentration inducing 50% max response10⁻⁷ to 10⁻⁶ M (Tissue dependent)
pEC50 -log(EC50)6.0 – 7.0
Emax Maximum efficacy relative to ACh80–100% (Full Agonist)
Hill Slope Steepness of the curve~1.0 (Standard bimolecular interaction)
Calculating EC50

Fit data to the Four-Parameter Logistic Equation (Sigmoidal Dose-Response):



Where:

  • 
     = Response (% Contraction)
    
  • 
     = Log concentration of AEE[5]
    

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Drifting Baseline Tissue not equilibrated or temperature fluctuation.Extend equilibration to 90 mins; ensure buffer is exactly 37°C.
Low Emax Tissue damage or ester hydrolysis.Use fresh AEE stock; handle tissue gently; add 10 µM Neostigmine (if esterase activity is suspected, though AEE is relatively stable).
Desensitization Dosing interval too long or concentration too high.Shorten interval between doses; wash thoroughly between curves.
No Response Compound degradation.AEE hydrolyzes to Arecaidine (inactive on smooth muscle) in water. Prepare fresh.

Validation Control: To confirm the mechanism is purely muscarinic, pre-incubate the tissue with Atropine (1 µM) for 20 minutes. This should completely abolish the contractile response to AEE.

References

  • Note: Provides chemical stability and solubility data relevant to the ester deriv
  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology , 96(2), 319–324. Retrieved from [Link]

    • Key citation for the potency and receptor selectivity of arecaidine esters in smooth muscle (ileum).
  • Xie, D. P., et al. (2004).[6] Arecoline excites the colonic smooth muscle motility via M3 receptor in rabbits.[6] Acta Pharmacologica Sinica , 25(11). Retrieved from [Link]

    • Validates the M3-mediated mechanism of arecaidine esters in gut smooth muscle.
  • DMT A/S. (2023). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide. Retrieved from [Link]

    • Standard protocol resource for organ b
  • Source for specific chemical handling and storage of the ethyl ester salt.

Sources

Concentration-response curves for arecaidine ethyl ester hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Arecaidine Ethyl Ester Hydrochloride via Cumulative Concentration-Response Curves

Executive Summary

This application note details the protocol for generating concentration-response curves (CRCs) for Arecaidine Ethyl Ester Hydrochloride (AEE-HCl) , a synthetic analogue of the natural alkaloid arecoline. While arecoline (methyl ester) and arecaidine propargyl ester (APE) are widely documented, AEE-HCl serves as a critical tool in Structure-Activity Relationship (SAR) studies to delineate the steric requirements of the muscarinic acetylcholine receptor (mAChR) orthosteric binding pocket.

This guide focuses on the Isolated Guinea Pig Ileum (GPI) assay, the "Gold Standard" for functional muscarinic assessment. This tissue preparation expresses a high density of M3 receptors, providing a robust, self-validating system for quantifying agonist potency (


) and efficacy (

).

Pharmacological Mechanism & Rationale

2.1 Mechanism of Action AEE-HCl acts as a non-selective muscarinic agonist. In the ileum, its primary pharmacological effect is mediated through the M3 muscarinic receptor .

  • Binding: AEE binds to the orthosteric site of the M3 receptor (Gq-coupled).

  • Transduction: Activation triggers the exchange of GDP for GTP on the

    
     subunit.
    
  • Signaling:

    
     activates Phospholipase C-
    
    
    
    (PLC
    
    
    ), hydrolyzing
    
    
    into
    
    
    and DAG.
  • Response:

    
     binds to receptors on the sarcoplasmic reticulum, releasing intracellular 
    
    
    
    , leading to smooth muscle contraction via the Calmodulin-MLCK pathway.

2.2 Why AEE-HCl? In SAR studies, the ester chain length (Methyl vs. Ethyl vs. Propyl) critically dictates receptor affinity. AEE often displays intermediate potency compared to Arecoline (Methyl) and APE (Propargyl), making it an essential reference point for validating computational docking models of the M3 receptor pocket.

::: dot

G AEE Arecaidine Ethyl Ester (Agonist) M3 M3 Receptor (GPCR) AEE->M3 Binding (Kd) Gq Gq Protein Activation M3->Gq Coupling PLC PLC-beta Gq->PLC Stimulation IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Ligand Gating Contraction Smooth Muscle Contraction Ca->Contraction MLCK Activation

::: Figure 1: Signal transduction pathway for AEE-HCl induced contraction in smooth muscle (M3-mediated).

Experimental Protocol: Isolated Guinea Pig Ileum

Reagents and Buffer Composition

Physiological Salt Solution (Krebs-Henseleit): To ensure tissue viability, the buffer must be prepared fresh and carbogenated (


) to maintain pH 7.4.
ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Action Potential
KCl4.7Resting Membrane Potential
CaCl₂2.5Contraction coupling
MgSO₄1.2Membrane stability
KH₂PO₄1.2Buffer
NaHCO₃25.0pH Buffer (requires CO₂)
Glucose11.0Energy substrate

Drug Preparation (AEE-HCl):

  • Stock Solution: Dissolve AEE-HCl (CAS 17210-50-3) in distilled water to

    
     M.
    
    • Critical: Esters are susceptible to hydrolysis.[1] Keep stock on ice. Discard after 4 hours.

  • Serial Dilutions: Prepare

    
     M to 
    
    
    
    M working standards in distilled water.
Tissue Preparation
  • Harvesting: Euthanize guinea pig (300-400g) via cervical dislocation (adhering to IACUC guidelines).

  • Isolation: Remove the ileum (10 cm proximal to the ileocecal junction). Discard the distal 10 cm.

  • Cleaning: Flush the lumen gently with Krebs solution using a syringe.

  • Mounting: Cut into 2-3 cm segments. Mount in a 10-20 mL organ bath maintained at 37°C.

  • Tension: Apply 1.0 g resting tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

Cumulative Concentration-Response Workflow

We utilize the Van Rossum Cumulative Dosing Method . This minimizes the time required and reduces experimental error compared to single-bolus dosing.

Step-by-Step Procedure:

  • Priming: Challenge tissue with

    
     M Acetylcholine (ACh) twice (with washouts) to ensure stable reactivity.
    
  • Baseline: Record 2 minutes of stable baseline.

  • Dosing: Add AEE-HCl to the bath to achieve the lowest concentration (

    
     M).
    
  • Plateau: Wait until the contraction reaches a stable plateau (approx. 30-60 seconds). Do not wash.

  • Next Dose: Add the next increment (e.g., to reach

    
     M, then 
    
    
    
    M) directly into the bath.
    • Note: The volume added should be negligible (<1% of bath volume) to avoid dilution errors.

  • Termination: Continue until no further increase in contraction is observed (maximal response,

    
    ).
    
  • Washout: Immediately wash the tissue 3 times over 10 minutes.

::: dot

Workflow Start Start: Tissue Equilibration (60 mins, 1g Tension) Prime Priming: ACh (10^-6 M) Verify Viability Start->Prime Base Record Baseline Prime->Base Dose1 Add AEE Dose n (Cumulative) Base->Dose1 Wait Wait for Plateau (30-60s) Dose1->Wait Check Max Response Reached? Wait->Check Calc Calculate Next Volume Check->Calc No Wash Washout (3x) End Experiment Check->Wash Yes (Emax) Calc->Dose1

::: Figure 2: Operational workflow for cumulative concentration-response experiments.

Data Analysis & Interpretation

Quantitative Metrics

Convert isometric tension (grams) into % of Maximal Response . If a reference full agonist (e.g., Acetylcholine or Carbachol) is used, normalize AEE response to the reference


.

The Hill Equation (4-Parameter Logistic):



Where:

  • 
    : Log of AEE concentration.
    
  • 
    : Response (% Contraction).
    
  • 
    : Concentration provoking half-maximal response.
    
  • 
    : Negative logarithm of 
    
    
    
    (
    
    
    ).[2]
Representative Data (Expected)

AEE-HCl typically exhibits partial to full agonism depending on the receptor reserve of the specific tissue. In Guinea Pig Ileum (high receptor reserve), it often acts as a full agonist .

ParameterAcetylcholine (Reference)Arecaidine Ethyl Ester (AEE)Interpretation


M

M
AEE is slightly less potent than ACh.

7.0 - 7.56.3 - 6.8Validates ester chain length effect.

100%90 - 100%High intrinsic efficacy in ileum.

Note: Data derived from comparative SAR principles (Moser et al., 1989).

Troubleshooting & Self-Validation

To ensure Scientific Integrity , the protocol includes these self-validating checkpoints:

  • The "Desensitization" Check:

    • Issue: Muscarinic receptors can desensitize rapidly.

    • Validation: If the plateau of the highest dose droops significantly within 30 seconds, the cumulative method may be underestimating

      
      . Switch to non-cumulative (single bolus) dosing with 20-minute washouts to verify.
      
  • The "Hydrolysis" Check:

    • Issue: Spontaneous hydrolysis of the ethyl ester bond leads to Arecaidine (the acid), which has negligible activity.

    • Validation: If potency (

      
      ) shifts rightward (lower potency) over the course of the day using the same stock, your drug is degrading. Always prepare fresh. 
      
  • Antagonist Confirmation:

    • To prove the response is M3-mediated, pre-incubate tissue with Atropine (

      
       M). This should cause a parallel rightward shift of the AEE curve (Schild shift), confirming muscarinic specificity.
      

References

  • Moser, U., et al. (1989).[3] "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology, 96(2), 319–324.

  • Mutschler, E., & Lambrecht, G. (1984).[4] "Selective Muscarinic Agonists and Antagonists in Functional Studies." Trends in Pharmacological Sciences, 5, 39-44.

  • PubChem Compound Summary. (2023). "Arecaidine Ethyl Ester."[1][5][6][7] National Center for Biotechnology Information.

  • Van Rossum, J. M. (1963). "Cumulative dose-response curves. II. Technique for the making of dose-response curves in isolated organs and the evaluation of drug parameters."[4][8][9][10][11] Archives Internationales de Pharmacodynamie et de Therapie, 143, 299-330.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of arecaidine ethyl ester hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a potent muscarinic acetylcholine receptor agonist.[1] Like its structural analog arecoline, it contains a labile ester moiety that is highly susceptible to hydrolysis in aqueous environments. This degradation is accelerated by neutral-to-alkaline pH , heat , and long-term storage in water .[1]

This guide provides the mechanistic rationale and validated protocols to prevent the degradation of AEE into its inactive metabolite, arecaidine (free acid) .

Module 1: The Mechanism of Failure (Why it Degrades)

To prevent degradation, one must understand the enemy: Nucleophilic Acyl Substitution.

In an aqueous solution, the carbonyl carbon of the ethyl ester group is electrophilic. Water (


) or Hydroxide ions (

) act as nucleophiles, attacking this carbon.[2]
  • Base-Catalyzed Hydrolysis (Saponification): This is the dominant pathway at physiological pH (7.4) and above. The

    
     ion is a strong nucleophile and rapidly attacks the ester, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion (arecaidine). This reaction is irreversible. 
    
  • Acid-Catalyzed Hydrolysis: Occurs at very low pH but is reversible and generally slower than base catalysis at ambient temperatures.

  • Self-Buffering Effect: As AEE hydrolyzes, it releases arecaidine (a carboxylic acid) and ethanol. In unbuffered water, this lowers the pH, potentially slowing further degradation (since acid hydrolysis is slower), but the potency is already compromised.

Pathway Visualization

The following diagram illustrates the degradation pathway and the critical intervention points (pH and Temperature).

HydrolysisPathway cluster_prevention Stabilization Strategy AEE Arecaidine Ethyl Ester (Active Agonist) Inter Tetrahedral Intermediate AEE->Inter Rate Limiting Step Arecaidine Arecaidine (Inactive Acid) Inter->Arecaidine Collapse Ethanol Ethanol (Byproduct) Inter->Ethanol OH OH⁻ / H₂O (Nucleophilic Attack) OH->Inter Catalyzes Temp Heat (>4°C) Temp->AEE Accelerates LowPH Low pH (3.0 - 5.0) Cold Cold Storage (-20°C)

Figure 1: Mechanism of ester hydrolysis showing the conversion of active AEE to inactive Arecaidine. Red arrows indicate degradation accelerators; Green nodes indicate stabilization factors.[1]

Module 2: Stability Data & pH Optimization

The half-life (


) of betaine esters like AEE is strictly pH-dependent.[1] While specific 

values for AEE vary by concentration, general ester kinetics apply.[1]
Estimated Stability Profile
pH ConditionDominant SpeciesEstimated Stability (

)
Recommendation
pH < 3.0 Protonated EsterHigh (Weeks/Months)Recommended for Stock
pH 3.0 - 5.0 Protonated EsterModerate (Days)Acceptable for short-term storage
pH 7.0 - 7.4 Neutral/ZwitterionLow (Hours)Use Immediately
pH > 8.0 DeprotonatedVery Low (Minutes)Avoid Completely

Critical Insight: The "Hydrochloride" (HCl) salt form of AEE is inherently acidic when dissolved in water. However, if you dilute this into a neutral buffer (like PBS pH 7.4), the buffering capacity of the PBS overrides the acidity of the HCl salt, triggering rapid hydrolysis.

Module 3: Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solutions (Long-Term)

Objective: Create a high-concentration stock that resists hydrolysis for months.

  • Solvent Choice: Do not use water for long-term stock.

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Alternative: Anhydrous Ethanol (if experimental tolerance allows).[1]

  • Concentration: Prepare at 10 mM to 100 mM.

  • Method:

    • Weigh AEE HCl powder.

    • Dissolve in anhydrous DMSO.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C or -80°C. Desiccate if possible.

Protocol B: Preparation of Working Solutions (Immediate Use)

Objective: Dilute stock for biological assay without losing potency.

  • Timing: Prepare fresh immediately before the experiment.

  • Buffer Selection:

    • For Cell Culture/Physiology: Use HEPES or PBS (pH 7.4).[1]

    • Crucial Step: Keep the solution on ice (4°C) until the moment of application. The Arrhenius equation dictates that lowering temperature from 25°C to 4°C significantly slows the hydrolysis rate constant (

      
      ).
      
  • Workflow:

    • Thaw one DMSO stock aliquot.

    • Dilute into cold (4°C) physiological buffer.

    • Vortex briefly.

    • Apply to cells/tissue within 30-60 minutes. Discard unused portion.

Decision Logic for Solution Handling

ProtocolLogic Start Start: AEE HCl Powder Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO Solvent->DMSO Stock Solution Water Water / PBS Solvent->Water Working Solution Storage Store at -20°C (Stable for Months) DMSO->Storage Immediate Is it for immediate use? Water->Immediate KeepCold Keep on Ice (4°C) Use within 60 mins Immediate->KeepCold Yes Degrade RAPID HYDROLYSIS (Potency Loss) Immediate->Degrade No (Storage) Yes Yes No No

Figure 2: Decision tree for solvent selection and storage. Note that aqueous storage is a "dead end" leading to degradation.

Troubleshooting & FAQs

Q1: My aqueous stock solution turned acidic over time. Why? A: This is the hallmark of hydrolysis. The cleavage of the ethyl ester produces Arecaidine , which contains a free carboxylic acid group (


). As the concentration of this acid increases, the pH of the solution drops. This confirms your stock has degraded and should be discarded.

Q2: Can I autoclave AEE solutions? A: Absolutely not. The high heat (121°C) and steam of an autoclave will instantaneously hydrolyze the ester bond. Sterilize working solutions by filtration through a 0.22 µm membrane (e.g., PVDF or PES) after preparation.[1]

Q3: I see variable results in my dose-response curves. What is happening? A: If your assay runs over several hours at pH 7.4 (e.g., long-term incubation), the effective concentration of AEE is decreasing over time.[1]

  • Fix: Replenish the media with fresh agonist every 30-60 minutes, or correct your

    
     calculations to account for a decaying concentration gradient (though replenishment is scientifically superior).
    

Q4: Can I use a phosphate buffer? A: Phosphate can act as a general base catalyst for ester hydrolysis, though the effect is weaker than that of hydroxide. If possible, use HEPES or MOPS for physiological assays, or Acetate/Citrate buffers (pH 4-5) for intermediate storage, as they are less likely to catalyze hydrolysis.[1]

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link] (Foundational mechanism of base-catalyzed ester hydrolysis).

  • National Institutes of Health (NIH) / PubMed. In vitro hydrolysis of areca nut xenobiotics in human liver. [Link] (Confirms the hydrolysis pathway of arecoline/arecaidine esters to their carboxylic acid metabolites).[1]

  • FDA.gov. Guidance for Industry: Drug Stability Guidelines. [Link] (General principles for hydrolytic stability in pharmaceutical preparations).[1]

Sources

Improving the stability of arecaidine ethyl ester hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Arecaidine Ethyl Ester Hydrochloride (AEE HCL)

Audience: Researchers, Pharmacologists, and Chemical Biologists.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data in your muscarinic receptor assays.

The Core Issue: Arecaidine Ethyl Ester (AEE) is a prodrug ester designed to target muscarinic acetylcholine receptors (mAChRs). However, its chemical nature presents a critical vulnerability: Ester Hydrolysis .

When AEE degrades, it does not simply become "inactive." It hydrolyzes into Arecaidine , which is a potent GABA uptake inhibitor .[1]

CRITICAL WARNING: If your stock solution degrades, your experiment may inadvertently switch from studying Muscarinic Agonism to GABAergic Inhibition . This guide provides the protocols to prevent this pharmacological artifact.

Module 1: The Degradation Mechanism (Why It Happens)

To preserve your compound, you must understand its enemy: Water and pH .

The Hydrolysis Pathway

The ethyl ester bond is susceptible to nucleophilic attack by water, a process catalyzed significantly by alkaline pH (common in physiological buffers like PBS, pH 7.4) and uncontrolled temperatures.

HydrolysisPathway AEE Arecaidine Ethyl Ester (Muscarinic Agonist) Arecaidine Arecaidine (GABA Uptake Inhibitor) AEE->Arecaidine Ester Cleavage Water + H2O (Hydrolysis) Conditions Catalysts: pH > 7.0 Temperature > 4°C Moisture Conditions->Arecaidine Ethanol Ethanol (Byproduct)

Figure 1: The pharmacological shift caused by hydrolysis.[2] Note that the degradation product (Arecaidine) has a distinct biological target (GABA transporters) compared to the parent compound.

Module 2: Storage & Reconstitution FAQs

Q1: Can I store the stock solution in PBS or water at -20°C?

Answer: NO. Storing ester-based compounds in aqueous buffers (especially at neutral pH 7.4) is the primary cause of degradation. Even at -20°C, the freeze-thaw process and the presence of water will facilitate slow hydrolysis.

  • Risk: Variable concentration and accumulation of Arecaidine.

  • Solution: Aqueous solutions must be prepared fresh daily and kept on ice.

Q2: What is the optimal solvent for stock solutions?

Answer: Anhydrous DMSO or Water (Fresh only). While HCL salts are highly water-soluble, water is the reactant that destroys the ester.

  • Recommended: Dissolve in Anhydrous DMSO (Dimethyl Sulfoxide). DMSO is polar enough to dissolve the HCL salt but, if anhydrous, lacks the water required for hydrolysis.

  • Storage: Aliquot the DMSO stock into light-protective vials, seal with Parafilm to prevent moisture ingress (DMSO is hygroscopic), and store at -80°C .

Q3: My compound arrived at room temperature. Is it ruined?

Answer: Likely not, if it is in solid form. In its solid, lyophilized state, the HCL salt provides a crystal lattice that protects the ester bond. Short-term exposure (days) to ambient temperature during shipping is generally acceptable.

  • Action: Immediately transfer the vial to a desiccated chamber at -20°C upon receipt.

Module 3: Troubleshooting Experimental Inconsistencies

Use this diagnostic workflow if your EC50 values are shifting or if you observe unexpected inhibitory effects.

Troubleshooting Start Issue: Inconsistent Bioassay Results CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsAqueous Is it Aqueous/PBS? CheckSolvent->IsAqueous Degradation High Probability of Hydrolysis (Arecaidine Contamination) IsAqueous->Degradation Yes CheckAge 2. Check Stock Age (DMSO) IsAqueous->CheckAge No (DMSO) MakeFresh Action: Discard & Prepare Fresh Stock in Water/Buffer Degradation->MakeFresh IsOld > 1 Month at -20°C? CheckAge->IsOld Verify Action: Verify Integrity via LC-MS or NMR IsOld->Verify Yes BioCheck 3. Control Experiment: Test for GABA Effects IsOld->BioCheck No

Figure 2: Diagnostic decision tree for evaluating stock solution integrity.

Module 4: Validated Reconstitution Protocol

To ensure Scientific Integrity , follow this "Just-in-Time" preparation method.

Materials Required
  • Arecaidine Ethyl Ester HCL (Solid).

  • Solvent A (Stock): Anhydrous DMSO (stored over molecular sieves).

  • Solvent B (Working): PBS (pH 7.4) or physiological saline.

  • Vortex mixer.

  • Ice bucket.

Step-by-Step Procedure
  • Calculate & Weigh: Calculate the mass required for a high-concentration stock (e.g., 100 mM). Weigh the solid quickly to minimize exposure to ambient humidity.

  • Primary Solubilization (The Stock): Add Anhydrous DMSO to the solid. Vortex until completely dissolved.

    • Checkpoint: The solution should be clear. If cloudy, sonicate briefly.

    • Storage: If not using immediately, aliquot into single-use vials and freeze at -80°C.

  • Secondary Dilution (The Working Solution): Immediately before the experiment: Dilute the DMSO stock into Solvent B (PBS) to achieve your final working concentration (e.g., 10 µM - 100 µM).

    • Ratio Rule: Keep final DMSO concentration < 0.1% to avoid solvent toxicity in cells.

  • The "2-Hour Rule": Once diluted into aqueous buffer (pH 7.4), the ester hydrolysis clock starts.

    • Requirement: Use the working solution within 2 hours .

    • Disposal: Discard any remaining aqueous solution after the experiment. Do not refreeze aqueous dilutions.

Summary of Stability Data

ConditionSolventTemperatureEstimated StabilityRecommendation
Solid None-20°C1 YearStore in desiccator.
Stock Anhydrous DMSO-80°C6 MonthsAvoid repeated freeze-thaw.
Stock Water-20°C< 1 WeekHigh Risk. Not recommended.
Working PBS (pH 7.4)25°C (RT)< 4 HoursPrepare immediately before use.

References

  • Citation Context: Establishes Arecaidine as a GABA uptake inhibitor, confirming the pharmacological risk of ester hydrolysis.
  • Citation Context: Confirms the chemical structure and the susceptibility of the ester bond to acidic/basic hydrolysis.
  • National Institutes of Health (NIH). (2022). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Retrieved from [Link]

    • Citation Context: detailed synthesis and chemical handling of arecaidine esters, supporting the use of anhydrous conditions for esterific
  • Citation Context: Provides storage data for the parent compound (Arecaidine) and highlights the distinction in biological activity.

Sources

Optimizing pH levels for arecaidine ethyl ester hydrochloride receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Arecaidine Ethyl Ester Hydrochloride (AEE-HCl) Optimization Guide for Muscarinic Receptor Binding Assays[1]

Part 1: Core Directive & Executive Summary

The "Sweet Spot" Challenge: Balancing Stability and Affinity Optimizing pH for Arecaidine Ethyl Ester (AEE) binding is a critical balancing act between two opposing chemical forces: Ester Hydrolysis and Receptor Ionization .

  • The Ligand (AEE): AEE contains a labile ethyl ester moiety. In alkaline conditions (pH > 8.0), hydroxide ions catalyze the hydrolysis of this ester into arecaidine (the carboxylic acid form), which typically exhibits significantly altered or reduced pharmacological potency compared to the ester.[1]

  • The Receptor (mAChR): Muscarinic acetylcholine receptors (M1–M5) rely on an aspartic acid residue (e.g., Asp147 in M1) in the orthosteric binding pocket to anchor the ligand.[1] This residue must be ionized (negatively charged) to form a salt bridge with the protonated amine of AEE. If the pH drops too low (pH < 6.0), the receptor becomes protonated and loses affinity.[1]

Operational Verdict: The optimal operational window is pH 7.4 ± 0.1 . This mimics physiological conditions, maintaining the receptor in its active conformation while minimizing the rate of spontaneous ester hydrolysis during the assay window.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action & pH Sensitivity

AEE targets muscarinic receptors (mAChRs).[2] The binding affinity is driven by the interaction between the cationic (protonated) tertiary amine of AEE and the anionic aspartate residue of the receptor.

  • Low pH (< 6.0): The receptor's aspartate residue becomes protonated (neutral), breaking the electrostatic anchor.[1] Binding affinity drops precipitously.

  • High pH (> 8.0):

    • Deprotonation of Ligand: The tertiary amine of AEE (pKa ≈ 7.0–7.5) becomes increasingly deprotonated (neutral), reducing its ability to bind the receptor.[1]

    • Chemical Degradation: Base-catalyzed hydrolysis destroys the ligand, converting it to arecaidine.

Experimental Protocol: Self-Validating Workflow

Standardized for use with CHO cell membranes or rat brain homogenates.

Reagents:

  • AEE-HCl Stock: 10 mM in dry DMSO or deionized water (stored at -20°C).

  • Assay Buffer: 50 mM Tris-HCl or PBS, pH 7.4, containing 1 mM MgCl₂.

Step-by-Step Workflow:

  • Buffer Preparation (Freshness is Critical):

    • Prepare 50 mM Tris-HCl. Adjust pH to 7.40 at the exact temperature of the assay (usually 25°C or 37°C). Note: Tris pKa changes significantly with temperature (-0.03 pH units/°C).[1]

  • Ligand Dilution (Just-in-Time):

    • Do not store dilute aqueous solutions of AEE. Prepare working dilutions (e.g., 1 nM – 10 µM) immediately prior to addition.[1]

    • Keep solutions on ice to retard hydrolysis until the incubation step.

  • Incubation:

    • Add membrane preparation to the plate.[3]

    • Add AEE dilutions.

    • Incubate for 60–90 minutes at 25°C (Room Temp). Avoid 37°C if assay sensitivity allows, as this doubles the hydrolysis rate.[1]

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

Part 3: Visualization & Troubleshooting

Visual 1: The pH Optimization Logic

This diagram illustrates the opposing forces determining the optimal pH window.

pH_Optimization_Logic Low_pH Low pH (< 6.0) Receptor_State Receptor Aspartate Protonated (Neutral) Low_pH->Receptor_State Protonation High_pH High pH (> 8.0) Ligand_State Ligand Amine Deprotonated (Neutral) High_pH->Ligand_State Deprotonation Hydrolysis Ester Hydrolysis (Degradation) High_pH->Hydrolysis Catalyzes Optimal_pH Optimal pH (7.4) Binding High Affinity Binding Optimal_pH->Binding Maximizes Receptor_State->Binding Inhibits Ligand_State->Binding Reduces Hydrolysis->Binding Destroys Ligand

Caption: Logical flow showing how pH deviations compromise binding through receptor protonation (acidic) or ligand degradation/deprotonation (basic).[1]

Visual 2: Assay Workflow & Critical Control Points

Assay_Workflow Start Start: AEE-HCl Powder Stock Prepare Stock (10mM) Solvent: DMSO or H2O Store: -20°C Start->Stock Dilution Serial Dilution (Keep on Ice) *CRITICAL: Do not store* Stock->Dilution Thaw aliquot Buffer Prepare Buffer 50mM Tris-HCl, pH 7.4 Check T-dependence! Buffer->Dilution Incubation Binding Reaction 60-90 min @ 25°C Dilution->Incubation Immediate Add Filtration Rapid Filtration GF/B Filters + 0.5% PEI Incubation->Filtration Analysis Data Analysis Calculate IC50 / Ki Filtration->Analysis

Caption: Step-by-step workflow emphasizing the "Just-in-Time" dilution strategy to prevent hydrolysis.

Part 4: Troubleshooting & FAQs

Q1: My IC50 values are shifting (potency is decreasing) over time. Why?

  • Diagnosis: This is the hallmark of ester hydrolysis . If your working solutions are left at room temperature or neutral pH for hours before the assay, AEE converts to arecaidine.

  • Fix: Prepare dilutions immediately before use. Do not reuse diluted aliquots. Ensure your stock is stored in anhydrous DMSO at -20°C.

Q2: Can I use pH 6.0 to prevent hydrolysis?

  • Answer: No. While the ester is more stable at pH 6.0, the muscarinic receptor's affinity drops significantly because the critical aspartate residue begins to protonate. You will artificially lower the measured affinity (Ki).

Q3: Why do I see high non-specific binding (NSB)?

  • Diagnosis: AEE and its analogs can be "sticky" (lipophilic).

  • Fix: Pre-soak your GF/B filters in 0.5% Polyethylenimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass fiber filters, preventing the positively charged ligand from sticking to the filter matrix.

Q4: Should I use Tris or Phosphate (PBS) buffer?

  • Recommendation: Both are acceptable, but Tris-HCl is often preferred for radioligand binding to avoid phosphate interference with certain divalent cations (like Ca²⁺/Mg²⁺) if they are required for downstream signaling assays.[1] However, remember that Tris pH is temperature-dependent.

Data Summary: Stability vs. Function

ParameterAcidic (pH < 6.[4]0)Neutral (pH 7.[4]4)Basic (pH > 8.5)
Ligand Stability HighModerate (Hours)Low (Minutes)
Receptor Binding Poor (Protonated Asp)Optimal Poor (Deprotonated Amine)
Recommended Use Storage (Stock)Assay Execution Avoid

References

  • Moser, U., et al. (1989).[1][5] "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology, 96(2), 319-324.[1]

  • Ehlert, F. J., & Delen, F. M. (1990).[1] "Influence of pH on the binding of scopolamine and N-methylscopolamine to muscarinic receptors in the corpus striatum and heart of rats." Molecular Pharmacology, 38(1), 143-147.[1]

  • Pichler, V., et al. (2020).[1][6] "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers."[6][7] European Journal of Medicinal Chemistry, 204, 112623.[1][7]

  • BindingDB. "Assay Description: Muscarinic 3 Receptor Binding Assay." BindingDB Protocol Registry.

Sources

Technical Support Center: Resolving Precipitation of Arecaidine Ethyl Ester Hydrochloride in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the precipitation of arecaidine ethyl ester hydrochloride in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.

Introduction

Arecaidine ethyl ester hydrochloride is a valuable tool for studying muscarinic acetylcholine receptors[1][2][3]. However, like many small molecules, its successful application in cell-based assays can be hampered by precipitation in culture media. This guide will walk you through the common causes of this issue and provide systematic approaches to resolve it, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of arecaidine ethyl ester hydrochloride and the factors that influence its solubility in a cell culture environment.

Q1: What are the key chemical properties of arecaidine ethyl ester hydrochloride that I should be aware of?

Arecaidine ethyl ester hydrochloride is the hydrochloride salt of a weak base, arecaidine ethyl ester. Its molecular formula is C9H16ClNO2, with a molecular weight of 205.68 g/mol [1][2][3][4][5]. Being a salt of a weak base, its solubility is significantly influenced by the pH of the solution[6][7][8][9]. In acidic conditions, it is more likely to remain in its more soluble, ionized form.

Q2: Why is my arecaidine ethyl ester hydrochloride precipitating in the cell culture medium?

Precipitation of arecaidine ethyl ester hydrochloride in cell culture medium, which typically has a pH between 7.2 and 7.4, can be attributed to several factors:

  • pH-Dependent Solubility: The neutral to slightly alkaline pH of the culture medium can cause the hydrochloride salt to convert to its less soluble free base form, leading to precipitation[7][10].

  • "Solvent Shock": When a concentrated stock solution, often in an organic solvent like DMSO, is rapidly diluted into the aqueous culture medium, the compound can precipitate due to a sudden change in the solvent environment[10].

  • Exceeding Solubility Limit: The final concentration of the compound in the culture medium may be higher than its maximum solubility under those specific conditions (pH, temperature, media composition).

  • Interaction with Media Components: Components of the culture medium, such as phosphate and carbonate ions, can interact with the compound to form insoluble salts[11]. If you are using a serum-containing medium, the compound may also bind to proteins, which can sometimes lead to precipitation[10][12].

  • Temperature Effects: While media is often warmed to 37°C, which can sometimes aid solubility, some compounds exhibit lower solubility at higher temperatures[10].

Q3: What is the "common ion effect" and how does it relate to my compound?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions in the compound is added. For arecaidine ethyl ester hydrochloride, if the medium has a high concentration of chloride ions, it can suppress the dissolution of the salt, potentially leading to precipitation[6][7][8][9][13][14].

Q4: How does the choice of solvent for my stock solution affect precipitation?

The solvent for your stock solution is critical. While DMSO is a common choice for dissolving many organic compounds for in vitro assays, it's important to use a high-purity, anhydrous grade. The final concentration of DMSO in your culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also contribute to precipitation upon dilution[15][16].

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are observing precipitation of arecaidine ethyl ester hydrochloride in your culture medium, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and Observation

Carefully observe when the precipitation occurs. This will provide valuable clues to the underlying cause.

ObservationPotential Cause
Precipitate forms immediately upon adding the stock solution. "Solvent shock" or exceeding the immediate solubility limit[10].
Precipitate forms gradually over time during incubation. Compound instability, slow conversion to the free base, or interaction with media components or metabolites[10].
Precipitation is observed only at higher concentrations. The final concentration exceeds the compound's solubility in the culture medium.
Step 2: Optimizing the Dissolution and Dilution Protocol

The way you prepare and add your compound to the culture medium can significantly impact its solubility.

Protocol for Preparing a Stock Solution
  • Select an appropriate solvent: For arecaidine ethyl ester hydrochloride, sterile water or DMSO are common starting points. Always refer to the manufacturer's datasheet for recommended solvents.

  • Prepare a concentrated stock solution: It is advisable to prepare a stock solution at a concentration that allows for a significant dilution into your culture medium, minimizing the final concentration of the solvent.

  • Ensure complete dissolution: Use gentle warming (if the compound is heat-stable) or sonication to ensure the compound is fully dissolved in the stock solution.

  • Sterile filter the stock solution: Use a 0.22 µm filter to sterilize the stock solution before storing it in aliquots.

Protocol for Diluting the Stock Solution into Culture Medium
  • Pre-warm the culture medium: Ensure your culture medium is at the experimental temperature (e.g., 37°C) before adding the compound[10].

  • Use a stepwise dilution: If you are using a high-concentration stock (e.g., in DMSO), consider a serial dilution in your chosen solvent before the final dilution into the aqueous medium.

  • Add the stock solution slowly and with agitation: Add the stock solution dropwise to the vortexing or swirling culture medium. This helps to rapidly disperse the compound and avoid localized high concentrations[10].

  • Avoid direct contact with plasticware: Do not add the concentrated stock solution directly to the side of the culture vessel, as this can promote precipitation[10].

Step 3: Determining the Maximum Soluble Concentration

It is crucial to determine the empirical solubility limit of arecaidine ethyl ester hydrochloride in your specific cell culture medium.

Experimental Protocol: Solubility Assessment
  • Prepare a series of dilutions of your arecaidine ethyl ester hydrochloride stock solution in your complete cell culture medium.

  • Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2, 12, and 24 hours).

  • Visually inspect each concentration for any signs of precipitation (e.g., cloudiness, crystals, or film). A microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental setup.

Step 4: Advanced Troubleshooting Strategies

If precipitation persists, consider these more advanced strategies.

pH Modification

Since arecaidine ethyl ester hydrochloride is more soluble at a lower pH, a slight acidification of the culture medium might help. However, this must be done with extreme care to not affect cell viability.

  • Option 1: Use a buffered medium: Consider using a medium with a more robust buffering system to prevent pH shifts due to cell metabolism[10].

  • Option 2: Prepare a slightly acidic stock: Prepare the stock solution in a weakly acidic buffer (e.g., citrate buffer) before diluting it into the culture medium. The final pH of the culture medium should be verified to be within the tolerable range for your cells.

Serum and Media Component Interactions

If you are using a serum-containing medium, interactions with proteins could be a factor.

  • Reduce serum concentration: If your cells can tolerate it, try reducing the percentage of serum in your culture medium[10].

  • Use serum-free medium: If applicable to your cell line, switching to a serum-free medium can eliminate protein-related precipitation issues.

  • Consider media composition: Be aware of high concentrations of phosphate or carbonate ions in your medium, which could potentially form insoluble salts with your compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the precipitation of arecaidine ethyl ester hydrochloride.

G start Precipitation Observed check_when When does precipitation occur? start->check_when immediate Immediately upon addition check_when->immediate over_time Over time in incubator check_when->over_time solvent_shock Potential Cause: 'Solvent Shock' or Exceeding Solubility Limit immediate->solvent_shock instability Potential Cause: Instability, pH shift, or Media Interaction over_time->instability optimize_dilution Action: Optimize Dilution Protocol (slow addition, pre-warmed media) solvent_shock->optimize_dilution solubility_test Action: Perform Solubility Test optimize_dilution->solubility_test resolved Precipitation Resolved solubility_test->resolved check_ph Action: Monitor Media pH instability->check_ph check_serum Action: Evaluate Serum Interactions check_ph->check_serum check_serum->resolved

Caption: Troubleshooting workflow for precipitation.

Chemical Principle of pH-Dependent Solubility

The following diagram illustrates the equilibrium between the soluble and insoluble forms of arecaidine ethyl ester.

G cluster_0 Aqueous Environment (Culture Medium) soluble Arecaidine Ethyl Ester-H+ (Soluble Ionized Form) insoluble Arecaidine Ethyl Ester (Less Soluble Free Base) soluble->insoluble + H+ (Higher pH) insoluble->soluble - H+ (Lower pH)

Caption: pH effect on arecaidine ethyl ester solubility.

References

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Patel, J., & Chougule, M. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 26(35), 4383-4401.
  • Quora. (2013, May 21). How and why does change in pH effect NaCl solubility?. Retrieved from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 148-154.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Retrieved from [Link]

  • Kumar, L., & Gupta, G. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 85-94.
  • Veeprho Pharmaceuticals. (n.d.). Arecaidine Ethyl Ester (HCl Salt). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Arecaidine ethyl ester hydrochloride. Retrieved from [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Obach, R. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2915-2931.
  • Schwartz, J. B., & Ueda, C. T. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(9), 996-997.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Otagiri, M. (2009). [Study on binding of drug to serum protein]. Yakugaku Zasshi, 129(4), 427-436.
  • Deranged Physiology. (2021, August 12). Protein binding of drugs. Retrieved from [Link]

  • Shargel, L., & Yu, A. B. C. (n.d.). Applied Biopharmaceutics & Pharmacokinetics, 5e. Chapter 10: Protein Binding of Drugs.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(1), 187-197.
  • Chemistry Stack Exchange. (2017, April 29). Which of these functional groups is soluble in aqueous HCl and/or NaOH?. Retrieved from [Link]

  • Wild, D. (2005). The Immunoassay Handbook. Elsevier.
  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. International Journal of Pharmaceutics, 393(1-2), 1-16.
  • Ozenil, M., et al. (2020). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Molecules, 25(21), 5032.
  • The Good Scents Company. (n.d.). arecaidine ethyl ester. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug?. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of Arecaidine Ethyl Ester & Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Challenge

The Issue: Arecaidine Ethyl Ester Hydrochloride is a synthetic derivative of the natural alkaloid Arecaidine.[1] Like its analog Arecoline (Arecaidine Methyl Ester), it contains a labile ester bond.[1][2]

The Degradation Pathway: The primary degradation mechanism is hydrolysis .[1] In the presence of water—accelerated by basic pH, heat, or enzymes—the ethyl ester moiety cleaves, yielding Arecaidine (carboxylic acid) and Ethanol .[1]

  • Parent Molecule: Arecaidine Ethyl Ester (Cationic/Polar)[1]

  • Degradation Product: Arecaidine (Zwitterionic/Highly Polar)[1]

Degradation Pathway Diagram

degradation_pathway cluster_conditions Accelerating Factors Ester Arecaidine Ethyl Ester (Parent Drug) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water H₂O / OH⁻ Water->Transition Acid Arecaidine (Degradant) Transition->Acid Ester Cleavage Ethanol Ethanol (Byproduct) Transition->Ethanol Factors • pH > 6.0 • Temperature > 25°C • Long-term aqueous storage

Figure 1: Hydrolysis pathway of Arecaidine Ethyl Ester.[1] The ethyl group is cleaved to form the polar Arecaidine acid.

Method Development & Optimization

Q: Why does the degradation product (Arecaidine) elute in the void volume on my C18 column?

A: Arecaidine is a zwitterionic amino acid derivative.[1] On a standard C18 column at neutral pH, it is highly polar and lacks sufficient hydrophobic interaction to retain.[1]

The Solution: Ion-Pairing or HILIC You must alter the selectivity mechanism.[1]

Protocol A: Ion-Pair Reversed Phase (Robust)

This method uses an anionic ion-pairing agent to increase the retention of the cationic ester and the zwitterionic acid.[1]

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax SB-C18).

  • Mobile Phase:

    • Buffer: 50 mM Potassium Phosphate (pH 3.0 - 4.0). Critical: Low pH suppresses hydrolysis during the run.[1]

    • Modifier: Acetonitrile (ACN).[1]

    • Ion Pair Reagent: 5-10 mM Sodium 1-Heptanesulfonate or 0.1% Triethylamine (TEA).[1]

  • Ratio: 90:10 (Buffer:ACN) Isocratic.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm .[1]

  • Expected Elution Order:

    • Arecaidine (Acid) – Earlier eluting (more polar)[1]

    • Arecaidine Ethyl Ester – Later eluting (less polar)[1]

Protocol B: HILIC (High Sensitivity for Degradants)

If you are specifically quantifying trace degradation (Arecaidine), HILIC provides better retention and peak shape for the polar acid.[1]

  • Column: HILIC Silica or Amide column.[1]

  • Mobile Phase: ACN / Ammonium Formate (10 mM, pH 3.[1]0) [85:15 v/v].[1]

  • Note: In HILIC, the elution order is often reversed or significantly altered compared to C18.[1]

Detection & Sensitivity FAQs

Q: I see no peaks or very low response. Is my detector broken?

A: Likely not. Arecaidine derivatives lack a strong chromophore (no benzene ring).[1] They rely on the conjugated double bond in the tetrahydropyridine ring.[1]

  • Wavelength: You must use low UV (210–215 nm).[1]

  • Interference: At 215 nm, many buffers (like Acetate) absorb high background.[1] Use Phosphate or Formate buffers.[1] Avoid Acetone or high concentrations of TEA in the mobile phase as they cause baseline noise at this wavelength.[1]

Q: My "Standard" peak is splitting. What is happening?

A: This is a classic sign of on-column hydrolysis .[1] If your mobile phase pH is neutral or basic (pH > 6), the ester hydrolyzes while it travels through the column.[1]

  • Fix: Adjust mobile phase pH to < 4.0 immediately.

  • Fix: Lower column temperature to 20°C or 25°C (Avoid 40°C+).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Retention Time Drift (Earlier) Loss of Ion-Pair reagent or "Dewetting" of C18.[1]Re-equilibrate column for 30 mins. Ensure Ion-Pair reagent concentration is constant.
Ghost Peak (Early Elution) Accumulation of Arecaidine (degradation).[1]Run a blank. If present in sample only, it is the hydrolysis product.[1]
Peak Tailing Secondary silanol interactions.[1]Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]
Baseline Noise @ 215nm Impure solvents or absorbing buffer.[1]Use HPLC-grade ACN.[1] Switch from Acetate to Phosphate buffer.[1]
New Peak Appearance Hydrolysis in the autosampler.Keep autosampler at 4°C. Limit run sequences to <12 hours.
Troubleshooting Logic Tree

troubleshooting_tree Problem Start: HPLC Issue IssueType Identify Symptom Problem->IssueType NoPeaks No Peaks / Low Signal IssueType->NoPeaks SplitPeaks Split / Broad Peaks IssueType->SplitPeaks Shift Retention Shift IssueType->Shift Wavelength Check UV Wavelength Must be 210-215 nm NoPeaks->Wavelength PH_Check Check Mobile Phase pH Must be < 4.0 SplitPeaks->PH_Check Equilibration Re-equilibrate Column (Ion-Pairing takes time) Shift->Equilibration Col_Temp Lower Column Temp (Reduce Hydrolysis) PH_Check->Col_Temp

Figure 2: Decision matrix for troubleshooting common HPLC anomalies with Arecaidine esters.

Sample Preparation & Storage (Best Practices)

To ensure the integrity of your data, you must prevent the conversion of the Ester to the Acid prior to injection.[1]

  • Solvent Selection: Dissolve stock standards in Methanol or Acetonitrile rather than water if possible.[1]

  • Aqueous Dilution: If water is required, use acidified water (0.1% Formic Acid) to maintain pH < 4.[1]

  • Storage:

    • Solid: -20°C (Stable for years).[1][3]

    • Solution: -80°C (6 months). Avoid repeated freeze-thaw cycles.[1][3][4]

    • Autosampler: Maintain at 4°C.

References

  • Aromdee, C., et al. (2003).[1] A high pressure liquid chromatographic method for the determination of arecoline in areca nuts. ResearchGate. Link

  • Giri, S., et al. (2016).[1] Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega.[1] Link[1]

  • Jantarat, C. (2013).[1] A Simple and Rapid HPLC Technique for Determination of Arecoline in Areca Nut (Areca catechu L.) Extract. Walailak Journal of Science and Technology. Link

  • MedChemExpress . (2024).[1] Arecaidine Hydrochloride Product Information & Stability. Link

  • Pellegrini, M., et al. (2017).[1] In vitro hydrolysis of areca nut xenobiotics in human liver. Journal of Ethnopharmacology. Link

Sources

Technical Support Center: Adjusting Arecaidine Ethyl Ester Hydrochloride Concentrations for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing arecaidine ethyl ester hydrochloride in high-throughput screening (HTS). This guide, structured in a question-and-answer format, provides practical solutions, in-depth troubleshooting, and the scientific rationale behind key experimental steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of arecaidine ethyl ester hydrochloride in a research setting.

Q1: What is arecaidine ethyl ester hydrochloride and what is its primary mechanism of action?

Arecaidine ethyl ester hydrochloride is a chemical compound derived from arecaidine, an alkaloid found in the areca nut[1]. Its IUPAC name is ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride[1][2]. It is known to exhibit significant biological activity through its binding to muscarinic acetylcholine receptors (mAChRs), which are a class of G-protein coupled receptors (GPCRs)[1][3][4]. As a muscarinic receptor ligand, it can modulate various cellular signaling pathways, making it a compound of interest for studying neurotransmission and other physiological processes[1].

Q2: Which signaling pathways are typically activated by muscarinic acetylcholine receptors?

Muscarinic acetylcholine receptors are comprised of five subtypes (M1-M5) which couple to different G-protein families to initiate distinct signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that is readily measurable in HTS assays[5][6].

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5].

Because arecaidine ethyl ester hydrochloride is an analogue of arecaidine, its specific effects (agonist vs. antagonist) and subtype selectivity (M1-M5) must be empirically determined in your chosen assay system. Related compounds like arecaidine propargyl ester have been shown to act as agonists with selectivity for the M2 receptor subtype[7][8].

Q3: What are the most common HTS assays for studying this compound?

Given its action on mAChRs, several HTS-compatible assays are suitable:

  • Calcium Mobilization Assays: This is a very popular method for screening GPCRs that couple to the Gαq pathway (M1, M3, M5)[6]. The release of intracellular calcium is detected using fluorescent dyes, providing a robust and rapid readout[6][9].

  • Resonance Energy Transfer (RET) Assays (FRET/BRET): Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are powerful methods for monitoring the direct interaction between the receptor and downstream effectors like G-proteins or β-arrestin in real-time[10][11][12][13]. These assays can provide detailed insights into signaling bias[11].

  • Second Messenger Assays: Traditional endpoint assays that measure levels of cAMP (for M2/M4 receptors) or inositol trisphosphate can also be adapted for HTS[13].

Section 2: Compound Preparation and Solubility Troubleshooting

Proper handling and solubilization of your test compound are critical for obtaining reliable and reproducible data.

Q4: I'm observing precipitation after adding arecaidine ethyl ester hydrochloride to my assay buffer. What's causing this and how can I fix it?

Compound precipitation is a common HTS issue that leads to inaccurate concentration-response curves and false negatives. The primary cause is exceeding the compound's solubility limit in the final assay buffer. The hydrochloride salt form generally confers better aqueous solubility, but issues can still arise.

Troubleshooting Steps:

  • Optimize the Stock Solution Solvent: While water is a possible solvent for the hydrochloride salt, a high-concentration stock is typically prepared in a 100% organic solvent like DMSO. This maximizes the compound's solubility before serial dilution.

  • Perform a Solubility Test: Before starting your screen, determine the maximal solubility of the compound in your final assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using light scattering instrumentation.

  • Adjust the Dosing Protocol: Minimize the volume of organic solvent added to the aqueous assay buffer. A final DMSO concentration of ≤0.5% is standard practice to avoid solvent-induced artifacts and compound precipitation.

  • Consider Additives: In some cases, the inclusion of non-ionic surfactants or other excipients in the assay buffer can improve the solubility of challenging compounds. However, these must be validated to ensure they do not interfere with the assay biology.

Protocol 1: Preparation of Arecaidine Ethyl Ester Hydrochloride Stock and Working Solutions

This protocol provides a standardized method for preparing compound solutions for a typical HTS experiment.

Materials:

  • Arecaidine ethyl ester hydrochloride (CAS: 17210-50-3)[3]

  • High-purity DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Low-binding polypropylene tubes and microplates

Procedure:

  • Prepare 10 mM Primary Stock Solution:

    • Calculate the mass of arecaidine ethyl ester hydrochloride needed for your desired volume (Molecular Weight: 205.68 g/mol )[1][3][4].

    • Carefully weigh the compound and dissolve it in 100% high-purity DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is fully dissolved. This is your primary stock. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Create an Intermediate Dilution Plate:

    • Prepare an intermediate dilution plate (e.g., in a 96-well plate) by serially diluting the 10 mM primary stock in 100% DMSO. This plate will serve as the source for dosing the final assay plates. For a typical 11-point concentration-response curve, you might prepare a 3-fold serial dilution.

  • Dose the Final Assay Plate:

    • Transfer a small volume (e.g., 1 µL) from the intermediate DMSO plate into the wells of your final 384-well assay plate containing cells in buffer (e.g., 100 µL).

    • This creates the final concentration series for your experiment while keeping the final DMSO concentration low (e.g., 1%).

    • Mix immediately by gentle shaking or orbital agitation to ensure rapid and uniform dispersion.

Section 3: Assay Development and Quality Control

A robust and reliable assay is the foundation of any successful HTS campaign. This section covers critical quality control metrics and common plate-based artifacts.

Q5: My positive and negative controls are not well separated. How do I quantify and improve my assay quality?

The ability to distinguish a true "hit" from background noise is paramount in HTS[14]. The most widely accepted statistical parameter for quantifying assay quality is the Z'-factor (Z-prime)[15][16][17]. It provides a measure of the separation between your positive and negative control signals while accounting for data variability[17].

The Z'-Factor Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality InterpretationRecommended Action
≥ 0.7 Excellent AssayProceed with HTS.
0.5 to < 0.7 Good AssayAcceptable for HTS, but monitor performance closely[15][16].
0 to < 0.5 Marginal AssayAssay requires significant optimization before screening[18].
< 0 Unsuitable AssayThe control signals overlap; the assay cannot distinguish hits[16].

To improve a low Z'-factor:

  • Increase the Signal Window (|μ_p - μ_n|):

    • Optimize the concentration of the positive control agonist to achieve a maximal response (EC100).

    • Ensure the cell density is optimal. Too few cells will result in a weak signal.

  • Decrease Data Variability (σ_p and σ_n):

    • Refine liquid handling steps to ensure pipetting accuracy and precision.

    • Ensure uniform cell seeding across the plate.

    • Check for and mitigate edge effects (see Q6).

    • Ensure reagents are fully mixed and incubation times are consistent.

Workflow for Troubleshooting Low Z'-Factor

The following diagram illustrates a logical workflow for diagnosing and fixing a poor Z'-factor.

Z_Factor_Troubleshooting start Low Z'-Factor (<0.5) check_variability Assess Variability (High CV% in controls?) start->check_variability check_window Assess Signal Window (Low S/B Ratio?) start->check_window high_cv Yes, High Variability check_variability->high_cv low_window Yes, Low Window check_window->low_window fix_pipetting Optimize Pipetting & Mixing Protocols high_cv->fix_pipetting Cause? fix_cells Optimize Cell Seeding & Health high_cv->fix_cells Cause? fix_edge Mitigate Edge Effects (See Q6) high_cv->fix_edge Cause? fix_agonist Optimize Positive Control Concentration low_window->fix_agonist Cause? fix_readout Check Reader Settings & Reagent Stability low_window->fix_readout Cause? fix_density Optimize Cell Density low_window->fix_density Cause? end_good Z'-Factor ≥ 0.5 Proceed to Screen fix_pipetting->end_good fix_cells->end_good fix_edge->end_good fix_agonist->end_good fix_readout->end_good fix_density->end_good

Caption: A workflow for diagnosing low Z'-factor values.

Q6: I'm noticing that the data from wells on the outside of my microplate are different from the inner wells. What is this "edge effect" and how can I prevent it?

The "edge effect" is a well-documented phenomenon in multi-well plates where the outer rows and columns behave differently from the interior wells[19][20]. This systematic error is primarily caused by thermal gradients and increased evaporation across the plate, which can alter cell health, media concentration, and compound activity[20][21][22].

Strategies to Mitigate Edge Effects:

  • Plate Hydration and Incubation:

    • Place a hydration pan (e.g., a sterile water reservoir) inside the incubator to maintain high humidity.

    • Allow plates to equilibrate to room temperature after removal from the incubator before adding reagents.

    • Avoid stacking plates directly on top of each other during incubation, as this can create thermal gradients[21].

  • Use Barrier Wells:

    • The most common and effective strategy is to not use the outermost wells for experimental data. Instead, fill these "barrier" or "dummy" wells with sterile water, media, or buffer[22]. This creates a thermal and humidity buffer for the inner experimental wells.

  • Proper Plate Sealing:

    • Use high-quality plate seals, especially for long incubation periods, to minimize evaporation. Breathable seals are available for cell-based assays that require gas exchange.

  • Randomized Plate Layout:

    • If you must use the entire plate, a randomized layout for controls and samples can help to statistically minimize the impact of any systematic spatial effects. However, this does not eliminate the underlying physical cause.

Section 4: Cell-Based Assay Best Practices

The quality of your cell culture directly impacts the quality of your HTS data. Adhering to best practices is essential for reproducibility.

Q7: What are the most critical cell culture parameters to control for a successful cell-based HTS assay?

Consistency and cell health are paramount. Small variations in cell culture can introduce significant variability into your screening results.

Key Best Practices:

  • Use a Consistent Cell Stock: Create a large, well-characterized master cell bank. Use cells from the same low-passage batch for the duration of a screening campaign to avoid issues with genetic drift and phenotypic changes[23].

  • Maintain Cell Health and Viability: Never allow cells to become over-confluent in flasks, as this can alter their physiology and response to stimuli[23][24]. Always perform a viability count before seeding plates and aim for >95% viability.

  • Optimize Seeding Density: The optimal number of cells per well must be determined empirically. Too few cells will yield a weak signal, while too many can lead to over-confluence and altered responses.

  • Standardize Media and Supplements: Use the same lot of media and serum for an entire experiment to reduce variability[25]. All reagents should be high-quality and sterile[25].

  • Practice Strict Aseptic Technique: Contamination can ruin an experiment. Always work in a certified biosafety cabinet and use sterile techniques to prevent microbial contamination[24][25].

Protocol 2: High-Throughput Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium changes in a 384-well format, a common assay for M1/M3/M5 muscarinic receptor agonists.

Materials:

  • CHO or HEK293 cells stably expressing the muscarinic receptor of interest.

  • Cell culture medium (e.g., DMEM/F12 + 10% FBS).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS + 20 mM HEPES).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS)[6].

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed the cells at a pre-determined optimal density into 384-well plates.

    • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

    • Remove the culture medium from the plates and add the dye solution to each well.

    • Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Place the assay plate into the fluorescence plate reader, which maintains the temperature at 37°C.

    • Allow the plate to equilibrate for 10-15 minutes.

    • The instrument will first measure the baseline fluorescence.

    • The integrated liquid handler will then add the arecaidine ethyl ester hydrochloride from your intermediate compound plate.

    • The reader will immediately and kinetically measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence.

    • Plot the response against the log of the compound concentration and fit the data to a four-parameter logistical equation to determine the EC50 (potency) and Emax (efficacy).

Muscarinic M3 Receptor Signaling Pathway

This diagram illustrates the canonical Gαq signaling cascade leading to calcium mobilization, which is measured in the assay described above.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R Muscarinic M3 Receptor Gq Gαq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_Response ↑ Intracellular [Ca²⁺] (Fluorescence Signal) Ca_Store Ca²⁺ Store Ca_Store->Ca_Response Releases Ca²⁺ Ligand Arecaidine Ethyl Ester (Agonist) Ligand->M3R Binds

Caption: Gαq signaling pathway for M3 receptor activation.

References

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • On HTS. (2023, December 12). Z-factor.
  • Smolecule. (2023, August 15). Buy Arecaidine Ethyl Ester Hydrochloride | 17210-50-3.
  • Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride | CAS 17210-50-3 | SCBT.
  • United States Biological. Arecaidine Ethyl Ester Hydrochloride CAS 17210-50-3.
  • ACS Publications. (2023, May 8). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale | Journal of the American Society for Mass Spectrometry.
  • MDPI. (2023, October 18). A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • ResearchGate. BRET- and fluorescence anisotropy-based assays for real-time monitoring of ligand binding to M2 muscarinic acetylcholine receptors | Request PDF.
  • PMC. (2023, May 8). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale.
  • YouTube. (2022, October 29). Edge effects in multiwell plates.
  • LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology.
  • Veeprho Pharmaceuticals. Arecaidine Ethyl Ester (HCl Salt) | CAS 17210-50-3.
  • PMC. (2023, April 16). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays.
  • University of Oxford. Small Compound Screening Overview - Target Discovery Institute.
  • Greiner Bio-One. How to Address the Challenges of Cell-Based High-Throughput Screening.
  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
  • Thermo Fisher Scientific. Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
  • JangoCell. (2023, October 12). 6 Technical Tips for Successful Cell Culture.
  • Creative Bioarray. Ca2+ Mobilization Assay.
  • PubMed. Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type.
  • Frontiers. (2021, May 10). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • Cayman Chemical. Arecaidine propargyl ester (hydrobromide) (APE, CAS Number.
  • PMC. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.
  • Montellab. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling.

Sources

Overcoming receptor desensitization when using arecaidine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Executive Summary: The Dual-Challenge of AEE

Arecaidine Ethyl Ester (AEE) is a potent, synthetic muscarinic acetylcholine receptor (mAChR) agonist. While valuable for its high affinity, users frequently encounter a rapid loss of signal or inconsistent dose-response curves.

The Core Technical Insight: In experimental settings, "loss of response" is often misdiagnosed solely as receptor desensitization (biological). However, AEE is an ester and is highly susceptible to chemical hydrolysis , converting into arecaidine (a GABA uptake inhibitor with negligible muscarinic agonist activity).

This guide provides a rigorous framework to distinguish between these two failure modes and offers protocols to overcome the biological desensitization of mAChRs (M1–M5).

Diagnostic Workflow: Desensitization vs. Degradation

Before optimizing for desensitization, you must rule out compound instability. Use this logic gate for every new assay setup.

DiagnosticWorkflow Start Signal Loss Observed (Response fades over time) Step1 Add FRESH AEE solution (Do not wash cells) Start->Step1 ResultA Signal Returns Step1->ResultA Response Restored ResultB No Signal Response Step1->ResultB Response Flat DiagA Diagnosis: HYDROLYSIS (Compound degraded) ResultA->DiagA DiagB Diagnosis: DESENSITIZATION (Receptors uncoupled) ResultB->DiagB

Figure 1: Decision tree to distinguish between chemical hydrolysis of the ester and biological receptor desensitization.

Troubleshooting Guide (Q&A)
Q1: My calcium flux signal peaks rapidly and then decays to baseline within seconds. Is this desensitization?

A: Yes, this is the classic Acute Homologous Desensitization profile of Gq-coupled muscarinic receptors (M1, M3, M5).

  • Mechanism: Upon AEE binding, G-protein Receptor Kinases (GRKs) phosphorylate the receptor C-terminus. This recruits

    
    -arrestin, which sterically hinders G
    
    
    
    q coupling, terminating the calcium release.
  • Solution:

    • Switch to Kinetic Readouts: Do not use endpoint assays. Measure Peak Fluorescence Intensity (PFI) within the first 10–20 seconds.

    • Use a Positive Allosteric Modulator (PAM): If available for your specific subtype, PAMs can lower the required AEE concentration, reducing the occupancy-driven desensitization rate.

Q2: I see a "right-shift" in my dose-response curve when I incubate AEE for more than 30 minutes. Why?

A: This is likely Chemical Hydrolysis , not desensitization.

  • Causality: AEE contains an ethyl ester moiety.[1][2][3] In aqueous buffers (pH 7.4) and especially in the presence of serum esterases (if using FBS), AEE hydrolyzes to arecaidine. Arecaidine does not activate mAChRs effectively.

  • Corrective Protocol:

    • Buffer: Prepare AEE stock in anhydrous DMSO. Dilute into aqueous buffer immediately before addition.

    • Serum-Free: Perform assays in HBSS or serum-free media to eliminate esterase activity.

    • pH Control: Maintain pH 7.2–7.4; higher pH accelerates ester hydrolysis.

Q3: How do I recover receptor sensitivity after a high-dose AEE treatment?

A: You must induce Resensitization via dephosphorylation and recycling.

  • Protocol:

    • Aggressive Washout: Remove AEE containing media. Wash 3x with large volumes of warm (37°C) buffer.

    • Recovery Period: Incubate cells in agonist-free media for 30–60 minutes at 37°C. This allows internalized receptors to be dephosphorylated by endosomal phosphatases (PP2A) and recycled to the plasma membrane.

    • Verification: Re-challenge with an EC50 concentration of AEE. Recovery is adequate if the response is >80% of the initial signal.

Q4: Can I prevent desensitization during the assay?

A: Prevention is difficult without altering cell biology, but you can delay it.

  • Pulsatile Stimulation: Instead of static incubation, use a microfluidic or perfusion system to apply AEE in short pulses (e.g., 5 seconds on, 60 seconds off). This prevents the sustained phosphorylation required for

    
    -arrestin recruitment.
    
  • Receptor Reserve Manipulation: Transfect cells to express "spare receptors." With high receptor density, you can achieve maximal response with low fractional occupancy, leaving a pool of naïve receptors available.

Technical Deep Dive: The Desensitization Pathway

Understanding the molecular cascade is essential for designing interventions.

DesensitizationPathway Agonist AEE (Agonist) GPCR_Active mAChR (Active) Agonist->GPCR_Active Binds GRK GRK 2/3 (Kinase) GPCR_Active->GRK Activates Phos Phosphorylation (Ser/Thr) GRK->Phos Tags Receptor Arrestin Beta-Arrestin Recruitment Phos->Arrestin Recruits Internal Internalization (Clathrin) Arrestin->Internal Uncouples G-Protein Recycle Dephosphorylation & Recycling Internal->Recycle Fast Recovery Degrade Lysosomal Degradation Internal->Degrade Prolonged Exposure Recycle->GPCR_Active Resensitization

Figure 2: The G-Protein Coupled Receptor (GPCR) desensitization and recycling cycle specific to muscarinic receptors.

Validated Experimental Protocols
Protocol A: The "Self-Validating" Stability Check

Use this to ensure your AEE stock is active before suspecting biological issues.

  • Preparation: Dissolve AEE Hydrochloride to 10 mM in 100% DMSO. Store at -20°C.

  • Dilution: Dilute to 2x working concentration in HBSS (pH 7.4) immediately before use.

  • The "Split" Test:

    • Aliquot A: Apply to cells immediately (T=0).

    • Aliquot B: Leave in the tube at room temperature for 60 minutes.

    • Aliquot C: Apply to cells at T=60 using Aliquot B.

  • Analysis: If the response from Aliquot C is significantly lower than Aliquot A, your compound is hydrolyzing. Do not proceed with long incubations.

Protocol B: Pulsatile Dosing for Sustained Signaling

For experiments requiring prolonged receptor activation without desensitization.

ParameterSettingRationale
Flow Rate 1–2 mL/minEnsures rapid exchange to prevent local agonist accumulation.
Pulse Duration 10–30 secondsSufficient for G-protein activation; too short for robust

-arrestin recruitment.
Wash Interval 2–5 minutesAllows phosphatase activity to reset any minor phosphorylation events.
Buffer Temp 37°CPhysiological temperature is critical for recycling machinery (endocytosis/exocytosis).
References
  • Vertex Pharmaceuticals. (2023). Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation. National Institutes of Health. Link

  • Smolecule. (2023).[2] Arecaidine Ethyl Ester Hydrochloride: Biological Activity and Receptor Binding. Link

  • Creative BioMart. (2024). GPCR Desensitization: Mechanisms of Homologous and Heterologous Regulation. Link

  • Dao, N., et al. (2020).[3] Degradation and Ethanolic Transesterification of Arecoline: Hydrolysis Kinetics. Abstract Archives. Link

  • MDPI. (2022). C-Reactive Protein Blocks the Desensitization of Agonistic Stimulated GPCRs. Link

Sources

Purification techniques for contaminated arecaidine ethyl ester hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

🔬 Operational Context & Scientist's Note

To our Research Partners:

You are likely accessing this guide because your recent LC-MS or NMR data for Arecaidine Ethyl Ester Hydrochloride (CAS: 17210-50-3) shows unexpected peaks. As a muscarinic acetylcholine receptor agonist, the integrity of this ester is critical for binding affinity studies.

The central challenge with this compound is its ester moiety . In the hydrochloride salt form, it is hygroscopic. Once it absorbs atmospheric moisture, the acidic environment of the salt catalyzes its own hydrolysis, reverting the ester back to the parent carboxylic acid (Arecaidine). This degradation is the #1 source of contamination we see in the field.

This guide moves beyond generic advice, offering specific, self-validating protocols to restore your sample's purity.

📊 Module 1: Diagnostic Triage

Is your sample actually contaminated, or is it an artifact?

Before initiating purification, confirm the nature of the impurity using this diagnostic matrix.

ObservationLikely CulpritMechanismRecommended Action
LC-MS: Mass shift of -28 Da (loss of

)
Arecaidine (Free Acid) Hydrolysis of the ethyl ester bond due to moisture.Protocol A (Recrystallization)
NMR: Extra triplet at ~1.2 ppm & quartet at ~4.1 ppmEthanol Trapped solvent from synthesis or previous purification.Protocol B (Vacuum Drying)
NMR: Singlet at ~3.7 ppm (replacing ethyl peaks)Methyl Ester Transesterification (Did you use Methanol?).Irreversible. Resynthesize.
Physical: Sticky/Gummy solidHygroscopicity Water absorption lowering the glass transition temperature.Protocol A (Azeotropic Drying)

🛠️ Module 2: The "Gold Standard" Purification Protocol

Protocol A: Anhydrous Recrystallization (Ethanol/Ether System)

Scientific Rationale: Arecaidine ethyl ester HCl is soluble in alcohols but insoluble in non-polar ethers. By dissolving the salt in a minimum volume of warm ethanol and forcing precipitation with diethyl ether, we exploit the solubility differential. The hydrolyzed impurity (Arecaidine free acid) often has a different solubility profile or remains in the mother liquor.

⚠️ Critical Pre-requisite: Ensure all glassware is oven-dried. Moisture is the enemy here.

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude Arecaidine Ethyl Ester HCl in a round-bottom flask.

    • Add absolute ethanol (EtOH) dropwise while gently heating (approx. 40-50°C).

    • Target: Use the minimum volume required to fully dissolve the solid.

    • Troubleshooting: If the solution is cloudy, filter it rapidly through a heated glass frit to remove inorganic salts.

  • The "Cloud Point" (Precipitation):

    • Remove heat and let the solution cool to room temperature.

    • Slowly add anhydrous diethyl ether dropwise with constant stirring.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Place the flask in a refrigerator (4°C) for 2-4 hours, then move to a freezer (-20°C) overnight.

    • Why? Slow cooling promotes the formation of pure crystal lattices, excluding impurities.

  • Collection:

    • Filter the crystals rapidly under a nitrogen blanket (to prevent moisture uptake).

    • Wash the cake once with cold anhydrous ether.

  • Drying:

    • Dry under high vacuum (< 1 mbar) over

      
       or silica desiccant for 24 hours.
      

📉 Module 3: Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying Arecaidine Ethyl Ester HCl, ensuring you choose the correct pathway based on the impurity profile.

PurificationLogic Start Start: Impure Sample Check Diagnostic Check (LC-MS / NMR) Start->Check Hydrolysis Impurity: Arecaidine Acid (Mass -28 Da) Check->Hydrolysis Hydrolysis Detected Solvent Impurity: Trapped Solvent (EtOH/Ether) Check->Solvent Solvent Detected Transest Impurity: Methyl Ester (Wrong Solvent Used) Check->Transest Methyl Peaks Found Recryst Protocol A: Recrystallization (EtOH/Ether) Hydrolysis->Recryst VacDry Protocol B: High Vac Drying (40°C, <1 mbar) Solvent->VacDry Resynth Discard & Resynthesize (Irreversible) Transest->Resynth Final Pure Arecaidine Ethyl Ester HCl Recryst->Final VacDry->Final

Figure 1: Decision matrix for purification based on specific contaminant identification.

❓ Troubleshooting Center (FAQs)

Q1: I used Methanol for recrystallization and my product changed. Why? A: You likely caused transesterification . In the presence of the HCl salt (which acts as an acid catalyst), the ethyl group can be swapped for a methyl group if Methanol is used as the solvent.

  • Rule: Always match the alcohol solvent to the ester group. Use Ethanol for ethyl esters.[1]

Q2: My sample turned into an oil after adding Ether. What happened? A: This is called "oiling out." It happens when the product precipitates too quickly or the solvent polarity changes too drastically.

  • Fix: Re-dissolve the oil by adding a small amount of warm Ethanol. Scratch the side of the flask with a glass rod to induce nucleation, then cool very slowly.

Q3: Can I use water to wash the product? A: Absolutely not. While Arecaidine Ethyl Ester HCl is soluble in water, the ester bond is unstable in aqueous solution over time, especially if the pH drifts. Aqueous workups will increase the hydrolyzed impurity (Arecaidine free acid). Stick to anhydrous organic solvents.

Q4: How do I store the purified sample? A:

  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen.

  • Container: Amber glass vial (light sensitive) with a parafilm seal.

  • Desiccant: Store the vial inside a secondary container with desiccant packs.

📚 References & Authority

  • Smolecule. (2023).[1] Synthesis and Properties of Arecaidine Ethyl Ester Hydrochloride. Retrieved from 1

  • National Institutes of Health (NIH). (2024). In vitro hydrolysis of areca nut xenobiotics in human liver. Discusses the hydrolysis kinetics of arecoline/arecaidine esters. Retrieved from 2

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Rules for Esters and Salts. Retrieved from 3

  • SciELO. (2008). Synthesis and Recrystallization of Amino Acid Ester Hydrochlorides. Provides the foundational "Ethanol/Ether" protocol for this chemical class. Retrieved from 4[4]

Sources

Validation & Comparative

Comparison Guide: Arecaidine Ethyl Ester Hydrochloride vs. Arecoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Arecoline (the primary alkaloid of Areca catechu) and its structural analog, Arecaidine Ethyl Ester Hydrochloride (also known as Homoarecoline).

Key Takeaway for Researchers: While Arecoline is a potent, non-selective muscarinic agonist, Arecaidine Ethyl Ester exhibits a 250–1000 fold reduction in muscarinic affinity . This drastic loss of potency makes the ethyl ester a critical "negative control" or steric probe in Structure-Activity Relationship (SAR) studies, rather than a functional agonist equivalent. Furthermore, the ethyl ester is identified as a transesterification metabolite formed in vivo when Arecoline is co-ingested with ethanol, potentially altering the toxicological profile.[1]

Chemical Structure & Physicochemical Profile[2][3][4][5][6]

The pharmacological divergence between these two compounds stems from a single substitution: the extension of the ester alkyl chain from a methyl (C1) to an ethyl (C2) group.

FeatureArecoline (Standard)Arecaidine Ethyl Ester (Analog)
IUPAC Name Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylateEthyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Common Name ArecolineHomoarecoline / Arecaidine Ethyl Ester
Salt Form Hydrobromide / HydrochlorideHydrochloride
Molecular Weight 155.19 g/mol (Free base)169.22 g/mol (Free base)
Lipophilicity (LogP) ~1.3 (Moderate CNS penetration)~1.7 (Slightly higher, but lower affinity)
Key Structural Difference Methyl Ester (-OCH₃) Ethyl Ester (-OCH₂CH₃)

Pharmacological Potency Comparison

Muscarinic Receptor Affinity & Efficacy

The "Rule of Five" for muscarinic agonists (historically established by Ing's Rule) suggests that for maximal potency, the alkyl group attached to the ester (or ether) oxygen should be a methyl group. Extending this chain to an ethyl group typically results in a precipitous drop in affinity due to steric clash within the orthosteric binding pocket of the muscarinic acetylcholine receptor (mAChR).

Experimental Data Summary:

ParameterArecolineArecaidine Ethyl EsterRelative Potency
Affinity (

)
High (

to

M)
Very Low~1000-fold reduction [1]
Functional Potency (

)
6.5 – 7.5 (Guinea Pig Ileum)< 4.0 (Estimated)Weak / Inactive
Receptor Selectivity Non-selective (M1, M2, M3)NegligibleN/A
Primary Action Partial AgonistWeak Partial Agonist / InactiveLoss of Function

Note on "Arecaidine Propargyl Ester" (APE): Researchers often confuse the Ethyl ester with the Propargyl ester.

  • Ethyl Ester: Low potency (Steric hindrance).

  • Propargyl Ester: High potency (M2 selective).

  • Directive: Do not substitute the ethyl ester if you require a high-potency agonist.

Mechanism of Action & Signaling

Both compounds theoretically target the same G-protein coupled receptors (GPCRs), but the ethyl ester fails to stabilize the active receptor conformation effectively.

MuscarinicSignaling Ligand_A Arecoline (Methyl Ester) Receptor Muscarinic Receptor (Orthosteric Pocket) Ligand_A->Receptor High Affinity Binding Ligand_B Arecaidine Ethyl Ester (Ethyl Ester) Ligand_B->Receptor Steric Hindrance (Low Affinity) NoResponse Minimal/No Activation Ligand_B->NoResponse ConfChange Receptor Conformational Change Receptor->ConfChange Induced Fit Gq Gq Protein Activation ConfChange->Gq PLC PLC Activation Gq->PLC Response Ca2+ Release / Contraction PLC->Response

Figure 1: Comparative signaling efficacy. Arecoline induces a conformational change leading to Gq activation, while the Ethyl Ester is sterically hindered.

Experimental Protocols

To validate the potency difference in your own lab, use the following self-validating protocols.

Protocol A: Isolated Tissue Bioassay (Guinea Pig Ileum)

Objective: Determine functional potency (


) via smooth muscle contraction (M3 receptor).
  • Preparation: Suspend guinea pig ileum segments in Tyrode’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply 1g tension and equilibrate for 60 mins, washing every 15 mins.

  • Standardization: Establish a maximal response using Carbachol (

    
     M) or Arecoline  (
    
    
    
    M). Wash until baseline returns.
  • Dose-Response (Arecoline): Add cumulative concentrations (

    
     M to 
    
    
    
    M). Record tension.
  • Dose-Response (Ethyl Ester): Repeat with Arecaidine Ethyl Ester.

    • Expected Result: You will likely require concentrations

      
       M to see significant contraction, if any.
      
  • Validation: Add a competitive antagonist (e.g., Atropine

    
     M) to confirm the response is muscarinic.
    
Protocol B: Metabolic Transesterification (In Vitro)

Objective: Observe the formation of Arecaidine Ethyl Ester from Arecoline in the presence of ethanol (simulating co-use).

  • Enzyme Source: Human Liver Microsomes (HLM) or Carboxylesterase 1 (CES1).[2]

  • Incubation: Mix Arecoline (

    
    ) + Ethanol (50 mM) in phosphate buffer (pH 7.4).
    
  • Control: Arecoline alone (no EtOH).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Analysis: Quench with ice-cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

    • Target Mass: Look for shift from m/z 156 (Arecoline) to m/z 170 (Ethyl Ester).

Transesterification Arecoline Arecoline (Substrate) Enzyme Carboxylesterase 1 (CES1) Arecoline->Enzyme Ethanol Ethanol (Co-Factor) Ethanol->Enzyme Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Product Arecaidine Ethyl Ester (Metabolite) Intermediate->Product Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Metabolic pathway showing the transesterification of Arecoline to Arecaidine Ethyl Ester in the presence of alcohol.

Stability & Handling

PropertyArecoline HydrobromideArecaidine Ethyl Ester HCl
Hygroscopicity High (Store in Desiccator)Moderate
Solubility Water, Ethanol, DMSOWater, DMSO
Stability (Solution) Hydrolyzes to Arecaidine (inactive acid) in alkaline pH.[3]Similar hydrolysis risk; keep pH < 7.0.
Storage -20°C, protect from light.-20°C, protect from moisture.

Critical Handling Note: Both compounds are esters. Avoid leaving them in aqueous solution at room temperature for extended periods, as they will hydrolyze into Arecaidine (the carboxylic acid), which is pharmacologically distinct (GABA uptake inhibitor) and will confound your muscarinic data.

References

  • Structure-activity relationships of unsaturated esters of arecaidine. Source: PubMed / ResearchGate Context: Establishes that extending the ester chain beyond methyl (arecoline) or propargyl (APE) significantly reduces muscarinic affinity.

  • Degradation and Ethanolic Transesterification of Arecoline. Source: Abstract Archives / IADR Context: Identifies Arecaidine Ethyl Ester as a metabolite formed via transesterification with ethanol.[1]

  • Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands. Source: European Journal of Medicinal Chemistry Context: Discusses the synthesis and affinity of various arecaidine esters, using arecoline as the baseline for high affinity.

  • Arecaidine Ethyl Ester Hydrochloride Product Data.

Sources

Selectivity profile of arecaidine ethyl ester hydrochloride compared to carbachol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Agonist Precision Dilemma

In cholinergic pharmacology, the choice between Carbachol and Arecaidine Ethyl Ester (AEE) represents a choice between broad-spectrum activation and pathway-biased precision .

  • Carbachol (CCh): The "sledgehammer" of cholinergic signaling. It is a non-selective, hydrolysis-resistant agonist that activates both Muscarinic (mAChR) and Nicotinic (nAChR) receptors with high potency. It is the gold standard for maximal tissue stimulation but lacks discriminatory power.

  • Arecaidine Ethyl Ester (AEE): A refined tool. Structurally related to arecoline, it functions as a preferential muscarinic agonist . While it retains high affinity for mAChR subtypes (M1–M5), it exhibits significantly reduced or negligible activity at nicotinic receptors compared to carbachol, making it critical for isolating G-protein coupled signaling from ionotropic effects.

This guide details the receptor binding profiles, signal transduction pathways, and experimental protocols required to validate these selectivity differences in your assay.

Pharmacological Profile Analysis[1][2][3]

Receptor Selectivity Matrix

The following table synthesizes binding affinity (


) and functional efficacy (

) trends. Note that Carbachol acts as a full agonist across most subtypes, whereas AEE shows a bias toward muscarinic GPCRs.
FeatureCarbachol (Carbamylcholine)Arecaidine Ethyl Ester (Homoarecoline)
Primary Class Non-selective Cholinergic AgonistMuscarinic Agonist
Muscarinic Activity High (M1, M2, M3, M4, M5)High (M1, M2, M3, M4, M5)
Nicotinic Activity High (Agonist at

subunits)
Low / Negligible (Weak partial agonist)
Cholinesterase Stability Totally Resistant (Carbamate ester)Susceptible (Esterase hydrolysis)*
M2/M3 Selectivity Non-selectiveSlight M2/M3 preference (Context dependent)
Primary Application Maximal tissue contraction, Total cholinergic stimulationIsolating muscarinic responses, M-receptor SAR studies

*Note: AEE is an ethyl ester and is susceptible to hydrolysis by plasma esterases, though more stable than acetylcholine. In vitro assays often require esterase inhibitors (e.g., physostigmine) for prolonged stability, unlike Carbachol.

Structural Activity Relationship (SAR)

The selectivity of AEE is driven by the ester chain length on the tetrahydropyridine ring:

  • Methyl Ester (Arecoline): Mixed M/N agonist (significant nicotinic activity).

  • Ethyl Ester (AEE): Retains Muscarinic potency; Nicotinic potency diminishes due to steric bulk interfering with the nAChR orthosteric site.

  • Propargyl Ester (APE): High M2 selectivity ; Nicotinic activity is virtually abolished.

Mechanistic Visualization

The distinct signaling outcomes of these two ligands are visualized below. Carbachol triggers a "dual-threat" response (Depolarization + GPCR signaling), while AEE isolates the GPCR pathways.

G CCh Carbachol (Non-Selective) nAChR Nicotinic R (Ion Channel) CCh->nAChR mAChR_Gq M1, M3, M5 (Gq-Coupled) CCh->mAChR_Gq mAChR_Gi M2, M4 (Gi-Coupled) CCh->mAChR_Gi AEE Arecaidine Ethyl Ester (Muscarinic Biased) AEE->nAChR Weak/None AEE->mAChR_Gq AEE->mAChR_Gi IonFlux Na+/Ca2+ Influx (Fast Depolarization) nAChR->IonFlux PLC PLC activation (IP3/DAG) mAChR_Gq->PLC AC_Inhib Adenylate Cyclase Inhibition mAChR_Gi->AC_Inhib Contraction Smooth Muscle Contraction IonFlux->Contraction Skeletal/Ganglionic PLC->Contraction Bradycardia Cardiac Slowing AC_Inhib->Bradycardia

Caption: Comparative signaling pathways. Carbachol activates both ionotropic (nAChR) and metabotropic (mAChR) pathways. AEE selectively engages metabotropic pathways, minimizing ion channel interference.

Experimental Validation Protocols

To empirically verify the selectivity profile in your lab, use the following Differential Blockade Protocol . This self-validating workflow distinguishes M-mediated vs. N-mediated responses.

Protocol: The Guinea Pig Ileum Functional Assay

Objective: Differentiate AEE and Carbachol based on Atropine (Muscarinic antagonist) and Hexamethonium (Nicotinic antagonist) sensitivity.

Reagents:

  • Tyrode’s Solution (37°C, Carbogen gassed).

  • Agonists: Carbachol (10 nM – 100 µM), AEE (10 nM – 100 µM).

  • Antagonists: Atropine (1 µM), Hexamethonium (100 µM).

Workflow:

  • Tissue Prep: Suspend guinea pig ileum segments in an organ bath under 1g tension. Equilibrate for 60 min.

  • Control Curves: Generate cumulative concentration-response curves (CRC) for both Carbachol and AEE.

    • Expectation: Both produce robust contractions (Sigmoidal curves).

  • Nicotinic Blockade (Hexamethonium Pre-treatment):

    • Incubate tissue with Hexamethonium (100 µM) for 20 min.

    • Repeat CRC for Carbachol.

    • Result: Carbachol curve may shift slightly rightward (loss of ganglionic nicotinic contribution) but remains potent due to direct M3 action.

  • Muscarinic Blockade (Atropine Pre-treatment):

    • Washout, then incubate with Atropine (1 µM) for 20 min.

    • Repeat CRC for both.

    • Result (Carbachol): Significant inhibition, but high doses may still elicit residual twitching if ganglionic nAChRs are recruited.

    • Result (AEE):Complete abolition of response. This confirms AEE efficacy is solely dependent on muscarinic receptors.

Workflow Diagram: Selectivity Screen

Experiment Start Start: Organ Bath Setup (Ileum/Atria) Baseline Establish Baseline CRC (Carbachol vs. AEE) Start->Baseline Split Select Antagonist Baseline->Split Hex Add Hexamethonium (Nicotinic Block) Split->Hex Atr Add Atropine (Muscarinic Block) Split->Atr Measure_Hex Measure Response Hex->Measure_Hex Measure_Atr Measure Response Atr->Measure_Atr Result_CCh_Hex Carbachol: Response Persists (M3 driven) Measure_Hex->Result_CCh_Hex Result_AEE_Hex AEE: Response Unchanged (No N component) Measure_Hex->Result_AEE_Hex Result_CCh_Atr Carbachol: Response Blocked (mostly) Residual N-activity possible Measure_Atr->Result_CCh_Atr Result_AEE_Atr AEE: COMPLETE Blockade (Confirms M-Selectivity) Measure_Atr->Result_AEE_Atr

Caption: Experimental logic flow for validating agonist selectivity using differential antagonism.

Technical Considerations for Researchers

  • Stability Issues: Unlike Carbachol, AEE contains an ester linkage. In whole-tissue preparations (e.g., brain slice, ileum), endogenous esterases may degrade AEE, shifting the apparent

    
     to the right.
    
    • Recommendation: Always include an esterase inhibitor like Physostigmine (1 µM) or Neostigmine in the buffer when using AEE to ensure accurate potency measurements. Carbachol does not require this.

  • Solubility: Both are supplied as hydrochloride salts. AEE is highly water-soluble but hygroscopic. Store desiccated at -20°C.

  • In Vivo Use: Carbachol is rarely used systemically due to dangerous non-selective autonomic storm. AEE is also potent but its rapid hydrolysis makes it a safer candidate for short-duration in vivo muscarinic probing, though Arecoline is more commonly used for CNS penetration.

References

  • Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology.

  • Mutschler, E., & Lambrecht, G. (1984). "Selective muscarinic agonists and antagonists in functional tests." Trends in Pharmacological Sciences.

  • Papke, R. L., et al. (2015).[1][2] "Nicotinic Activity of Arecoline, the Psychoactive Element of 'Betel Nuts', Suggests a Basis for Habitual Use and Anti-Inflammatory Activity."[2][3][4] PLOS ONE.

  • Barlow, R. B., & Weston-Smith, P. (1985). "The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi." British Journal of Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. "Carbachol Ligand Page."

Sources

Validation of arecaidine ethyl ester hydrochloride in muscarinic receptor knockout mice

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Arecaidine Ethyl Ester Hydrochloride in Muscarinic Receptor Knockout Mice

Executive Summary: The Strategic Value of KO Validation

Arecaidine Ethyl Ester Hydrochloride (AEE) is a synthetic derivative of the areca nut alkaloid arecaidine. While its structural analogs—such as Arecoline (methyl ester) and Arecaidine Propargyl Ester (APE) —are well-characterized muscarinic agonists, AEE occupies a unique pharmacological space. It is often generated as a transesterification metabolite of arecoline in the presence of ethanol or synthesized to probe the steric tolerance of the muscarinic orthosteric binding pocket.

Validating AEE requires a rigorous approach because, unlike highly selective tool compounds, arecaidine esters often exhibit mixed partial agonism across M1–M5 subtypes. Reliance on pharmacological antagonists alone is insufficient due to off-target effects and incomplete selectivity.

This guide outlines a definitive validation framework using Muscarinic Acetylcholine Receptor Knockout (KO) Mice . By comparing AEE’s activity in Wild-Type (WT) versus M1–M5 single-KO strains, researchers can unambiguously assign physiological readouts to specific receptor subtypes, distinguishing true selectivity from generalized cholinomimetic activity.

Pharmacological Profile & Mechanism

Mechanism of Action: AEE functions as an orthosteric agonist at muscarinic acetylcholine receptors (mAChRs). It binds to the conserved acetylcholine binding site, inducing a conformational change that couples the receptor to G-proteins.

  • Gq/11-Coupled (M1, M3, M5): Activation leads to Phospholipase C (PLC) stimulation, IP3 generation, and calcium mobilization.

  • Gi/o-Coupled (M2, M4): Activation inhibits Adenylyl Cyclase (AC), reduces cAMP, and activates G-protein-coupled inwardly rectifying potassium channels (GIRK).

Predicted Selectivity vs. Alternatives: Comparison with established agonists reveals AEE's likely performance characteristics:

CompoundStructure (Ester Group)Primary SelectivityPotency (Relative)Role in Validation
Arecaidine Ethyl Ester (AEE) Ethyl (-CH2CH3)Non-selective / Weak M2/M3 ModerateTest Compound: Probes steric bulk tolerance; potential metabolite.
Arecoline Methyl (-CH3)Non-selective (M1/M2/M3)HighBenchmark: Parent alkaloid; standard for general activation.
Arecaidine Propargyl Ester (APE) Propargyl (-CH2C≡CH)M2 Selective (>10-fold)HighPositive Control: Validates M2-mediated assays (e.g., bradycardia).
Carbachol CarbamateNon-selectiveVery HighReference Full Agonist: Defines Emax (100% response).

Expert Insight: The ethyl group in AEE adds steric bulk compared to the methyl group of Arecoline. Structure-Activity Relationship (SAR) studies suggest this often reduces potency at M1/M3 subtypes while potentially retaining efficacy at M2, making the KO validation critical to confirm if "functional selectivity" exists due to partial agonism.

Comparative Performance Analysis

The following table summarizes the expected loss of function in specific KO strains if AEE acts as a standard muscarinic agonist. This "subtraction" method is the gold standard for validation.

Physiological ReadoutTissue/SystemDominant ReceptorResponse in WTResponse in M2 KOResponse in M3 KOInterpretation for AEE
Bradycardia Atria (Heart)M2 Negative Chronotropy (↓ HR)Abolished IntactIf AEE slows heart rate in WT but not M2 KO, it is an M2 agonist.
Smooth Muscle Contraction Ileum / BladderM3 (minor M2)ContractionIntact / Slightly ReducedAbolished Loss of contraction in M3 KO confirms M3-driven efficacy.
Hypothermia CNS (Hypothalamus)M2 Decreased Body TempSignificantly Attenuated IntactValidates central penetration and M2 engagement.
Salivation Salivary GlandsM3 Increased SecretionIntactAbolished Critical test for peripheral M3 activity.
Cognition / Analgesia Hippocampus / SpinalM1 / M4 EnhancedVariableIntactComplex readout; requires M1/M4 KO for dissection.

Experimental Validation Protocols

Protocol A: Ex Vivo Isometric Tension Assay (Ileum/Atria)

To determine intrinsic efficacy and potency at M2 (Atria) and M3 (Ileum).

  • Animal Prep: Euthanize WT, M2 KO, and M3 KO mice (n=5/group) via cervical dislocation.

  • Tissue Isolation:

    • Ileum: Remove 2 cm segments, flush with Tyrode’s solution.

    • Atria: Rapidly excise left and right atria.

  • Mounting: Suspend tissues in organ baths (10 mL) containing oxygenated Krebs-Henseleit buffer at 37°C. Apply resting tension (1.0 g for ileum, 0.5 g for atria).

  • Equilibration: Wash every 15 min for 60 min.

  • Agonist Challenge:

    • Construct a cumulative concentration-response curve (CRC) for AEE (

      
       M to 
      
      
      
      M).
    • Control: Run parallel CRC with Carbachol to determine tissue maximum (

      
      ).
      
  • Data Analysis:

    • Calculate

      
       and 
      
      
      
      (as % of Carbachol).
    • Validation Criteria: AEE is validated for M3 if contraction is absent in M3 KO ileum. It is validated for M2 if negative chronotropy is absent in M2 KO atria.

Protocol B: In Vivo Hypothermia Assay

To validate central nervous system (CNS) penetrance and M2 engagement.

  • Baseline: Measure rectal temperature (

    
    ) of WT and M2 KO mice.
    
  • Administration: Administer AEE (e.g., 1–10 mg/kg, i.p.) or Vehicle (Saline).

  • Monitoring: Measure temperature at 15, 30, 60, and 120 min post-injection.

  • Validation Criteria: A significant drop in WT temperature that is absent or blunted in M2 KO mice confirms AEE crosses the blood-brain barrier and activates central M2 receptors.

Signaling Pathway Visualization

This diagram illustrates the divergent signaling pathways AEE activates and how KO mice selectively ablate these arms to prove specificity.

MuscarinicSignaling cluster_Gq Gq Pathway (Excitatory) cluster_Gi Gi Pathway (Inhibitory) AEE Arecaidine Ethyl Ester (AEE) M1 M1 Receptor (Cortex/Hippo) AEE->M1 M3 M3 Receptor (Smooth Muscle) AEE->M3 M2 M2 Receptor (Heart/Brain) AEE->M2 M4 M4 Receptor (Striatum) AEE->M4 PLC PLC activation M1->PLC M3->PLC Ca Ca2+ Release (Contraction) PLC->Ca PLC->Ca AC Adenylyl Cyclase Inhibition M2->AC GIRK K+ Channel Activation M2->GIRK M4->AC KO_Note KO Validation: Removing Receptor Node Abolishes Downstream Signal KO_Note->M3 M3 KO KO_Note->M2 M2 KO

Caption: Dual signaling mechanism of Arecaidine Ethyl Ester. KO models validate the compound by selectively removing the receptor nodes (M1-M5), confirming which pathway drives the observed physiological response.

Validation Workflow Visualization

The step-by-step pipeline for certifying AEE activity.

ValidationPipeline cluster_Phase1 Phase 1: Molecular Verification cluster_Phase2 Phase 2: Functional KO Screen Start Start: AEE Compound Binding Radioligand Binding (CHO Cells M1-M5) Start->Binding Affinity Determine Ki Values (Selectivity Profile) Binding->Affinity Tissue Isolate Tissue: Atria (M2) vs Ileum (M3) Affinity->Tissue App Apply AEE (Cumulative Dosing) Tissue->App Compare Compare WT vs KO Response Curves App->Compare Decision Is Response Abolished in KO? Compare->Decision ResultA Validated: Subtype Specific (e.g., M2 Mediated) Decision->ResultA Yes ResultB Non-Specific / Off-Target (Response Persists) Decision->ResultB No

Caption: The critical path for validating AEE. Functional screening in KO tissue is the "Go/No-Go" gate for determining subtype specificity.

References

  • Moser, U., et al. (1989).[1][2] "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology, 96(2), 319–324. Link

  • Wess, J. (2004). "Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications." Annual Review of Pharmacology and Toxicology, 44, 423–450. Link

  • Duttaroy, A., et al. (2002). "Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice." Molecular Pharmacology, 62(5), 1084–1093. Link

  • Gomeza, J., et al. (1999). "Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice." Proceedings of the National Academy of Sciences, 96(4), 1692–1697. Link

  • Dao, N., et al. (2020).[3] "Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin." IADR/AADR/CADR General Session, Abstract 2051. Link

Sources

Reproducibility of arecaidine ethyl ester hydrochloride binding data across different assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Subject: Reproducibility of Arecaidine Ethyl Ester Hydrochloride (AEE) binding data across Radioligand, GTP


S, and Functional Assays.

Executive Summary: The Reproducibility Challenge

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic analogue of arecoline and a potent muscarinic acetylcholine receptor (mAChR) agonist. While widely used to probe structure-activity relationships (SAR) within the orthosteric binding pocket of M1–M5 receptors, reported affinity (


) and potency (

) values often exhibit significant variance across literature.

The Core Problem: Reproducibility in AEE datasets is rarely a failure of the ligand itself, but rather a failure to control for two critical variables:

  • Chemical Instability: Rapid ester hydrolysis to the pharmacologically distinct metabolite arecaidine (an acid) or transesterification in the presence of alcohols.

  • Assay-Dependent Receptor States: The discrepancy between high-affinity agonist binding (G-protein coupled) measured in radioligand assays versus low-affinity functional states measured in cellular assays.

This guide provides a standardized framework to reconcile these differences, ensuring data integrity across assay modalities.

Mechanistic Grounding: The Muscarinic Signaling Landscape

To interpret binding data, one must understand the downstream consequences of AEE binding. AEE acts as a non-selective partial-to-full agonist, driving distinct pathways depending on the receptor subtype (Gq-coupled M1/M3/M5 vs. Gi-coupled M2/M4).

Figure 1: Muscarinic Receptor Signaling Pathways Caption: Differential signaling cascades activated by Arecaidine Ethyl Ester across M1/M3 (Gq) and M2/M4 (Gi) subtypes.

MuscarinicSignaling AEE Arecaidine Ethyl Ester (Ligand) M1_M3 M1 / M3 / M5 (Gq-Coupled) AEE->M1_M3 M2_M4 M2 / M4 (Gi-Coupled) AEE->M2_M4 Gq Gq/11 M1_M3->Gq Gi Gi/o M2_M4->Gi PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Reduced Levels Ca Ca2+ Release IP3->Ca Calcium Flux (FLIPR Assay)

Comparative Analysis: Binding vs. Functional Assays

The table below summarizes why data for AEE differs across platforms. A "Self-Validating" protocol must account for the GTP Shift , where agonists bind with lower affinity in the presence of GTP (mimicking the physiological uncoupled state).

Table 1: Benchmarking AEE Performance Metrics
FeatureRadioligand Binding (Competition)GTP

S Binding
Functional (Ca

Flux / FLIPR)
Primary Readout Affinity (

)
Functional Affinity (

)
Potency (

)
Receptor State High-Affinity (Coupled)Transition StateLow-Affinity (Physiological)
Sensitivity to Hydrolysis High (Long incubation times)Medium Low (Fast kinetic read)
Typical AEE Value (M1) 10 – 100 nM0.5 – 5

M
1 – 10

M
Critical Control Use Non-Hydrolyzable GTP analogGDP ConcentrationCell Density & Receptor Reserve
Reproducibility Risk False High Affinity (if G-proteins intact)Low Signal-to-Noise (Partial agonism)System Drift (Desensitization)

Expert Insight: Do not conflate


 from radioligand binding with 

from functional assays. For agonists like AEE, the

is often 10-100x lower (tighter binding) than the functional

due to the "Receptor Reserve" phenomenon and the high-affinity ternary complex formed in membrane preparations lacking GTP.

Technical Deep Dive: Sources of Irreproducibility

A. The Hydrolysis Trap

Arecaidine Ethyl Ester is structurally an ester. In aqueous buffers—especially those containing serum or cellular debris (microsomes)—it is susceptible to hydrolysis by non-specific esterases, converting it to Arecaidine .

  • Arecaidine (Metabolite): Often acts as a GABA uptake inhibitor or has significantly reduced muscarinic potency compared to the ethyl ester.

  • Result: If your assay incubation is >30 mins at 37°C without esterase inhibitors, you are likely measuring a mixture of AEE and Arecaidine, shifting your curve to the right (lower apparent potency).

B. The Ethanol Transesterification Artifact

AEE is often stored in ethanol. However, in the presence of liver microsomes or specific buffer conditions containing other alcohols, transesterification can occur.

  • Protocol Rule: Always evaporate ethanolic stocks or dilute >1:1000 into aqueous buffer immediately before use. Avoid methanol in buffers.

Validated Protocols: Self-Correcting Workflows

Protocol A: Radioligand Competition Binding (Gold Standard)

Objective: Determine


 while preventing hydrolysis and G-protein artifacts.

Reagents:

  • Ligand:

    
    -N-Methylscopolamine (NMS) - Hydrophilic, surface receptors only.
    
  • Buffer: 25 mM HEPES, 10 mM MgCl

    
    , pH 7.4.
    
  • Stabilizers (CRITICAL): Add 100

    
    M PMSF  (esterase inhibitor) to prevent AEE hydrolysis.
    

Workflow:

  • Preparation: Thaw CHO-K1 membranes expressing hM1. Homogenize in Buffer + PMSF.

  • GTP Control: Set up two parallel plates:

    • Plate A: Buffer only (Measures High Affinity State).

    • Plate B: Buffer + 100

      
      M GTP  (Measures Low Affinity State - closer to functional 
      
      
      
      ).
  • Incubation: Add AEE (10 pM to 100

    
    M). Incubate 60 min at 25°C  (Room Temp).
    
    • Why 25°C? 37°C accelerates hydrolysis; 4°C is too slow for equilibrium.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Validation Check: If Plate A

      
      
      
      
      
      Plate B
      
      
      (e.g., >10-fold shift), the system is valid (GTP shift observed).
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Measure physiological potency (


).

Workflow:

  • Seeding: Plate CHO-M1 cells in 384-well black plates (24h prior).

  • Dye Loading: Load with Fluo-4 AM for 45 min at 37°C.

  • Wash: Wash 3x with HBSS + 20 mM HEPES. Do not use serum in the wash buffer (contains esterases).

  • Agonist Addition: Inject AEE. Measure fluorescence for 120s.

  • Validation: Use Carbachol as a reference full agonist. AEE should act as a partial agonist (60-90% of Carbachol E

    
    ).
    

Experimental Logic & Decision Tree

Figure 2: Assay Selection & Troubleshooting Logic Caption: Decision matrix for selecting the correct assay based on data requirements and troubleshooting instability.

AssayLogic Start Start: Define Goal Goal_Affinity Measure Binding Affinity (Ki) Start->Goal_Affinity Goal_Potency Measure Functional Potency (EC50) Start->Goal_Potency Radio Radioligand Binding ([3H]-NMS) Goal_Affinity->Radio Func Ca2+ Flux / IP-One Goal_Potency->Func Check_Stab Check Stability: Is AEE hydrolyzing? Radio->Check_Stab Add_Inhib Add PMSF/Physostigmine Reduce Temp to 25°C Check_Stab->Add_Inhib Yes (Drift) Valid_Ki Valid Ki Data Check_Stab->Valid_Ki No Add_Inhib->Valid_Ki Check_Agonism Check Efficacy: Is Emax < Carbachol? Func->Check_Agonism Partial Partial Agonist (Expected for AEE) Check_Agonism->Partial Yes Full Full Agonist (Suspect Receptor Reserve) Check_Agonism->Full No

References

  • Pichler, V. et al. (2020).[1] Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers.[1][2] European Journal of Medicinal Chemistry.[1][2]

  • Moser, U. et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[3][4] British Journal of Pharmacology.[4]

  • Paolillo, N. et al. (2020). Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin.[5] IADR/AADR/CADR General Session.[5]

  • Hulme, E.C. et al. (2010). In vitro muscarinic receptor radioligand-binding assays.[6][7] Current Protocols in Pharmacology.

  • Smolecule. (2023). Arecaidine Ethyl Ester Hydrochloride Product Information & Applications.[8][9]

Sources

Advantages of using arecaidine ethyl ester hydrochloride over traditional cholinergic agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Arecaidine Ethyl Ester Hydrochloride (also known as Homoarecoline ), positioning it against traditional cholinergic agonists like Acetylcholine (ACh), Carbachol, and Arecoline.

A CNS-Permeant Muscarinic Agonist for Precision Pharmacology

Executive Summary: The Strategic Value of Arecaidine Ethyl Ester

In the landscape of cholinergic pharmacology, researchers often face a dichotomy: endogenous agonists like Acetylcholine (ACh) are metabolically unstable, while synthetic analogues like Carbachol are permanently charged quaternary amines that cannot cross the Blood-Brain Barrier (BBB).

Arecaidine Ethyl Ester Hydrochloride (AEE) , the ethyl ester homologue of Arecoline, bridges this gap. As a tertiary amine , it possesses the unique lipophilicity required to penetrate the CNS in vivo, while offering a distinct stability profile compared to the rapidly hydrolyzed ACh. This guide delineates why AEE is the superior choice for experimental designs requiring central muscarinic stimulation, controlled duration of action, and specific bioavailability profiles.

Pharmacological Profile & Comparative Advantages

Core Advantage 1: CNS Bioavailability (The "Access" Advantage)

The defining characteristic of AEE is its chemical structure. Unlike Carbachol or Methacholine, which contain quaternary ammonium groups (permanently charged), AEE is a tertiary amine. At physiological pH (7.4), it exists in an equilibrium that allows significant passive diffusion across lipid membranes.

  • Traditional Agonists (Carbachol/Oxotremorine-M): Hydrophilic, charged. Restricted to peripheral compartments (unless injected directly into the brain).

  • Arecaidine Ethyl Ester: Lipophilic. Freely crosses the BBB, making it ideal for systemic administration (I.P. or I.V.) when studying central muscarinic M1/M2/M4 pathways involved in cognition and motor control.

Core Advantage 2: Metabolic Stability vs. Acetylcholine

ACh is hydrolyzed by acetylcholinesterase (AChE) in milliseconds. AEE contains an ethyl ester linkage, which is susceptible to hydrolysis by esterases but at a significantly slower rate than the acetyl ester of ACh.

  • Result: AEE provides a sustained duration of action (minutes to hours depending on route) without the indefinite persistence of carbamates like Carbachol, allowing for "washout" in slice physiology experiments.

Core Advantage 3: Reduced Toxicity Profile vs. Arecoline

While Arecoline (the methyl ester) is a potent agonist, it is associated with higher cytotoxicity and potential mutagenicity. The ethyl homologue (AEE/Homoarecoline) is often utilized to probe similar receptor conformations with altered pharmacokinetic properties (LogP) and potentially reduced immediate toxicity, offering a refined tool for chronic dosing studies.

Comparative Data Matrix
FeatureArecaidine Ethyl Ester (AEE) Acetylcholine (ACh) Carbachol (CCh) Arecoline
Chemical Class Tertiary Amine (Ester)Quaternary Amine (Ester)Quaternary Amine (Carbamate)Tertiary Amine (Ester)
BBB Permeability High NoneNoneHigh
Metabolic Stability Moderate (Esterase sensitive)Very Low (Rapid hydrolysis)High (Resistant)Moderate
Receptor Selectivity Non-selective mAChR Agonist (M1/M2/M3)Non-selective (M/N)Non-selective (M/N)Non-selective (M/N)
Primary Utility In vivo CNS studies; Slice physiology Endogenous baselinePeripheral smooth muscle assaysReference toxicological standard

Mechanism of Action & Signaling Pathways

AEE acts as a non-selective muscarinic agonist. Upon binding, it induces a conformational change in G-protein coupled receptors (GPCRs).

  • M1/M3/M5 (Gq-coupled): Activates Phospholipase C (PLC), leading to IP3 generation and Calcium mobilization.

  • M2/M4 (Gi-coupled): Inhibits Adenylyl Cyclase (AC), reducing cAMP and modulating Potassium channels (GIRK).

Visualization: Muscarinic Signaling Cascade

G AEE Arecaidine Ethyl Ester (Ligand) Rec_Gq M1 / M3 Receptor (Gq-Coupled) AEE->Rec_Gq Activates Rec_Gi M2 / M4 Receptor (Gi-Coupled) AEE->Rec_Gi Activates PLC Phospholipase C (PLCβ) Rec_Gq->PLC Stimulates AC Adenylyl Cyclase Rec_Gi->AC Inhibits IP3 IP3 + DAG PLC->IP3 Hydrolysis cAMP cAMP Reduction AC->cAMP Downregulation Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization

Figure 1: Dual signaling pathways activated by Arecaidine Ethyl Ester. Blue nodes indicate the agonist; Red/Yellow indicate receptor subtypes; Green indicates downstream effectors.

Experimental Protocols

Protocol A: Preparation of AEE Stock Solution

Note: AEE Hydrochloride is hygroscopic. Handle under dry conditions.

  • Solvent: Dissolve AEE HCl in DMSO or sterile water .

    • Recommendation: Use DMSO for higher concentration stocks (e.g., 100 mM) to prevent hydrolysis during storage.

  • Storage: Aliquot into single-use vials and store at -20°C . Avoid repeated freeze-thaw cycles which accelerate ester hydrolysis.

  • Working Solution: Dilute into physiological buffer (e.g., Krebs-Henseleit or aCSF) immediately prior to use. Keep on ice.

Protocol B: In Vitro Calcium Mobilization Assay (CHO-M1 Cells)

Objective: Determine the EC50 of AEE for M1 receptor activation.

  • Cell Culture: Seed CHO-K1 cells stably expressing hM1 muscarinic receptors in 96-well black-wall plates (Density: 50,000 cells/well). Incubate for 24h.

  • Dye Loading:

    • Remove media and wash with Assay Buffer (HBSS + 20mM HEPES).

    • Incubate with Fluo-4 AM (2 µM) + Probenecid (2.5 mM) for 45 min at 37°C.

  • Baseline Measurement: Measure fluorescence (Ex/Em: 494/516 nm) for 10 seconds to establish baseline.

  • Agonist Addition:

    • Inject AEE (0.1 nM – 100 µM serial dilution) automatically.

    • Include Carbachol (10 µM) as a positive control (Emax reference).

  • Data Acquisition: Record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate

    
    . Plot log(concentration) vs. response to derive EC50.[1]
    
Protocol C: In Vivo Behavioral Assessment (Zebrafish/Rodent)

Objective: Assess central cholinergic stimulation (locomotor activity).[2]

  • Subject: Adult Zebrafish (Danio rerio) or C57BL/6 Mice.

  • Administration:

    • Zebrafish:[3] Dissolve AEE in system water (e.g., 1–10 mg/L). Expose for 30 mins.

    • Mice: I.P. injection (0.1 – 5 mg/kg).

  • Observation: Place subject in an Open Field Test arena.

  • Tracking: Use video tracking software (e.g., EthoVision) to measure:

    • Total distance moved (Locomotion).

    • Thigmotaxis (Anxiety/Sedation).

  • Validation: Pre-treat a control group with Scopolamine (1 mg/kg) to confirm effects are muscarinic-receptor mediated.

Critical Mechanistic Considerations

The "Metabolic Shunt" (Scientific Integrity Note)

Researchers must be aware that the primary metabolite of Arecaidine Ethyl Ester is Arecaidine (the free acid).

  • Arecaidine Pharmacology: Unlike the ester, Arecaidine is a potent GABA uptake inhibitor (via GAT-1 transporters) and does not bind significantly to muscarinic receptors.

  • Experimental Implication: In long-duration experiments (>1 hour), effects may represent a composite of Muscarinic agonism (from AEE) and GABAergic modulation (from the metabolite).

  • Control: Always run a parallel arm with Arecaidine (Acid) to distinguish cholinergic vs. GABAergic contributions.

Workflow: Differentiating Cholinergic vs. GABAergic Effects

Workflow Start Observed Effect (e.g., Reduced Locomotion) Q1 Is effect blocked by Atropine/Scopolamine? Start->Q1 Yes Cholinergic Mechanism (Mediated by AEE) Q1->Yes Yes No Potential GABAergic Mechanism (Mediated by Metabolite) Q1->No No Validation Validate with Arecaidine (Acid) Control No->Validation

Figure 2: Decision tree for validating pharmacological specificity.

References

  • Smolecule. (2023).[4][5] Arecaidine Ethyl Ester Hydrochloride: Biological Activity and Therapeutic Potential. Retrieved from

  • Moser, U., et al. (1995). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. Arzneimittelforschung. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34167, Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Homoarecoline). Retrieved from

  • Kilian, J., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry. Retrieved from

  • Lodge, D., et al. (1977). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. Brain Research. Retrieved from

Sources

Comparative Toxicology & Pharmacology: Arecaidine vs. Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Arecaidine (the core carboxylic acid metabolite of areca nut alkaloids) and Arecaidine Ethyl Ester Hydrochloride (AEE, a synthetic ethyl analog of the major alkaloid Arecoline).

For researchers in neuropharmacology and toxicology, the distinction is critical:

  • Arecaidine acts primarily as a GABA uptake inhibitor (targeting GAT-1) with negligible muscarinic activity. It is a zwitterion with poor blood-brain barrier (BBB) permeability but significant genotoxic potential.

  • Arecaidine Ethyl Ester (AEE) represents a Structure-Activity Relationship (SAR) "cliff." While its methyl homolog (Arecoline) is a potent muscarinic agonist, experimental data indicates that extending the ester chain to an ethyl group drastically reduces or abolishes cholinergic potency. Consequently, AEE serves as a critical negative control in receptor binding studies and a lipophilic prodrug precursor, rather than a direct cholinomimetic toxin.

Chemical & Pharmacological Basis[1][2]

Physicochemical Properties
FeatureArecaidineArecaidine Ethyl Ester HCl (AEE)
CAS Number 499-04-717210-50-3
Chemical Structure 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acidEthyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate HCl
Molecular Weight 141.17 g/mol 205.68 g/mol
Lipophilicity (LogP) Low (Zwitterionic at pH 7.4)Moderate/High (Esterified)
BBB Permeability Poor (Requires transport)High (Lipophilic diffusion)
Primary Target GABA Transporter 1 (GAT-1) Inactive/Weak mAChR Ligand (vs. Arecoline)
Mechanism of Action: The "Ester Switch"

The pharmacological divergence stems from the ester side chain. The muscarinic acetylcholine receptor (mAChR) orthosteric pocket is highly sensitive to steric bulk at the 3-position of the tetrahydropyridine ring.

  • Methyl Ester (Arecoline): Fits the pocket perfectly; potent M1/M2/M3 agonist.

  • Ethyl Ester (AEE): The additional methylene group creates steric hindrance. Recent electrophysiological studies (Papke et al., 2019) utilizing Xenopus oocytes demonstrated that while the methyl ester activates mAChRs, the ethyl analog (AEE) exhibits no detectable cholinergic activity .

  • Carboxylic Acid (Arecaidine): Lacks the hydrophobic interaction required for mAChR activation but contains the zwitterionic motif necessary to bind the GABA transporter (GAT-1), inhibiting GABA reuptake and enhancing inhibitory tone.

Comparative Toxicity Profile

Acute Toxicity (Lethality & Symptoms)

Arecaidine Ethyl Ester is significantly less acutely toxic than its methyl homolog, Arecoline, due to its loss of muscarinic potency.

  • Arecaidine (Acid):

    • Acute Effects: Low lethality. Intravenous administration in cats showed no effect on spinal inhibition, likely due to poor CNS penetration.

    • Systemic Toxicity: Primary risks are not acute cholinergic crisis but rather metabolic disruption and potential hypotension if high systemic loads are reached.

  • Arecaidine Ethyl Ester (AEE):

    • Acute Effects: Lacks the "Cholinergic Crisis" profile (salivation, lacrimation, seizures) associated with Arecoline.

    • Prodrug Risk: AEE is subject to hydrolysis by carboxylesterases (CES1/CES2) in the liver. Rapid hydrolysis converts AEE into Arecaidine. Therefore, AEE toxicity is a function of Arecaidine systemic exposure (delayed GABAergic effects) rather than immediate receptor agonism.

Chronic Toxicity & Genotoxicity

Both compounds share the tetrahydropyridine core, which is implicated in oxidative stress and DNA damage.

  • Cytotoxicity: Arecaidine shows lower direct cytotoxicity in buccal epithelial cells compared to Arecoline. However, it promotes collagen synthesis, contributing to Oral Submucous Fibrosis (OSF) .

  • Genotoxicity: Arecaidine is tumorigenic.[1] It induces sister chromatid exchanges and micronuclei formation. AEE, being a lipophilic precursor, can penetrate cells more effectively than Arecaidine before hydrolyzing intracellularly, potentially delivering the genotoxic "warhead" (the tetrahydropyridine ring) more efficiently to the nucleus.

Visualized Pathways (Mechanism & Toxicity)

The following diagram illustrates the divergent pathways of the acid versus the ethyl ester.

G AEE Arecaidine Ethyl Ester (Lipophilic) mAChR Muscarinic Receptors (M1, M2, M3) AEE->mAChR Steric Hindrance (Inactive/Weak) Esterase Liver Carboxylesterases (Hydrolysis) AEE->Esterase Metabolic Activation Arecaidine Arecaidine (Zwitterionic Acid) GAT1 GABA Transporter (GAT-1) Arecaidine->GAT1 Inhibition Genotox Genotoxicity (DNA Damage/OSF) Arecaidine->Genotox Chronic Exposure Arecoline Reference: Arecoline (Methyl Ester) Arecoline->mAChR High Affinity Crisis Cholinergic Crisis (Seizures, Salivation) mAChR->Crisis Agonism GABA_Effect Inhibitory Tone (GABA Accumulation) GAT1->GABA_Effect Uptake Block Esterase->Arecaidine Releases Acid

Caption: Divergent pharmacology of Arecaidine esters. The ethyl ester (AEE) loses muscarinic potency but acts as a precursor to the genotoxic acid (Arecaidine).

Experimental Protocols

Protocol A: Comparative Muscarinic Efficacy (In Vitro)

Purpose: To validate the lack of cholinergic activity in AEE versus the active methyl ester (Arecoline). System: Xenopus laevis oocytes expressing human M1 mAChR.

  • Preparation: Linearize cDNA for hM1 receptor and transcribe cRNA using T7 polymerase.

  • Injection: Inject 50 nl of cRNA (1 ng/nl) into Stage V-VI defolliculated oocytes. Incubate for 3-5 days at 18°C in ND96 buffer.

  • Electrophysiology:

    • Use a two-electrode voltage clamp (TEVC) setup.

    • Clamp membrane potential at -60 mV.

    • Perfusion: Perfuse oocytes with Ringer’s solution.

  • Application:

    • Apply Arecoline (Control) at 10 µM. Observe rapid inward current (Cl- efflux via Ca2+ activation).

    • Wash for 5 minutes.

    • Apply Arecaidine Ethyl Ester (AEE) at 10 µM - 100 µM.

  • Data Analysis: Normalize peak current amplitude to the maximal Acetylcholine (1 mM) response.

    • Expected Result: Arecoline elicits >80% max response. AEE elicits <5% or negligible response (Self-Validating Control).

Protocol B: GABA Uptake Inhibition Assay

Purpose: To quantify the activity of Arecaidine (and hydrolyzed AEE) on GAT-1. System: Rat brain synaptosomes or GAT-1 transfected HEK293 cells.

  • Transport Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Substrate: [3H]-GABA (20 nM final concentration).

  • Incubation:

    • Pre-incubate cells/synaptosomes with Arecaidine (1 µM - 1 mM) for 10 minutes at 37°C.

    • Initiate uptake by adding [3H]-GABA.

    • Incubate for 5 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine IC50 by non-linear regression.

    • Validation: Use Nipecotic acid as a positive control (IC50 ~ 1-5 µM). Arecaidine should show IC50 in the low micromolar range.

References

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds. PLOS ONE. Link

  • Moser, U., et al. (1989).[2] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.[2] Link

  • Giri, S., et al. (2006).[3] Metabolism of the areca alkaloids – toxic and psychoactive constituents of the areca (betel) nut. Drug Metabolism Reviews. Link

  • Lodge, D., et al. (1977). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. Brain Research. Link

  • Sundqvist, K., et al. (1989). Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells. Cancer Research. Link

Sources

Cross-reactivity analysis of arecaidine ethyl ester hydrochloride with nicotinic receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecaidine Ethyl Ester (AEE) is a synthetic derivative of the areca nut alkaloid arecaidine. While its parent compound, Arecoline , is a non-selective agonist acting on both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, AEE exhibits a distinct pharmacological profile.[1]

This guide analyzes the cross-reactivity of AEE with nicotinic receptors. The core finding is that AEE functions as a muscarinic-preferring agonist with negligible activity at nicotinic receptors (


, 

) at physiological concentrations.
This makes AEE a critical "clean" alternative to Arecoline for researchers aiming to isolate muscarinic signaling pathways without nicotinic interference.

Chemical Profile & Mechanism of Selectivity

To understand the lack of cross-reactivity, one must examine the Structure-Activity Relationship (SAR) of arecaidine esters.

  • The Nitrogen Core: Both Arecoline and AEE share a reduced pyridine ring (tetrahydropyridine).

  • The Ester Chain (The Switch):

    • Arecoline (Methyl Ester): The small methyl group fits deeply into the orthosteric binding pocket of nAChRs (specifically

      
      ), mimicking Acetylcholine.
      
    • AEE (Ethyl Ester): The addition of a single methylene group (

      
      ) increases steric bulk. This slight expansion creates steric hindrance within the nAChR binding cleft, drastically reducing affinity. However, the more flexible muscarinic receptors (G-protein coupled) can accommodate this bulk, retaining agonist activity.
      
Diagram 1: Structural Divergence & Selectivity Logic

SAR_Selectivity Precursor Arecaidine Core (Inactive Precursor) Arecoline Arecoline (Methyl Ester) Precursor->Arecoline + Methyl Group AEE Arecaidine Ethyl Ester (AEE) Precursor->AEE + Ethyl Group nAChR Nicotinic Receptors (Ligand-Gated Ion Channel) Arecoline->nAChR High Affinity (Fits Pocket) mAChR Muscarinic Receptors (GPCR) Arecoline->mAChR High Affinity AEE->nAChR Steric Clash (Negligible Activity) AEE->mAChR Retained Agonism (M2/M3 Preference)

Caption: Structural modification from Methyl (Arecoline) to Ethyl (AEE) ester shifts selectivity, effectively "silencing" nicotinic interaction while preserving muscarinic efficacy.

Comparative Pharmacology

The following table contrasts AEE with standard cholinergic reagents. Note the specific "N-Silence" of AEE compared to Arecoline.

CompoundPrimary TargetNicotinic (

) Activity
Muscarinic (M1-M5) ActivityExperimental Use Case
Arecoline Non-selectiveActive (Partial Agonist)Active (Agonist)General cholinergic stimulation (creates "dirty" data in specific assays).
Arecaidine Ethyl Ester (AEE) Muscarinic Negligible / Inactive Active (Agonist)Selective activation of mAChRs without nAChR depolarization artifacts.
Carbachol Non-selectiveActive (Agonist)Active (Agonist)Positive control for maximal response (non-discriminatory).
Nicotine NicotinicHigh Potency InactivePositive control for nAChR isolation.
Arecaidine Propargyl Ester (APE) MuscarinicInactiveHigh Potency (M2/M3 selective)High-potency alternative to AEE for specific M2/M3 studies.

Critical Insight: In comparative studies using Xenopus oocytes, Arecoline (100 µM) elicits significant currents in


 expressing cells, whereas the ethyl analog (AEE) at the same concentration shows no detectable cholinergic activity  at these receptors [1].

Experimental Validation Protocol

To verify the lack of cross-reactivity in your specific system, use the following self-validating protocol. This describes a Two-Electrode Voltage Clamp (TEVC) assay, the gold standard for nAChR current measurement.

Protocol: "The Negative Control Challenge"

Objective: Confirm AEE does not elicit current in nAChR-expressing cells. System: Xenopus laevis oocytes expressing human


 or 

nAChRs.
  • Preparation:

    • Clamp oocytes at -60 mV.

    • Perfuse with standard Ringer's solution.

  • Positive Control (System Check):

    • Apply Acetylcholine (ACh) 100 µM for 5 seconds.

    • Success Criteria: Observe rapid inward current (Validation of receptor expression).

    • Wash for 5 minutes.

  • The AEE Challenge:

    • Apply Arecaidine Ethyl Ester 100 µM for 10 seconds.

    • Success Criteria:< 5% of ACh response (Ideally indistinguishable from baseline noise).

  • The "Dirty" Control (Comparative):

    • Apply Arecoline 100 µM .[2]

    • Observation: Significant inward current (confirming the methyl-ester sensitivity).

  • Antagonist Confirmation (Optional):

    • Co-apply ACh + Mecamylamine (nAChR blocker).

    • Observation: Blockade of current (confirms the current is nicotinic).

Diagram 2: Experimental Workflow (TEVC)

TEVC_Protocol Start Start Perfusion (Ringer's Solution) Check Apply ACh (100 µM) (Positive Control) Start->Check Wash1 Wash (5 min) Check->Wash1 Test Apply AEE (100 µM) (Test Compound) Wash1->Test Result Record Current Test->Result Decision Current Detected? Result->Decision Conclusion_Clean VALID: AEE is Nicotinic-Silent Decision->Conclusion_Clean No (<5%) Conclusion_Dirty INVALID: Check Concentration/Purity Decision->Conclusion_Dirty Yes

Caption: Step-by-step validation workflow to confirm AEE selectivity using voltage-clamp electrophysiology.

Data Interpretation & Troubleshooting

When analyzing AEE data, researchers often encounter "ghost" signals. Use this guide to interpret them:

  • Signal: Small, slow calcium transient in nAChR-null cells.

    • Cause: This is likely muscarinic activation (M1/M3/M5) coupled to

      
       proteins, releasing intracellular calcium. This confirms AEE is working as intended (as a muscarinic agonist).
      
    • Verification: Pre-treat with Atropine (non-selective muscarinic antagonist). The signal should disappear.

  • Signal: Fast inward current in neurons.

    • Cause: If AEE causes this, check for Arecoline contamination . AEE can hydrolyze or transesterify if stored improperly in methanol. Ensure AEE is stored as a hydrochloride salt in a desiccator.

    • Verification: Run HPLC. AEE should elute distinctly from Arecoline.

References

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds.[1] Nicotine & Tobacco Research, 22(7), 1152–1160.

  • Moser, U., et al. (1989).[3] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology, 96(2), 319–324.

  • Mutschler, E., & Lambrecht, G. (1984).[4] Selective muscarinic agonists and antagonists in functional tests. Trends in Pharmacological Sciences, 5, 39-44.

  • Giri, S., et al. (2006). Areca nut: understanding the health risks. Journal of Public Health, 14, 239–246.

Sources

Benchmarking arecaidine ethyl ester hydrochloride efficacy in cognitive enhancement models

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide designed for researchers and drug development professionals. It synthesizes pharmacological principles with rigorous experimental protocols to benchmark Arecaidine Ethyl Ester (AEE) Hydrochloride .

Executive Summary & Pharmacological Context[1]

Arecaidine Ethyl Ester (AEE) Hydrochloride (CAS: 17210-50-3) is a synthetic analog of the natural alkaloid Arecoline (Arecaidine Methyl Ester). While Arecoline is a potent, non-selective muscarinic agonist known for cognitive enhancement (via M1 activation), its clinical utility is limited by rapid hydrolysis and M2/M3-mediated side effects (salivation, cardiovascular modulation).

This guide establishes a benchmarking framework to evaluate AEE. Crucial Note on Structure-Activity Relationship (SAR): Literature indicates that elongating the ester chain from methyl (Arecoline) to ethyl (AEE) often results in a reduction in muscarinic receptor affinity (250–1000 fold reduction in some models), whereas bulkier esters (e.g., Propargyl, Diphenylmethyl) can restore or enhance potency and selectivity. Therefore, this benchmarking exercise is critical to determine if AEE offers a viable "soft drug" profile—lower potency but potentially wider therapeutic index—or if it serves primarily as a metabolic reference standard.

Core Comparison Matrix
FeatureArecaidine Ethyl Ester (AEE) Arecoline (Standard) Donepezil (Clinical Control)
Class Muscarinic Agonist (Putative)Non-selective Muscarinic AgonistAcetylcholinesterase Inhibitor (AChEI)
Receptor Target mAChR (M1/M2/M3)mAChR (M1 > M2/M3)AChE Enzyme (Indirect Cholinergic)
Predicted Potency Low (High

)
High (Low

)
High (Nanomolar

)
Metabolism Hydrolysis

Arecaidine
Hydrolysis

Arecaidine
CYP450 Metabolism
Key Risk Low Efficacy / High Dose Req.Salivation, Tremor, CarcinogenicityGI Distress, Bradycardia

Mechanism of Action & Signaling Pathways

To validate AEE efficacy, one must confirm activation of the M1-G


q-PLC-PKC  pathway, which leads to CREB phosphorylation and BDNF expression (essential for LTP and memory).
Visualization: Muscarinic Signaling & Experimental Logic

The following diagram outlines the signal transduction pathway and the intervention points for benchmarking.

G cluster_0 In Vitro Validation AEE Arecaidine Ethyl Ester (Test Compound) M1 M1 Muscarinic Receptor AEE->M1 Binding (Ki?) Arecoline Arecoline (Reference Agonist) Arecoline->M1 High Affinity Gq Gq Protein M1->Gq PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Assay Endpoint 1) IP3->Ca FLIPR Assay PKC PKC Activation IP3->PKC ERK ERK/MAPK PKC->ERK CREB CREB Phosphorylation ERK->CREB Cognition Cognitive Enhancement (LTP / Memory) CREB->Cognition

Caption: Proposed mechanistic pathway for AEE-induced cognitive enhancement. Dashed line indicates the variable to be determined (binding affinity/efficacy).

In Vitro Benchmarking Protocols

Before in vivo testing, establish the Functional Affinity (EC50) . Due to the expected lower potency of the ethyl ester, standard radioligand binding may be insufficient; functional assays are preferred.

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: Quantify agonist potency (


) relative to Arecoline.
  • Cell Line: CHO-K1 cells stably expressing human M1 receptors (CHO-hM1).

  • Reagents:

    • Test: AEE Hydrochloride (10 nM – 1 mM, serial dilution).

    • Control: Arecoline HBr (1 nM – 100 µM).

    • Indicator: Fluo-4 AM calcium dye.

  • Workflow:

    • Seed cells (50,000/well) in 96-well black plates. Incubate 24h.

    • Load cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Wash with HBSS buffer (pH 7.4).

    • Inject compounds via automated liquid handler.

    • Record fluorescence (Ex 488nm / Em 525nm) for 120s.

  • Data Analysis: Fit curves using a 4-parameter logistic equation.

    • Validation Criteria: Arecoline

      
       must fall within 10–100 nM range. AEE is expected to show 
      
      
      
      in the µM range.

In Vivo Benchmarking: Cognitive Models

The Scopolamine-Induced Amnesia Model is the industry standard for screening cholinergic enhancers. It provides a high signal-to-noise ratio for muscarinic agonists.

Experimental Workflow Visualization

Workflow cluster_treat Treatment Phase (Daily - 7 Days) Start Acclimatization (7 Days) Group Randomization (n=10/group) Start->Group Dose1 Vehicle (Saline) Group->Dose1 Dose2 Donepezil (3 mg/kg) Group->Dose2 Dose3 Arecoline (5 mg/kg) Group->Dose3 Dose4 AEE Low (10 mg/kg) Group->Dose4 Dose5 AEE High (50 mg/kg) Group->Dose5 Induction Amnesia Induction Scopolamine (1 mg/kg i.p.) 30 min post-drug Dose1->Induction Dose2->Induction Dose3->Induction Dose4->Induction Dose5->Induction Test1 Morris Water Maze (Spatial Memory) Induction->Test1 Test2 Passive Avoidance (Fear Memory) Test1->Test2 Sacrifice Biochem Analysis (AChE Activity / BDNF) Test2->Sacrifice

Caption: In vivo experimental design for benchmarking AEE efficacy against scopolamine-induced deficits.

Protocol B: Morris Water Maze (MWM)

Objective: Assess spatial learning and memory retention.

  • Subjects: Male Wistar rats (200-250g) or C57BL/6 mice.

  • Dosing Regimen:

    • Administer AEE (10, 50 mg/kg p.o.) or Controls 60 min prior to training.

    • Administer Scopolamine (1 mg/kg i.p.) 30 min prior to training.

  • Acquisition (Days 1-4):

    • Circular pool (120cm diameter), opaque water, hidden platform.

    • 4 trials/day, max 60s per trial.

    • Record Escape Latency (time to find platform).

  • Probe Trial (Day 5):

    • Remove platform.

    • Record Time in Target Quadrant .

  • Self-Validating Check: The "Scopolamine Only" group must show significantly higher latency than Vehicle. The "Donepezil" group must restore latency to near-Vehicle levels.

Comparative Data Template

Use the following table to structure your experimental results. Theoretical reference values are provided based on SAR literature.

ParameterVehicle Scopolamine + Vehicle Scop + Donepezil (3 mg/kg) Scop + Arecoline (5 mg/kg) Scop + AEE (Test)
MWM Latency (Day 4) 15 ± 3 s55 ± 5 s20 ± 4 s25 ± 5 sTBD (Hypothesis: >35s)
Target Quadrant Time 45%15%40%35%TBD
Passive Avoidance (Latency) >250 s<50 s>200 s>180 sTBD
Salivation Score (0-3) 000.52.5 (High)TBD (Hypothesis: <1.0)

Interpretation Guide:

  • High Efficacy: AEE reduces latency to <30s.

  • Low Affinity Confirmation: If AEE requires >50 mg/kg to achieve effects seen with 5 mg/kg Arecoline, the "low affinity" hypothesis is confirmed.

  • Therapeutic Window: If AEE shows moderate efficacy (Latency ~35s) but zero salivation , it may be a superior candidate despite lower potency.

References

  • Moser, U. et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology. Link

  • Smolecule. (2023). "Arecaidine Ethyl Ester Hydrochloride: Chemical Properties and Biological Activity." Smolecule Compound Database. Link

  • Kilian, J. et al. (2022). "Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs." Molecules. Link

  • Lodge, D. et al. (1977). "Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system."[1] Brain Research. Link

  • Volpicelli-Daley, L.A. et al. (2003). "Isoform-Specific Effects of Muscarinic Agonists on Cognitive Function." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Arecaidine Ethyl Ester Hydrochloride

[1][2][3][4][5]

Executive Summary & Chemical Identity

Arecaidine Ethyl Ester Hydrochloride (CAS: 17210-50-3) is a potent muscarinic acetylcholine receptor agonist.[1] Unlike inert organic salts, this compound possesses significant biological activity that necessitates strict containment to prevent accidental physiological exposure during the waste stream lifecycle.

This guide provides a validated Standard Operating Procedure (SOP) for the safe sequestration and disposal of this compound, prioritizing the prevention of aerosolization and dermal absorption.

Chemical Profile
PropertyDetail
Chemical Name Arecaidine Ethyl Ester Hydrochloride
CAS Number 17210-50-3
Molecular Formula C

H

ClNO

Physical State White crystalline solid / Powder
Solubility Highly soluble in water; soluble in ethanol
Pharmacology Muscarinic Agonist (Parasympathomimetic)

Hazard Identification & Risk Assessment

Before initiating disposal, the user must acknowledge the specific biological risks. As a muscarinic agonist, systemic absorption can trigger parasympathetic overstimulation.

GHS Classification[1][10][11]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[6][5]

  • H335: May cause respiratory irritation.[7][6][5]

Critical Physiological Risks
  • Systemic Effects: Salivation, lacrimation, urination, diarrhea, gastrointestinal cramping, and emesis (SLUDGE syndrome).

  • Antidote Awareness: Atropine sulfate is the specific antagonist. Ensure access to medical support familiar with cholinergic toxicity.

Pre-Disposal Handling & Containment

Objective: Prevent hydrolysis and aerosol generation. Arecaidine Ethyl Ester is an ester; exposure to strong acids or bases in a waste container can catalyze hydrolysis, potentially altering the chemical profile or generating heat.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing/transfer.
Dermal Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption.
Ocular Chemical Splash GogglesProtects mucosal membranes from dust/aerosols.
Body Lab Coat / Tyvek ApronMinimizes clothing contamination.

Disposal Protocols

Core Directive: The only acceptable final disposal method is high-temperature incineration equipped with an afterburner and scrubber. Do NOT discharge into sewer systems.

Workflow Visualization

The following diagram outlines the decision logic for disposing of Arecaidine Ethyl Ester HCl based on its physical state.

DisposalWorkflowStartWaste Identification:Arecaidine Ethyl Ester HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWasteDryLiquidWasteLiquid Waste(Aqueous/Solvent Solution)StateCheck->LiquidWasteDissolvedDoubleBag1. Place in Double Polyethylene BagsSolidWaste->DoubleBagSolventCheckIs Solvent Combustible?LiquidWaste->SolventCheckLabelSolid2. Label: 'Toxic Solid - Muscarinic Agonist'DoubleBag->LabelSolidContainerSolid3. Place in Secondary Hard-Walled ContainerLabelSolid->ContainerSolidIncinerationFINAL DISPOSAL:High-Temp Incineration(with Scrubber)ContainerSolid->IncinerationAddFuelAdd Combustible Solvent(e.g., Ethanol/Acetone)SolventCheck->AddFuelNo (Aqueous)SegregateSegregate from Strong Acids/Bases(Prevent Hydrolysis)SolventCheck->SegregateYesAddFuel->SegregateLabelLiquid2. Label: 'Toxic Flammable Liquid'Segregate->LabelLiquidLabelLiquid->Incineration

Figure 1: Decision logic for the sequestration and disposal of Arecaidine Ethyl Ester Hydrochloride.

Protocol A: Solid Waste (Pure Substance)
  • Containment: Do not place loose powder directly into a drum. Transfer the solid into a sealable polyethylene bag or a screw-top jar.

  • Secondary Containment: Place the primary container into a secondary, double-lined waste bag or a rigid fiber drum.

  • Labeling: Clearly mark the container with "TOXIC SOLID - ORGANIC" and the full chemical name.

  • Disposal: Hand over to a licensed hazardous waste contractor for incineration.

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility:

    • If dissolved in water: Add a combustible solvent (e.g., ethanol or acetone) to the waste stream to facilitate incineration.

    • If dissolved in organic solvent: Ensure the solvent is compatible with incineration (non-halogenated preferred).

  • Segregation: Crucial Step. Do not mix with strong acids or bases. Hydrolysis of the ethyl ester can yield Arecaidine (free acid) and ethanol. While not inherently explosive, uncontrolled chemical reactions in waste drums are a safety violation.

  • Storage: Store in a dedicated "Organic Waste" carboy.

  • Disposal: Incinerate via a licensed facility.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately:

Spill Cleanup (Solid)[3]
  • Evacuate: Clear non-essential personnel from the immediate area.

  • PPE Up: Don N95 respirator and double gloves.

  • Dampen: Lightly mist the powder with water or an inert oil to prevent dust generation.

  • Sweep: Use a soft brush and dustpan (or HEPA vacuum) to collect material.

  • Clean: Wash the surface with soap and water; collect all rinsate as hazardous liquid waste.

First Aid (Exposure)[1][3][5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[8][7][5] Remove contaminated clothing.[2][8][6][5]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Inform medical personnel of potential cholinergic toxicity.

Regulatory Compliance

  • US EPA (RCRA): While Arecaidine Ethyl Ester HCl is not explicitly listed on the P-list or U-list, it must be characterized by the generator. Due to its toxicity (LD50 data on analogs) and pharmacological activity, it should be treated as Hazardous Waste .

  • Waste Code Assignment: If mixed with flammable solvents (Ethanol/Acetone), assign D001 (Ignitability). If toxicity is the sole characteristic, manage as non-RCRA regulated hazardous waste unless it exhibits characteristics of toxicity (D004-D043) which is unlikely for this specific organic salt, but "Generator Knowledge" dictates treating it as toxic.

References

  • Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride Safety Data Sheet (SDS).[9] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Arecaidine hydrochloride.[5] Retrieved from

  • PubChem. Compound Summary: Arecaidine. National Library of Medicine. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from

Personal protective equipment for handling Arecaidine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Handling bioactive research chemicals requires a shift in mindset from "compliance" to "containment integrity." Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3) is a potent muscarinic acetylcholine receptor agonist. While Safety Data Sheets (SDS) often classify research chemicals generically as "Irritants" due to a lack of complete toxicological data, the structural pharmacology of this compound dictates a higher tier of caution.

The Core Philosophy: Treat this compound not just as a chemical irritant, but as a systemic neuroactive agent. Your PPE is the final redundancy in a system designed to prevent exposure; it is not the primary control.

Part 2: Hazard Profiling & Mechanistic Logic

To understand the safety requirements, one must understand the molecule's behavior. Arecaidine Ethyl Ester Hydrochloride is a hydrophilic salt. This physical property increases the risk of rapid solubilization upon contact with mucous membranes or sweat, facilitating potential transdermal or transmucosal absorption.

2.1 Pharmacological Hazard Context

Upon systemic entry, this compound mimics acetylcholine, potentially overstimulating muscarinic receptors (M1-M5). This can lead to a "Cholinergic Crisis," characterized by SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Figure 1: Muscarinic Signaling & Potential Exposure Pathways

G Compound Arecaidine Ethyl Ester (Dust/Solution) Exposure Exposure Route (Inhalation/Dermal) Compound->Exposure Breach Receptor Muscarinic Receptor (M1, M2, M3) Exposure->Receptor Binding Cascade G-Protein Cascade (PLC/IP3 or cAMP) Receptor->Cascade Activation Effect Physiological Response (Bradycardia, Salivation) Cascade->Effect Signal Transduction

Caption: Mechanistic pathway illustrating the progression from containment breach to physiological cholinergic response.[1]

Part 3: Strategic PPE Implementation

Standard laboratory PPE is insufficient without specific material considerations. The following protocols constitute a self-validating safety system.

3.1 Hand Protection (The Primary Interface)

Recommendation: Double-gloving with Nitrile (latex is not recommended due to higher allergenicity and variable chemical resistance).

LayerMaterial SpecificationFunction & Logic
Inner Nitrile (4 mil / 0.10 mm)Acts as the "skin" barrier. White or light color preferred to show contrast if outer glove breaches.
Outer Nitrile (5-8 mil / 0.12+ mm)Primary abrasion resistance. Must be changed immediately upon splash.
Validation "Air-Check" ProtocolInflate gloves slightly before donning to check for pinhole manufacturing defects.
3.2 Respiratory Protection (The Critical Barrier)

As a hydrochloride salt, this compound is a fine powder that can easily aerosolize.

  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If working outside a hood (strongly discouraged) or during spill cleanup, a NIOSH-approved N95 or P100 respirator is mandatory. Surgical masks provide zero protection against chemical particulates.

3.3 Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for handling powders that can drift behind lenses.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin during fire emergencies. Button to the neck; cuffs must be tucked under the outer glove.

Part 4: Operational Workflow & Logistics

This workflow is designed to minimize "transition risks"—the moments when chemicals are moved between containment zones.

4.1 Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify fume hood certification.

    • Prepare a "wet wipe" station inside the hood for immediate cleanup of minor dusts.

    • Self-Validation: Check that the waste container is present before opening the chemical vial.

  • Weighing & Solubilization (High Risk Phase):

    • Anti-Static Measures: Use an anti-static gun or bar if available. Static charge can cause the powder to "jump" or disperse unexpectedly.

    • The "Closed Transfer" Rule: Do not transport the open vial across the lab. Weigh inside the hood. If the balance is external, seal the weighing boat inside a secondary container (e.g., a 50mL conical tube) before removing it from the hood.

    • Solubilization: Dissolve the solid into the solvent (water/buffer) inside the hood. Once in solution, the inhalation risk drops significantly, though dermal risk remains.

  • Disposal & Decontamination:

    • Solid Waste: Contaminated weighing boats and gloves go into "Solid Hazardous Waste."

    • Liquid Waste: Aqueous solutions containing Arecaidine Ethyl Ester HCl must be segregated into "Aqueous Chemical Waste." Do not pour down the drain.

    • Surface Decon: Wipe hood surfaces with water (to solubilize the salt) followed by ethanol.

Figure 2: Operational Logic Flow

Workflow Start Start: PPE Donning (Double Nitrile, Goggles, Lab Coat) Check Engineering Control Check (Fume Hood Flow > 80fpm) Start->Check Weigh Weighing Procedure (Inside Hood Only) Check->Weigh Solubilize Solubilization (Convert Dust to Liquid) Weigh->Solubilize Decon Decontamination (Water Wipe -> Ethanol Wipe) Solubilize->Decon Disposal Disposal (Segregated Waste Streams) Decon->Disposal

Caption: Linear workflow ensuring containment from preparation to disposal.

Part 5: Emergency Response

In the event of exposure, immediate action is required to mitigate cholinergic effects.

  • Ocular Exposure: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The hydrochloride salt is acidic and will cause immediate irritation.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash skin with soap and copious amounts of water.[2] Do not use ethanol on skin (it may enhance absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Inform responders of potential muscarinic agonist exposure.

Part 6: References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10173663, Arecaidine ethyl ester. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。